molecular formula C24H33F2NO4 B611117 Tafluprost ethyl amide CAS No. 1185851-52-8

Tafluprost ethyl amide

Cat. No.: B611117
CAS No.: 1185851-52-8
M. Wt: 437.5 g/mol
InChI Key: VJZKLIPANASSBD-MSHHKXPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tafluprost ethyl amide is derived from 17-phenyl trinor Prostaglandin F2α(17-phenyl trinor PGF2α). A number of 17-phenyl trinor PGF2α derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile. Tafluprost is a 2-series, 16-phenoxy analog of PGF2α with the 15,15-difluoro substitution. As a free acid, Tafluprost is a very potent FP receptor agonist (Ki = 0.4 nM). Ethyl amides of PGs tend to increase lipid solubility, to improve uptake into tissues and to further lower the effective concentration.>Taflpostamide is used as eye drops and cosmetic raw material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZKLIPANASSBD-MSHHKXPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185851-52-8
Record name Taflpostamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185851528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Heptenamide, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-N-ethyl-, (5Z)- (ACI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl Tafluprostamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJG9Y3YD25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tafluprost Ethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafluprost ethyl amide, a potent prostaglandin F2α analogue, has garnered significant attention for its therapeutic potential in ophthalmology, primarily in the reduction of intraocular pressure associated with glaucoma, and for its cosmetic applications in eyelash enhancement.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data presentation, and visualization of key processes. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound.

Chemical Properties

This compound is a synthetic derivative of tafluprost.[3][4] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1185851-52-8[2][3]
Molecular Formula C24H33F2NO4[2][3]
Molecular Weight 437.52 g/mol [2]
Formal Name N-ethyl-9α,11α-dihydroxy-15,15-difluoro-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[3][4]
Synonyms Taf EA, Tafluprost EA, Dechloro dihydroxydifluoro ethylcloprostenolamide[3][5]
Purity ≥98%[4]
Appearance Supplied as a solution in ethanol[4]
Storage -20°C[4]
Solubility Soluble in Ethanol, DMSO, and Dimethylformamide (approx. 30 mg/mL)[3][4]

Synthesis of this compound

The synthesis of this compound is achieved through the amidation of tafluprost. A detailed experimental protocol, as adapted from the literature, is provided below.[1]

Experimental Protocol: Amidation of Tafluprost

This procedure outlines the conversion of tafluprost to this compound.

Materials:

  • Tafluprost

  • Ethylamine aqueous solution (70%)

  • Silica gel for flash chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve tafluprost in an excess of 70% aqueous ethylamine solution.

  • Stir the reaction mixture at room temperature for 60 hours.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethylamine and water.

  • Purify the crude product by silica gel flash chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and combine them.

  • Evaporate the solvent under reduced pressure to yield this compound.

Expected Yield: 85%[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from tafluprost.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification Tafluprost Tafluprost Reaction Amidation with Aqueous Ethylamine (Room Temperature, 60h) Tafluprost->Reaction Crude_Product Crude Tafluprost Ethyl Amide Reaction->Crude_Product Purification Silica Gel Flash Chromatography Crude_Product->Purification Pure_Product Pure Tafluprost Ethyl Amide Purification->Pure_Product G Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Final Characterization Sample Synthesized This compound NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS Mass Spectrometry (ESI-MS, HRMS) Sample->MS HPLC HPLC (Purity Assessment) Sample->HPLC Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight Purity Purity Determination HPLC->Purity Final Characterized This compound Structure->Final MolWeight->Final Purity->Final G This compound Signaling Pathway TEA This compound FP_Receptor Prostanoid FP Receptor (GPCR) TEA->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC ECM_Remodeling Extracellular Matrix Remodeling in Uveoscleral Pathway Ca_Release->ECM_Remodeling PKC->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduction of Intraocular Pressure Aqueous_Outflow->IOP_Reduction

References

An In-Depth Technical Guide to the In Vitro Evaluation of Tafluprost Ethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Tafluprost ethyl amide, a prostaglandin F2α analog. Given the limited publicly available data specifically for the ethyl amide derivative, this guide synthesizes information from its parent compound, Tafluprost, its active metabolite, Tafluprost acid, and analogous prostaglandin derivatives such as bimatoprost. This approach allows for a robust inferential understanding of its pharmacological profile.

This compound is a prodrug designed for topical administration, primarily in ophthalmology. Its therapeutic effects are mediated through its active metabolite, Tafluprost acid, a potent agonist of the prostaglandin F (FP) receptor. The ethyl amide modification is intended to enhance the lipophilicity of the molecule, potentially improving its penetration through ocular tissues.

Pharmacological Profile

The primary mechanism of action for this compound is the activation of the FP receptor by its active metabolite, Tafluprost acid. This activation in the ciliary muscle is believed to increase the uveoscleral outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP).

Quantitative Data Summary

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (EC50)Reference
Tafluprost Acid Prostanoid FP Receptor~0.4 nM~0.5 nM[1]
Latanoprost AcidProstanoid FP Receptor~2.9 nM~3.1 nM
Travoprost AcidProstanoid FP Receptor~3.1 nM~3.2 nM
Bimatoprost AcidProstanoid FP Receptor~3.4 nM~6.3 nM

Note: Data for Latanoprost, Travoprost, and Bimatoprost acids are provided for comparative purposes and are derived from various pharmacological studies. Specific values can vary based on experimental conditions.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound can be inferred from studies on analogous compounds like bimatoprost and latanoprost.

In Vitro Hydrolysis Assay

This assay is crucial to confirm the prodrug nature of this compound and to quantify its conversion rate to the active Tafluprost acid in ocular tissues.

Objective: To measure the rate of enzymatic hydrolysis of this compound to Tafluprost acid in various ocular tissue homogenates.

Methodology:

  • Tissue Preparation: Obtain fresh human or animal (e.g., rabbit, porcine) ocular tissues, including the cornea, iris-ciliary body, and sclera.[2][3]

  • Homogenization: Mince and homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

  • Incubation: Incubate a known concentration of this compound with the tissue homogenates at 37°C.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Stop the enzymatic reaction by adding a quenching solvent (e.g., acetonitrile) and centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant for the concentrations of both this compound and Tafluprost acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

  • Calculation: Determine the rate of hydrolysis, often expressed as picomoles of product formed per milligram of tissue per hour (pmol/mg/hr).[2] A general hydrolysis rate for prostaglandin N-ethyl amides by bovine and human corneal tissue is reported to be approximately 2.5 µg/g of corneal tissue per hour.[5][6][7] For bimatoprost, specific rates have been determined as 6.3 pmol/mg tissue/hr in the cornea.[2]

FP Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound and its metabolite to the FP receptor.

Objective: To quantify the affinity of the test compounds for the human FP receptor.

Methodology:

  • Receptor Source: Use cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293-FP).

  • Radioligand: Utilize a radiolabeled prostaglandin, such as [3H]-PGF2α, as the competing ligand.

  • Competitive Binding: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (this compound or Tafluprost acid).

  • Separation: Separate the bound and free radioligand using rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

FP Receptor Functional Assay (Calcium Mobilization)

This assay measures the functional potency (EC50) of the compounds in activating the FP receptor.

Objective: To determine the concentration-response relationship for FP receptor activation.

Methodology:

  • Cell Line: Use a cell line expressing the human FP receptor (e.g., HEK293-FP or CHO-FP) that is also loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Add varying concentrations of the test compound to the cells.

  • Measurement: Measure the change in intracellular calcium concentration by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

Visualizations

Signaling Pathway of Tafluprost Acid

The following diagram illustrates the established signaling pathway for prostaglandin F2α analogs upon activation of the FP receptor.

G cluster_membrane Cell Membrane FP_receptor FP Receptor (Gq-coupled) PLC Phospholipase C (PLC) FP_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Tafluprost_acid Tafluprost Acid Tafluprost_acid->FP_receptor Binds to Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Increased Uveoscleral Outflow) Ca_release->Downstream PKC->Downstream G start Start: Ocular Tissue (Cornea, Iris-Ciliary Body, Sclera) homogenize Tissue Homogenization start->homogenize incubate Incubation with This compound (37°C) homogenize->incubate sampling Aliquots Taken at Multiple Time Points incubate->sampling quench Reaction Quenching & Protein Precipitation sampling->quench analyze LC-MS/MS Analysis quench->analyze end End: Determination of Hydrolysis Rate analyze->end G Prodrug This compound (Prodrug) Hydrolysis Corneal Esterases (Hydrolysis) Prodrug->Hydrolysis Metabolized by Active_Metabolite Tafluprost Acid (Active Metabolite) Hydrolysis->Active_Metabolite Yields FP_Receptor FP Receptor Binding & Activation Active_Metabolite->FP_Receptor Effect Pharmacological Effect (IOP Reduction) FP_Receptor->Effect

References

Tafluprost Ethyl Amide: A Technical Overview of Prostaglandin FP Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tafluprost and its Analogs

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α. It is a potent agonist of the prostaglandin FP receptor and is clinically used to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Tafluprost is typically administered as an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active free acid form, tafluprost acid. The ethyl amide derivative, tafluprost ethyl amide, is another analog, and like other amidated prostaglandins, it is presumed to possess increased lipophilicity, potentially enhancing tissue penetration.

Prostaglandin FP Receptor Binding Affinity

The therapeutic effect of tafluprost and its analogs is mediated through high-affinity binding to the prostaglandin FP receptor, a G-protein coupled receptor (GPCR). While specific binding data for this compound is scarce in published literature, extensive research has characterized the affinity of tafluprost acid.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities (Ki) of tafluprost acid and, for comparison, latanoprost acid, another commonly used prostaglandin analog, to the human prostaglandin FP receptor.

CompoundReceptorBinding Affinity (Ki)Reference
Tafluprost Acid (AFP-172)Human Prostaglandin FP Receptor0.4 nM
Latanoprost Acid (PhXA85)Human Prostaglandin FP Receptor4.7 nM

As the data indicates, tafluprost acid exhibits a significantly higher affinity for the FP receptor, approximately 12 times that of latanoprost acid. This high affinity contributes to its potent IOP-lowering effects. The ethyl amide modification on tafluprost is expected to influence its pharmacokinetic properties, but its direct impact on receptor binding affinity requires further investigation.

Prostaglandin FP Receptor Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like tafluprost acid initiates a cascade of intracellular events that ultimately lead to the physiological response of increased aqueous humor outflow and reduced IOP. The primary signaling pathway involves the activation of a Gq protein.

Signaling Pathway Diagram

FP_Receptor_Signaling Prostaglandin FP Receptor Signaling Pathway Ligand Tafluprost Acid FP_Receptor Prostaglandin FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., MMP activation, cytoskeletal changes, increased uveoscleral outflow) PKC->Downstream Phosphorylates target proteins Binding_Assay_Workflow Radioligand Competitive Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare cell membranes expressing FP receptors Incubation Incubate receptor membranes, radioligand, and test compound Receptor_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]-PGF2α) Radioligand_Prep->Incubation Test_Compound_Prep Prepare serial dilutions of This compound Test_Compound_Prep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

The Prostanoid FP Receptor Agonist Tafluprost Ethyl Amide: A Deep Dive into Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tafluprost ethyl amide is a potent prostaglandin F2α (PGF2α) analog used in the management of open-angle glaucoma and ocular hypertension. Its therapeutic effect is primarily attributed to the reduction of intraocular pressure (IOP). This compound is a prodrug that is hydrolyzed in the cornea to its biologically active form, tafluprost acid. This active metabolite is a highly selective and potent agonist for the prostanoid F (FP) receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events that culminate in enhanced aqueous humor outflow. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Signaling Pathways

The signaling cascade initiated by tafluprost acid binding to the FP receptor is multifaceted, involving both rapid, transient events and longer-term transcriptional changes. These pathways converge to remodel the extracellular matrix (ECM) of the ciliary muscle and trabecular meshwork, thereby increasing the uveoscleral and, to some extent, the trabecular outflow of aqueous humor.

The Canonical Gq/11-PLC-Ca2+ Pathway

Upon binding of tafluprost acid, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. This activation initiates the following canonical signaling cascade:

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C-β (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid and transient increase in intracellular calcium is a hallmark of FP receptor activation.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC, in turn, can phosphorylate a variety of downstream targets, including components of the MAPK/ERK pathway, influencing gene expression.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tafluprost Tafluprost Acid FP_Receptor FP Receptor Tafluprost->FP_Receptor Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Hydrolyzes to PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Ca2+ Ca2->PKC Co-activates Downstream Downstream Targets PKC->Downstream Phosphorylates

Caption: The canonical Gq/11-PLC-Ca2+ signaling pathway activated by Tafluprost Acid.
Rho/Rho Kinase (ROCK) Pathway

The Gq/11 pathway can also crosstalk with the Rho/Rho Kinase (ROCK) signaling cascade, which plays a crucial role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton.

  • RhoA Activation: Gq/11 can activate the small GTPase RhoA, a process that is often mediated by specific guanine nucleotide exchange factors (GEFs), such as p63RhoGEF.

  • ROCK Activation: Activated RhoA (RhoA-GTP) then binds to and activates Rho-associated kinase (ROCK).

  • Cytoskeletal Reorganization: ROCK phosphorylates several substrates, including myosin light chain (MLC) and myosin light chain phosphatase (MLCP), leading to increased actin-myosin contractility and stress fiber formation. In the trabecular meshwork and ciliary muscle, this pathway's modulation is thought to alter cell shape and adhesion, contributing to increased aqueous outflow facility.

Rho_ROCK_Pathway Gq11 Activated Gq/11 p63RhoGEF p63RhoGEF (GEF) Gq11->p63RhoGEF Activates RhoA_GTP RhoA-GTP (Active) p63RhoGEF->RhoA_GTP GDP -> GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->p63RhoGEF ROCK Rho Kinase (ROCK) RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Cytoskeleton Cytoskeletal Reorganization (Increased Outflow) pMLC->Cytoskeleton

Caption: The Rho/Rho Kinase (ROCK) pathway and its role in cytoskeletal reorganization.
Matrix Metalloproteinase (MMP) Upregulation

A key long-term effect of tafluprost is the remodeling of the extracellular matrix (ECM) in the uveoscleral outflow pathway. This is achieved by altering the balance between matrix metalloproteinases (MMPs), which are enzymes that degrade ECM components, and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs).

  • MAPK/ERK Pathway Activation: The activation of PKC (from the Gq/11 pathway) can lead to the stimulation of the Raf-MEK-ERK (MAPK) signaling cascade.

  • Transcriptional Regulation: Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to increased gene expression of several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.

  • ECM Degradation: The increased secretion and activity of these MMPs lead to the degradation of ECM components like collagen and fibronectin in the ciliary muscle, widening the interstitial spaces and reducing hydraulic resistance to aqueous humor outflow. Concurrently, the expression of TIMPs is often decreased, further shifting the balance towards ECM degradation.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the pharmacodynamics of tafluprost's active metabolite, tafluprost acid.

Table 1: Receptor Binding and Functional Potency of Tafluprost Acid

ParameterValueReceptorSpeciesReference
Binding Affinity (Ki) 0.4 nMProstanoid FPHuman[1][2][3]
Functional Potency (EC50) 0.5 nMProstanoid FPHuman (recombinant)[4]

Table 2: Effect of Tafluprost Acid on MMP and TIMP mRNA Expression in Human Non-Pigmented Ciliary Epithelial Cells (HNPCECs) after 24h Treatment

GeneFold Change (vs. Control) at 1000 µMReference
MMP-1 Increased (Dose-dependent)[5][6]
MMP-2 Increased (Dose-dependent)[5][6]
MMP-3 Increased (Dose-dependent)[5][6]
MMP-9 Increased (Dose-dependent)[5][6]
MMP-17 Increased (Dose-dependent)[5][6]
TIMP-1 Decreased (Dose-dependent)[5][6]
TIMP-2 Decreased (Dose-dependent)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the signaling pathways of tafluprost.

Protocol 1: Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in primary human trabecular meshwork (hTM) cells upon stimulation with tafluprost acid.

  • Cell Culture: Culture primary hTM cells on glass coverslips until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 1 mg/mL BSA, pH 7.4).

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Dilute the Fura-2 AM stock into the loading buffer to a final concentration of 1-5 µM.

    • Wash cells once with the loading buffer.

    • Incubate cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C, protected from light.

  • De-esterification:

    • Wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

    • Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete cleavage of the AM ester group by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with buffer.

    • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Introduce tafluprost acid into the perfusion buffer at the desired concentration.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates a rise in intracellular calcium.

  • Calibration: At the end of each experiment, determine the minimum (Rmin) and maximum (Rmax) ratios by sequentially adding a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin) in a calcium-free and calcium-rich buffer, respectively.

Caption: Experimental workflow for intracellular calcium imaging using Fura-2 AM.
Protocol 2: Western Blotting for α-Smooth Muscle Actin (α-SMA)

This protocol is for detecting changes in the expression of the contractile protein α-SMA in ocular fibroblasts or ciliary muscle cells following treatment with tafluprost acid.

  • Sample Preparation:

    • Culture cells to desired confluency and treat with tafluprost acid or vehicle control for the specified duration (e.g., 24-48 hours).

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a 10-12% polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against α-SMA (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each in TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each in TBST.

  • Detection & Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software.

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol assesses the enzymatic activity of secreted MMP-2 and MMP-9 in the conditioned media of cultured ciliary epithelial cells.

  • Sample Collection:

    • Culture cells to 70-80% confluency.

    • Wash cells with serum-free media and then incubate in fresh serum-free media with or without tafluprost acid for 24-48 hours.

    • Collect the conditioned media and centrifuge to remove cells and debris.

    • Concentrate the media if necessary and determine the protein concentration.

  • Zymogram Gel Electrophoresis:

    • Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

    • Load the samples onto the gel and run at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) at room temperature to remove SDS.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) overnight (16-24 hours) at 37°C.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.

    • Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.

    • The clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to identify pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa).

    • Quantify the bands using densitometry.

Conclusion

The downstream signaling of this compound is a complex and coordinated process that begins with the highly specific activation of the prostanoid FP receptor. The initial Gq/11-mediated surge in intracellular calcium and activation of PKC sets the stage for subsequent events, including the modulation of the Rho/ROCK pathway and the transcriptional upregulation of MMPs. This intricate network of signaling cascades ultimately leads to a remodeling of the extracellular matrix within the ocular outflow pathways, facilitating the reduction of intraocular pressure. A thorough understanding of these molecular mechanisms is paramount for the development of next-generation glaucoma therapies with enhanced efficacy and specificity.

References

The Pharmacokinetics and Metabolism of Tafluprost Ethyl Amide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tafluprost is a fluorinated prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active metabolite, Tafluprost acid. Tafluprost ethyl amide is a derivative of Tafluprost, also utilized in ophthalmic solutions for reducing intraocular pressure and in cosmetic formulations for eyelash growth enhancement[1][2][3]. The primary mechanism of action for reducing intraocular pressure is an increase in the uveoscleral outflow of aqueous humor, mediated by the selective agonist activity of Tafluprost acid on the prostanoid FP receptor[4][5][6][7][8].

Pharmacokinetics

The pharmacokinetic profile of Tafluprost has been extensively studied in both animal models and humans. Following topical ocular administration, Tafluprost is absorbed through the cornea and undergoes rapid hydrolysis to Tafluprost acid.

Absorption
  • Prodrug Absorption: Tafluprost, as an ester prodrug, is more lipophilic than its active acid form, facilitating its absorption through the cornea[6][9].

  • Rapid Conversion: Following absorption, it is quickly hydrolyzed by esterases in the cornea to the pharmacologically active Tafluprost acid[4][6][9][10]. The intact prodrug is not detected in the systemic circulation[11].

  • Systemic Exposure: Systemic exposure to Tafluprost acid following ocular administration is very low. In healthy volunteers receiving a 0.0015% Tafluprost ophthalmic solution, peak plasma concentrations (Cmax) of Tafluprost acid are reached at a median time (Tmax) of 10 minutes[4][5][6][7][8]. Plasma concentrations are typically below the lower limit of quantification (10 pg/mL) within 30 minutes of administration[5][6][7][12].

Distribution
  • Ocular Distribution: In animal studies, the highest concentrations of radioactivity following administration of radiolabeled Tafluprost were found in the cornea and conjunctiva[6]. High concentrations were also observed in the iris, ciliary body, and aqueous humor[11]. Tafluprost acid was the primary radioactive component found in these ocular tissues for at least 8 hours post-dose in rats[11].

  • Plasma Protein Binding: The binding of Tafluprost acid to human serum albumin is high, at over 99%[4].

  • Distribution into Milk: Animal studies have shown that radiolabeled Tafluprost and/or its metabolites are excreted in milk[7][8]. It is not known if this occurs in humans.

Metabolism

The metabolism of Tafluprost is a two-step process initiated by the hydrolysis of the ester prodrug, followed by systemic metabolism of the active Tafluprost acid.

  • Hydrolysis: Tafluprost is hydrolyzed by esterases, primarily in the cornea, to its active metabolite, Tafluprost acid[4][6][9][10].

  • Systemic Metabolism: Tafluprost acid is further metabolized systemically via fatty acid β-oxidation and phase II conjugation (glucuronidation)[4][5][6][8]. In vitro studies have indicated that Tafluprost acid is not metabolized by major human cytochrome P450 (CYP450) enzymes[4]. The primary metabolite identified after β-oxidation is the 1,2,3,4-tetranor Tafluprost acid[6].

Excretion
  • Route of Excretion: Studies in rats have shown that excretion occurs through both urine and feces. There is a noted gender difference in rats, with males excreting a higher proportion in feces due to greater biliary excretion (50% of the dose in males vs. 33% in females)[11]. In male rats, the primary route of excretion was observed to be into the feces[6].

  • Human Excretion Data: Formal studies evaluating the major routes of drug excretion in humans have not been submitted to regulatory agencies[4].

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters for Tafluprost acid following the administration of a 0.0015% Tafluprost ophthalmic solution to healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid in Healthy Humans

ParameterDay 1Day 8Reference
Cmax (pg/mL) 2627[5][7][8][12]
Tmax (minutes) 10 (median)10 (median)[4][5][7][8]
AUC (pg*min/mL) 394432[5][6][7][8]

Table 2: Summary of ADME Properties of Tafluprost

ADME ParameterFindingSpeciesReference
Absorption Rapid absorption through the cornea.Humans, Rats[4][6][9][11]
Ocular absorption of radioactivity was approximately 75%.Rats[9][11]
Distribution Highest concentrations in cornea and conjunctiva.Rats[6][11]
>99% bound to human serum albumin.In vitro[4]
Metabolism Hydrolyzed to Tafluprost acid in the eye.Humans, Rats[4][6][9][11]
Tafluprost acid undergoes β-oxidation and phase II conjugation.Humans[4][5][6][8]
Not metabolized by major CYP450 enzymes.In vitro[4]
Excretion Excreted in urine and feces.Rats[6][11]
Biliary excretion: 50% in males, 33% in females.Rats[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of typical experimental protocols used in the study of Tafluprost pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Humans
  • Study Design: A typical study involves the administration of a single daily drop of 0.0015% Tafluprost ophthalmic solution to healthy volunteers for a set period (e.g., 8 days)[4].

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration on the first and last day of the study.

  • Bioanalysis: Plasma concentrations of Tafluprost acid are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification for this method is typically around 10 pg/mL[4][5][7][12].

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

In Vivo Disposition and Metabolism Study in Rats
  • Study Design: A single ocular dose of 0.005% [3H]-Tafluprost ophthalmic solution is administered to rats[11].

  • Sample Collection: Plasma, ocular tissues, and excreta (urine and feces) are collected at various time points up to 24 hours post-dose.

  • Radioactivity Measurement: The total radioactivity in the collected samples is measured by liquid scintillation counting.

  • Metabolite Profiling: Samples are analyzed by radio-high-performance liquid chromatography (radio-HPLC) to separate and identify the parent drug and its metabolites[11].

In Vitro Metabolism Study
  • System: Cryopreserved human hepatocytes or human recombinant CYP450 enzymes are used[4].

  • Incubation: Tafluprost or Tafluprost acid is incubated with the in vitro system.

  • Analysis: The samples are analyzed by LC-MS to identify potential metabolites. This helps to determine the metabolic pathways and the enzymes involved[4].

Visualizations

Metabolic Pathway of Tafluprost

Tafluprost_Metabolism Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases (Hydrolysis) Metabolites Inactive Metabolites (e.g., 1,2,3,4-tetranor acid) Tafluprost_Acid->Metabolites β-oxidation & Phase II Conjugation Excretion Excretion (Urine and Feces) Metabolites->Excretion

Caption: Metabolic pathway of Tafluprost.

Experimental Workflow for Human Pharmacokinetic Study

PK_Workflow cluster_study Clinical Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Dosing Ocular Administration of Tafluprost 0.0015% Solution Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS LC-MS/MS Analysis of Tafluprost Acid Extraction->LCMS PK_Calc Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC) LCMS->PK_Calc

Caption: Experimental workflow for a human pharmacokinetic study of Tafluprost.

References

Tafluprost Ethyl Amide: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost ethyl amide is a synthetic analog of prostaglandin F2α, recognized for its therapeutic potential in ophthalmology, particularly in the management of glaucoma and ocular hypertension.[1] It is also utilized in cosmetic formulations for its ability to promote eyelash growth.[1] As a derivative of tafluprost, its chemical structure is designed to enhance its activity and penetration. This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering valuable information for researchers and professionals involved in its study and application.

Chemical Properties

This compound is characterized by the following physicochemical properties:

PropertyValueReference(s)
Chemical Name N-ethyl-9α,11α-dihydroxy-15,15-difluoro-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[2][3]
Synonyms Taf EA, Tafluprost EA[2][3]
CAS Number 1185851-52-8[2][3]
Molecular Formula C₂₄H₃₃F₂NO₄[2][3]
Molecular Weight 437.5 g/mol [2][3]
Appearance Colorless or light yellow oil[4]
Purity ≥98%[2][3]
pKa 14.48 ± 0.70 (Predicted)[5]
Solubility

The solubility of this compound in various solvents is a critical parameter for formulation development.

SolventSolubilityReference(s)
Dimethylformamide (DMF) ~30 mg/mL[3]
Dimethyl sulfoxide (DMSO) ~30 mg/mL[3]
Ethanol ~30 mg/mL[3]
Water Practically insoluble[6]

Stability Profile

The stability of this compound is crucial for its safe and effective use in pharmaceutical and cosmetic products. While specific quantitative data from forced degradation studies on this compound are not extensively published, valuable insights can be drawn from studies on its parent compound, tafluprost, and general knowledge of prostaglandin analog stability.

General Storage and Stability
  • Long-term Storage: this compound is stable for at least two years when stored at -20°C.[2][3]

  • Solution Stability: Stock solutions in solvents like DMSO and ethanol should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7]

Forced Degradation Studies (Inferred from Tafluprost Data)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following sections outline the expected behavior of this compound under various stress conditions, based on data from its parent compound, tafluprost.[8]

1. Hydrolytic Degradation:

  • Acidic and Basic Conditions: Prostaglandin esters are known to be susceptible to hydrolysis. It is anticipated that the ethyl amide group of this compound could undergo hydrolysis under strong acidic or basic conditions, leading to the formation of tafluprost acid and ethylamine.

2. Oxidative Degradation:

  • Mechanism: Oxidation is a likely degradation pathway for prostaglandin analogs. The allylic alcohol and other susceptible sites in the molecule can be targeted by oxidative agents.

3. Photodegradation:

  • Light Sensitivity: Prostaglandin analogs can be sensitive to light. Exposure to UV or visible light may lead to isomerization or other degradation pathways.

4. Thermal Degradation:

  • Heat Sensitivity: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

Experimental Protocols for Stability-Indicating Methods

The development of a stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is a suitable approach. The following protocols are based on established methods for tafluprost analysis and can be adapted for this compound.[8]

Sample Preparation for Forced Degradation Studies
  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Maintain the solution at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Store the solid drug substance or a solution in a sealed container at an elevated temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the drug substance (solid or in solution in a quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

RP-HPLC-UV/MS Method for Analysis
ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to separate the parent compound from its degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 220 nm) and Mass Spectrometry (ESI+)

Mechanism of Action and Signaling Pathway

This compound, as a prostaglandin F2α analog, is believed to exert its intraocular pressure-lowering effect by acting as an agonist at the prostaglandin F (FP) receptor in the ciliary muscle. Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing the outflow of aqueous humor.

FP Receptor Signaling Pathway in Ciliary Muscle Cells

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Remodeling Tafluprost_Amide This compound FP_Receptor FP Receptor (GPCR) Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates MAPK_Cascade MAP Kinase Cascade (ERK/JNK) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK_Cascade->Transcription_Factors Activates MMP_Genes MMP Genes Transcription_Factors->MMP_Genes Induces Transcription of MMP_Synthesis MMP Synthesis (e.g., MMP-1, -3, -9) MMP_Genes->MMP_Synthesis ECM_Degradation ECM Degradation MMP_Synthesis->ECM_Degradation Leads to Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Degradation->Uveoscleral_Outflow Results in

FP Receptor Signaling Pathway for Increased Uveoscleral Outflow
Experimental Workflow for Investigating FP Receptor Activation

The following workflow outlines the key steps to study the activation of the FP receptor by this compound in human ciliary muscle cells.

Experimental_Workflow Cell_Culture 1. Culture Human Ciliary Muscle (HCM) Cells Treatment 2. Treat HCM cells with This compound Cell_Culture->Treatment Assays 3. Perform Downstream Signaling Assays Treatment->Assays PI_Assay Phosphoinositide (PI) Turnover Assay Assays->PI_Assay Ca_Assay Intracellular Ca²⁺ Mobilization Assay Assays->Ca_Assay MAPK_Assay MAP Kinase Activation Assay (Western Blot) Assays->MAPK_Assay MMP_Assay MMP Expression/Activity Assay (ELISA/Zymography) Assays->MMP_Assay Data_Analysis 4. Data Analysis and Interpretation PI_Assay->Data_Analysis Ca_Assay->Data_Analysis MAPK_Assay->Data_Analysis MMP_Assay->Data_Analysis

Workflow for studying FP receptor activation in HCM cells.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. While specific stability data for the ethyl amide derivative is limited in publicly available literature, the information on its parent compound, tafluprost, offers a robust framework for understanding its degradation pathways and for the development of stability-indicating analytical methods. The outlined signaling pathway and experimental workflows provide a solid foundation for further research into the molecular mechanisms of this important therapeutic and cosmetic ingredient. As with any active pharmaceutical ingredient, rigorous stability testing under various conditions is paramount to ensure its quality, safety, and efficacy in final formulations.

References

The Discovery and Development of Tafluprost and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafluprost, a unique 15,15-difluoro prostaglandin F2α analog, has emerged as a potent ocular hypotensive agent for the management of open-angle glaucoma and ocular hypertension. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of Tafluprost. It details the mechanism of action, pharmacokinetics, and a comprehensive summary of preclinical and clinical findings. Furthermore, this guide addresses Tafluprost ethyl amide, a related derivative, and provides detailed experimental protocols for key assays in the evaluation of this class of compounds.

Introduction: The Evolution of Prostaglandin Analogs for Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) stands as the primary modifiable risk factor.[1] Prostaglandin F2α (PGF2α) analogs are the first-line therapy for managing elevated IOP due to their potent efficacy, once-daily dosing, and favorable safety profile.[1][2]

The development of Tafluprost was driven by the need for a prostaglandin analog with high affinity for the prostanoid FP receptor, sustained IOP-lowering effects, and an improved safety profile. A key structural modification in Tafluprost is the substitution of the C-15 hydroxyl group with two fluorine atoms. This change prevents oxidation by 15-hydroxyprostaglandin dehydrogenase, contributing to its enhanced stability and potent activity.[3] Tafluprost was jointly developed by Santen Pharmaceutical and Asahi Glass Co., Ltd., and first launched in 2008.[4]

Tafluprost: The Core Compound

Chemical Structure and Synthesis

Tafluprost is the isopropyl ester prodrug of its biologically active metabolite, tafluprost acid.[3][5] Its chemical name is Isopropyl (Z)-7-{(1R,2R,3R,5S)-2-[[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]oxy]-3,5-dihydroxycyclopentyl}hept-5-enoate.[6]

A novel convergent synthesis approach has been developed for Tafluprost, which can be adapted for other prostaglandin analogs like latanoprost and travoprost. Key steps in this synthesis involve a Julia-Lythgoe olefination and a deoxydifluorination reaction using Deoxo-Fluor®.[]

Mechanism of Action

Tafluprost is a selective agonist of the prostanoid FP receptor.[8] As a prodrug, it penetrates the cornea and is hydrolyzed by corneal esterases to tafluprost acid, the active form.[3][8] Tafluprost acid exhibits a high affinity for the human FP receptor.[3]

Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[6][8] This enhances the outflow of aqueous humor from the eye, thereby reducing IOP.[6][8] There is also some evidence suggesting that Tafluprost may have a secondary mechanism of action involving the EP3 receptor.[3][9]

Tafluprost_Mechanism_of_Action cluster_cornea Cornea cluster_aqueous_humor Aqueous Humor cluster_ciliary_muscle Ciliary Muscle cluster_outflow Aqueous Outflow Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis by Corneal Esterases FP_Receptor FP Receptor Tafluprost_Acid->FP_Receptor Binds to Signaling_Cascade Signaling Cascade (Gq/11 -> PLC -> IP3/DAG) FP_Receptor->Signaling_Cascade Activates ECM_Remodeling Extracellular Matrix Remodeling Signaling_Cascade->ECM_Remodeling Leads to Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Reduced_IOP Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->Reduced_IOP

Figure 1: Mechanism of action of Tafluprost.
Pharmacokinetics

Following topical administration, Tafluprost is rapidly absorbed through the cornea.[10] The prodrug is hydrolyzed to tafluprost acid, with peak plasma concentrations of the active metabolite occurring approximately 10 minutes post-instillation.[11][12] Systemic exposure to tafluprost acid is very low and transient, with concentrations falling below the lower limit of quantification (10 pg/mL) within 30 minutes.[10][12] Metabolism of tafluprost acid occurs via fatty acid β-oxidation and phase II conjugation.[11][13] The cytochrome P450 enzyme system is not involved in its metabolism.[5]

Preclinical Development

Tafluprost acid has demonstrated a high binding affinity for the prostanoid FP receptor, which is approximately 12 times greater than that of latanoprost acid.[14] It shows minimal to no affinity for other prostanoid receptors, highlighting its selectivity.[3]

CompoundReceptor Binding Affinity (Ki, nM)
Tafluprost Acid (AFP-172) 0.4 [3][14]
Latanoprost Acid (PhXA85)4.7[14]

Table 1: Comparative Receptor Binding Affinities

Preclinical studies in animal models have consistently demonstrated the potent IOP-lowering effects of Tafluprost. In both normotensive and laser-induced hypertensive monkeys, a single instillation of 0.0025% Tafluprost resulted in a more significant and sustained IOP reduction compared to 0.005% latanoprost.[3][14] Studies in mice have further elucidated that the IOP-lowering effect is primarily mediated through the FP receptor, with a potential partial contribution from the EP3 receptor.[9]

Animal ModelTafluprost ConcentrationIOP ReductionComparator
Normotensive Monkeys0.0025%3.1 mmHgLatanoprost 0.005% (2.1 mmHg)[14]
Hypertensive Monkeys0.0025%11.8 mmHgLatanoprost 0.005% (9.5 mmHg)[14]
C57BL/6J Mice0.0015%~26%-[9]

Table 2: Summary of In Vivo IOP Reduction in Preclinical Models

Clinical Development

A robust clinical trial program has established the efficacy and safety of Tafluprost 0.0015% ophthalmic solution for the treatment of open-angle glaucoma and ocular hypertension.

Phase I studies in healthy volunteers demonstrated that Tafluprost was well-tolerated, with dose-dependent IOP reduction.[2][3] Phase II dose-ranging studies identified 0.0015% as the optimal concentration, providing the best balance between efficacy and tolerability.[3][15] A Phase II study comparing 0.0015% Tafluprost with 0.005% latanoprost found that Tafluprost produced a mean IOP reduction of 9.7 ± 3.3 mmHg from baseline, compared to 8.8 ± 4.3 mmHg for latanoprost.[2]

Multiple Phase III clinical trials have confirmed the non-inferiority of Tafluprost 0.0015% to other leading prostaglandin analogs, such as latanoprost and travoprost, and its superiority to timolol.[2][16][17] Long-term studies of up to 24 months have shown a sustained IOP-lowering effect, with mean reductions from baseline ranging from 27% to 31%.[18] Both preservative-containing and preservative-free formulations of Tafluprost have been shown to have equivalent IOP-lowering efficacy.[3]

Study DesignComparatorDurationMean IOP Reduction from Baseline (Tafluprost 0.0015%)
Phase III, Randomized, Double-MaskedLatanoprost 0.005%4 weeks6.6 ± 2.5 mmHg (27.6%)[2]
Phase III, Randomized, Double-MaskedLatanoprost 0.005%24 months27% - 31%[18]
Phase III, Randomized, Double-MaskedPreservative-free Timolol 0.5%12 weeks6.4 - 7.5 mmHg[16]

Table 3: Summary of Key Phase III Clinical Trial Efficacy Data for Tafluprost

This compound: A Derivative

This compound is a derivative of tafluprost acid.[19] While the primary focus of research and clinical development has been on the isopropyl ester prodrug of Tafluprost, the ethyl amide derivative has been synthesized and is noted for its potential to reduce IOP and influence eyelash growth.[][20]

Currently, there is a lack of extensive published preclinical and clinical data specifically for this compound in the context of glaucoma treatment. It has been mentioned in the context of cosmetic applications for eyelash enhancement (hypotrichosis) and is available for research purposes.[19][21] Further investigation is required to fully characterize its pharmacological profile and therapeutic potential for ocular hypertension.

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol outlines a method for determining the binding affinity of test compounds to the prostanoid FP receptor.

Receptor_Binding_Assay Prep Prepare cell membranes expressing FP receptors Incubate Incubate membranes with radioligand ([3H]PGF2α) and varying concentrations of test compound Prep->Incubate Separate Separate bound and free radioligand via vacuum filtration Incubate->Separate Measure Measure radioactivity of bound ligand using liquid scintillation counting Separate->Measure Analyze Analyze data using non-linear regression to determine Ki Measure->Analyze

Figure 2: Workflow for FP receptor binding assay.
  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human prostanoid FP receptor (e.g., HEK-293 cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Incubation: The cell membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α) and varying concentrations of the test compound (e.g., tafluprost acid).

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo IOP Measurement in a Monkey Model of Glaucoma

This protocol describes the measurement of IOP in cynomolgus monkeys with laser-induced ocular hypertension.

  • Animal Model: Ocular hypertension is induced in one eye of each monkey using laser photocoagulation of the trabecular meshwork.

  • Baseline Measurement: Baseline IOP is measured multiple times prior to treatment using a calibrated pneumatonometer.

  • Drug Administration: A single drop of the test compound (e.g., Tafluprost 0.0025%) or vehicle is administered topically to the hypertensive eye.

  • IOP Monitoring: IOP is measured at regular intervals post-administration (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Analysis: The change in IOP from baseline is calculated for each time point and compared between the treated and vehicle control groups using appropriate statistical methods (e.g., ANOVA).

Clinical Trial Protocol for Efficacy and Safety Assessment

This outlines a typical design for a Phase III, randomized, double-masked, multicenter clinical trial.[16]

  • Patient Population: Patients with open-angle glaucoma or ocular hypertension with a baseline IOP within a specified range (e.g., ≥23 and ≤36 mmHg) are enrolled.

  • Washout Period: Any existing ocular hypotensive medications are discontinued.

  • Randomization: Patients are randomly assigned to receive either the test drug (e.g., preservative-free Tafluprost 0.0015% once daily) or a comparator (e.g., preservative-free timolol 0.5% twice daily).

  • Treatment Period: Patients self-administer the assigned eye drops for a specified duration (e.g., 12 weeks).

  • Efficacy Endpoint: The primary efficacy endpoint is the change in diurnal IOP from baseline at the end of the treatment period. IOP is measured at multiple time points during the day (e.g., 08:00, 10:00, 16:00 hours).

  • Safety Assessment: Safety is evaluated through the monitoring of adverse events, ophthalmic examinations (including slit-lamp biomicroscopy), and measurement of vital signs.

  • Statistical Analysis: The non-inferiority or superiority of the test drug compared to the comparator is assessed using statistical models such as ANCOVA.

Conclusion

Tafluprost is a highly effective and well-tolerated prostaglandin F2α analog for the reduction of intraocular pressure. Its unique 15,15-difluoro modification contributes to its high affinity for the FP receptor and sustained clinical efficacy. The extensive preclinical and clinical development programs have firmly established its role as a first-line treatment for open-angle glaucoma and ocular hypertension. While this compound is a known derivative with potential applications, further research is necessary to fully delineate its therapeutic profile. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel prostaglandin analogs for the treatment of glaucoma.

References

The Structure-Activity Relationship of Tafluprost Ethyl Amide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Prostaglandin Analogue for Ocular Applications

Introduction

Tafluprost, a fluorinated prostaglandin F2α analogue, is a well-established therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It functions as a prodrug, being hydrolyzed in the cornea to its biologically active form, tafluprost acid.[1] Tafluprost acid is a highly potent and selective agonist of the prostaglandin F (FP) receptor.[1][3] A derivative of significant interest is tafluprost ethyl amide, which has garnered attention for its potential applications in both ophthalmology and cosmetics, particularly for its effects on eyelash growth.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of tafluprost and its derivatives, with a focus on the ethyl amide analogue. Due to a lack of publicly available, direct SAR studies on a series of this compound analogues, this guide will leverage data from related prostaglandin F2α amides to infer potential SAR trends.

Core Structural Features and Mechanism of Action

The core structure of tafluprost is based on the prostaglandin F2α scaffold. A key modification in tafluprost compared to other PGF2α analogues is the substitution of the C-15 hydroxyl group with two fluorine atoms. This modification prevents the metabolic inactivation of the molecule by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological activity. Tafluprost is administered as an isopropyl ester prodrug to enhance its corneal penetration.[1] Once inside the eye, it is rapidly hydrolyzed by esterases to the active tafluprost acid.

This compound is a derivative of tafluprost acid where the C-1 carboxyl group is replaced with an N-ethyl amide. This modification alters the physicochemical properties of the molecule, potentially influencing its solubility, membrane permeability, and receptor interaction.

The primary mechanism of action for tafluprost and its active metabolites is the selective agonism of the FP receptor, a G-protein coupled receptor.[3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, leading to a reduction in IOP.[5]

Quantitative Structure-Activity Relationship Data

Table 1: FP Receptor Binding Affinities of Prostaglandin Analogues

CompoundModification from PGF2αFP Receptor Binding Affinity (Ki, nM)Reference
PGF2α-~1-5 (variable depending on assay)[6]
Tafluprost Acid15,15-difluoro, 16-phenoxy-17,18,19,20-tetranor0.4[3]
Latanoprost Acid17-phenyl-18,19,20-trinor4.7[3]
Travoprost Acid17-(m-trifluoromethylphenoxy)-18,19,20-trinor35[3]
Bimatoprost Acid17-phenyl-18,19,20-trinor, C-1 ethyl amide of PGF2α83[3]

Table 2: Functional Activity of Prostaglandin Analogues at the FP Receptor

CompoundCell TypeFunctional AssayPotency (EC50, nM)Reference
Tafluprost AcidRecombinant human FP receptorNot Specified0.5
Travoprost AcidHuman Ciliary Muscle CellsPhosphoinositide Turnover1.4[3]
Bimatoprost AcidHuman Ciliary Muscle CellsPhosphoinositide Turnover2.8-3.8[3]
Latanoprost AcidHuman Ciliary Muscle CellsPhosphoinositide Turnover32-124[3]
Bimatoprost (amide)Cloned Human FP ReceptorPhosphoinositide Turnover681[3]

Key SAR Observations:

  • C-15 Modification: The 15,15-difluoro substitution in tafluprost acid is critical for its high potency, as it prevents metabolic inactivation.

  • Omega Chain Modification: The presence of an aromatic ring in the omega chain (e.g., latanoprost, travoprost, bimatoprost) is a common feature among potent FP receptor agonists.[5]

  • C-1 Amide Substitution: The conversion of the C-1 carboxylic acid to an ethyl amide (as in bimatoprost) results in a compound with lower direct affinity for the FP receptor compared to its corresponding acid.[3] However, bimatoprost itself exhibits functional activity, albeit at a much higher concentration than its acid form.[3] This suggests that prostaglandin amides may act as prodrugs that are slowly hydrolyzed to the active acid, or they may have a different mode of action.

Signaling Pathways

The activation of the FP receptor by agonists like tafluprost acid initiates a downstream signaling cascade. The primary pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key second messenger in mediating the physiological effects of FP receptor activation.

FP_Receptor_Signaling Tafluprost_Acid Tafluprost Acid FP_Receptor FP Receptor (GPCR) Tafluprost_Acid->FP_Receptor binds Gq_11 Gq/11 FP_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release triggers Physiological_Effects Physiological Effects (Increased Uveoscleral Outflow) Ca2_release->Physiological_Effects leads to

FP Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used in the structure-activity relationship studies of prostaglandin analogues.

Radioligand Binding Assay for FP Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the prostaglandin F (FP) receptor.

Materials:

  • Cell membranes expressing the human FP receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [3H]-PGF2α.

  • Non-specific binding control: Unlabeled PGF2α.

  • Test compounds (e.g., this compound and its analogues).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, [3H]-PGF2α (at a concentration close to its Kd), and either the test compound, assay buffer (for total binding), or a high concentration of unlabeled PGF2α (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds mix Mix membranes, radioligand, and test compounds in a 96-well plate prep_compounds->mix prep_membranes Prepare cell membranes with FP receptors prep_membranes->mix prep_radioligand Prepare radioligand ([³H]-PGF2α) prep_radioligand->mix incubate Incubate to reach equilibrium mix->incubate filter Rapid filtration to separate bound from free radioligand incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Scintillation counting wash->count calc_ic50 Calculate IC50 values count->calc_ic50 calc_ki Calculate Ki values using Cheng-Prusoff equation calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of test compounds as agonists of the FP receptor.

Materials:

  • A cell line stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • Test compounds.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the FP receptor-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

  • Remove the culture medium from the cells and add the loading buffer to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Use the instrument's automated injector to add the test compounds to the wells while continuously monitoring the fluorescence.

  • Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_data_analysis Data Analysis seed_cells Seed FP receptor-expressing cells in 96-well plates load_dye Load cells with a calcium-sensitive dye seed_cells->load_dye baseline Measure baseline fluorescence in a plate reader load_dye->baseline add_compound Add test compounds using automated injection baseline->add_compound measure_fluorescence Monitor fluorescence change (calcium mobilization) add_compound->measure_fluorescence determine_peak Determine peak fluorescence response measure_fluorescence->determine_peak plot_curve Plot dose-response curve determine_peak->plot_curve calc_ec50 Calculate EC50 values plot_curve->calc_ec50

Calcium Mobilization Assay Workflow

Conclusion

The structure-activity relationship of tafluprost and its analogues is centered around potent and selective agonism of the prostaglandin F receptor. The key structural features contributing to high affinity and activity include the 15,15-difluoro modification and an omega chain containing an aromatic ring. While direct and comprehensive SAR data for a series of this compound analogues is currently limited in the public domain, the analysis of related prostaglandin amides suggests that the C-1 amide modification likely modulates the compound's pharmacokinetic and pharmacodynamic properties. Further research is warranted to systematically evaluate the impact of various amide substitutions and other structural modifications on the activity of tafluprost derivatives. Such studies will be invaluable for the rational design of novel prostaglandin analogues with improved therapeutic profiles for the treatment of glaucoma and other conditions.

References

Preclinical Toxicology Profile of Tafluprost Ethyl Amide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available preclinical toxicology data for Tafluprost ethyl amide. The following profile is substantially based on a read-across approach from its close structural analog, Tafluprost. This approach is a scientifically accepted method for assessing the safety of substances that are structurally and functionally similar.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicology profile of this compound, primarily leveraging data from its parent compound, Tafluprost. This compound is a prostaglandin F2α analog. Following topical administration, it is anticipated to be hydrolyzed to its active form, Tafluprost acid, the same active metabolite as Tafluprost. The preclinical data on Tafluprost indicates a well-characterized safety profile, with no evidence of mutagenicity or carcinogenicity. The primary toxicological findings are related to its pharmacological activity as a prostaglandin analog, observed at doses significantly higher than anticipated clinical exposure levels. This document summarizes key findings from safety pharmacology, toxicology (acute, repeated-dose), genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

Introduction

This compound is a synthetic analog of prostaglandin F2α. Prostaglandin analogs are a class of compounds widely used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. The mechanism of action involves increasing the uveoscleral outflow of aqueous humor. Given the structural similarity and shared active metabolite with Tafluprost, a thorough assessment of the extensive preclinical data for Tafluprost provides a robust foundation for evaluating the safety of this compound.

Pharmacodynamics and Mechanism of Action

This compound is a prodrug that is expected to be hydrolyzed by esterases in the cornea to the biologically active Tafluprost acid. Tafluprost acid is a selective agonist for the prostaglandin F (FP) receptor. Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to a reduction in IOP.

Signaling Pathway of Tafluprost Acid

The binding of Tafluprost acid to the FP receptor, a G-protein coupled receptor, activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the remodeling of the extracellular matrix in the uveoscleral pathway, reducing hydraulic resistance and increasing the outflow of aqueous humor.

tafluprost_acid_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Tafluprost_ethyl_amide Tafluprost ethyl amide Esterases Corneal Esterases Tafluprost_ethyl_amide->Esterases Hydrolysis Tafluprost_acid Tafluprost Acid (Active Metabolite) Esterases->Tafluprost_acid FP_Receptor Prostaglandin F Receptor (FP) G_protein Gq/11 FP_Receptor->G_protein Activates Tafluprost_acid->FP_Receptor Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Matrix_remodeling Extracellular Matrix Remodeling Ca_release->Matrix_remodeling PKC->Matrix_remodeling Outflow Increased Uveoscleral Aqueous Outflow Matrix_remodeling->Outflow IOP_reduction Reduced Intraocular Pressure (IOP) Outflow->IOP_reduction

Caption: Signaling pathway of Tafluprost acid upon activation of the FP receptor.

Non-clinical Safety and Toxicology

The preclinical safety evaluation of Tafluprost has been extensive, covering safety pharmacology, acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For Tafluprost, the core battery of safety pharmacology studies would have assessed effects on the cardiovascular, central nervous, and respiratory systems. No significant adverse effects on these vital functions are reported in the publicly available literature at clinically relevant doses.

Acute Toxicity

Acute toxicity studies in animals are conducted to determine the potential adverse effects of a single high dose of a substance. While specific LD50 values for this compound are not available, the acute toxicity of Tafluprost is expected to be low via the topical route due to limited systemic absorption.

Repeated-Dose Toxicity

Repeated-dose toxicity studies have been conducted for Tafluprost in various species. The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized below.

SpeciesRoute of AdministrationDurationNOAELKey Findings at Higher Doses
RatIntravenous-0.001 - 0.1 mg/kg/dayPharmacologically mediated effects
MouseSubcutaneous-<0.003 - 0.1 mg/kg/dayPharmacologically mediated effects
DogIntravenous-0.001 - 0.1 mg/kg/dayPharmacologically mediated effects
Genotoxicity

Tafluprost has been evaluated in a battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic and non-clastogenic.[1]

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium, E. coliWith and withoutNegative[2]
In vitro Chromosomal AberrationChinese Hamster Lung (CHL) cellsWith and withoutNegative[2][3]
In vivo Micronucleus TestMouse bone marrowN/ANegative[2][3]
Carcinogenicity

Long-term carcinogenicity studies in rodents have shown that Tafluprost is not carcinogenic.[2][3]

SpeciesRoute of AdministrationDurationDosesResult
RatSubcutaneous24 monthsUp to 30 µg/kg/day[2]Non-carcinogenic[2][3]
MouseSubcutaneous18 monthsUp to 100 µg/kg/day[2]Non-carcinogenic[2][3]
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies for Tafluprost have been conducted in rats and rabbits. Effects observed were consistent with the known pharmacological activity of prostaglandins and occurred at systemic exposures well above those achieved with clinical ocular administration.

Study TypeSpeciesRoute of AdministrationMaternal NOAELFetal/Developmental NOAELKey Findings
Fertility and Early Embryonic DevelopmentRatIntravenous--No adverse effects on mating or fertility at 100 µg/kg/day.[2]
Embryo-fetal DevelopmentRatIntravenous0.0003 - 0.1 mg/kg/day0.0003 - 0.1 mg/kg/dayIncreased post-implantation loss and vertebral skeletal abnormalities at higher doses.[1]
Embryo-fetal DevelopmentRabbitIntravenous--Increased post-implantation loss at higher doses.[1]
Ocular Tolerance

As this compound is intended for topical ocular administration, local tolerance is a critical safety endpoint. Clinical studies with Tafluprost ophthalmic solution have reported good ocular tolerance. The most common ocular adverse reactions are typically mild and include conjunctival hyperemia, ocular irritation, and eyelash changes.[4] Preservative-free formulations of Tafluprost have been shown to have improved ocular surface safety profiles compared to preserved formulations.

Experimental Protocols

The preclinical toxicology studies for Tafluprost were conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The following diagrams illustrate the general workflows for key toxicology studies.

Bacterial Reverse Mutation Assay (Ames Test) Workflow

ames_test_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating_incubation Plating and Incubation cluster_analysis Analysis Strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) Incubate_with_S9 Incubate Bacteria with Test Item (+/- S9 Mix) Strains->Incubate_with_S9 Test_Item Prepare Test Item (this compound) Test_Item->Incubate_with_S9 S9 Prepare S9 Mix (for metabolic activation) S9->Incubate_with_S9 Plate Plate on Minimal Glucose Agar Incubate_with_S9->Plate Controls Include Positive and Negative Controls Controls->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Controls Count->Compare Result Determine Mutagenic Potential Compare->Result

Caption: General workflow for a Bacterial Reverse Mutation Assay (Ames Test).

In vivo Micronucleus Assay Workflow

micronucleus_assay_workflow Animal_Selection Select Animals (e.g., Mice) Dosing Administer Test Item (this compound) and Controls Animal_Selection->Dosing Tissue_Collection Collect Bone Marrow at Appropriate Time Points Dosing->Tissue_Collection Slide_Preparation Prepare and Stain Bone Marrow Smears Tissue_Collection->Slide_Preparation Microscopic_Analysis Score Polychromatic Erythrocytes (PCEs) for Micronuclei Slide_Preparation->Microscopic_Analysis Data_Analysis Statistical Analysis of Micronucleated PCE Frequency Microscopic_Analysis->Data_Analysis Conclusion Determine Clastogenic or Aneugenic Potential Data_Analysis->Conclusion

Caption: General workflow for an in vivo Mammalian Erythrocyte Micronucleus Test.

Carcinogenicity Study Workflow

carcinogenicity_study_workflow Animal_Selection Select Animals (e.g., Rats, Mice) Dose_Selection Select Dose Levels based on Repeated-Dose Toxicity Data Animal_Selection->Dose_Selection Long_Term_Dosing Daily Dosing for a Major Portion of Lifespan (e.g., 18-24 months) Dose_Selection->Long_Term_Dosing In_Life_Observations Regular Clinical Observations, Body Weight, Food Consumption, Palpation for Masses Long_Term_Dosing->In_Life_Observations Terminal_Procedures Necropsy and Histopathological Examination of Tissues Long_Term_Dosing->Terminal_Procedures In_Life_Observations->Terminal_Procedures Data_Analysis Statistical Analysis of Tumor Incidence Terminal_Procedures->Data_Analysis Conclusion Determine Carcinogenic Potential Data_Analysis->Conclusion

Caption: General workflow for a long-term carcinogenicity study.

Conclusion

Based on a comprehensive review of the preclinical data for the close structural analog Tafluprost, this compound is expected to have a favorable toxicology profile. The read-across approach indicates that this compound is unlikely to be mutagenic or carcinogenic. The primary safety considerations are related to the pharmacological activity of its active metabolite, Tafluprost acid, as a prostaglandin F2α analog, which are well-characterized and primarily manifest at exposure levels significantly exceeding those anticipated in clinical use. The available data supports a strong safety profile for the intended therapeutic use of this compound.

References

Methodological & Application

Application Notes and Protocols for Tafluprost Ethyl Amide in Glaucoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Publicly available, detailed experimental data on tafluprost ethyl amide in animal models for glaucoma is currently limited. This compound is a prostaglandin derivative recognized for its capacity to reduce intraocular pressure (IOP) and is utilized in anti-glaucoma ophthalmic formulations.[1] Research suggests its efficacy in lowering IOP, potentially with an improved corneal permeability and tissue affinity compared to its parent compound, tafluprost.[2] It is also noted for its influence on eyelash growth.[1][2]

The following application notes and protocols are based on the extensive research conducted on tafluprost , the parent compound of this compound. These protocols can serve as a strong foundation for designing and conducting preclinical studies with this compound, with the expectation of a similar mechanism of action centered around the prostanoid FP receptor.

Introduction to Tafluprost in Glaucoma Models

Tafluprost is a prostaglandin F2α analogue that effectively lowers intraocular pressure (IOP), a primary risk factor for glaucoma.[3][4] It is a prodrug that is hydrolyzed in the cornea to its active form, tafluprost acid.[5] The primary mechanism of action of tafluprost is as a selective agonist for the prostanoid FP receptor.[4][5] Activation of the FP receptor increases the uveoscleral outflow of aqueous humor, leading to a reduction in IOP.[4][5] Some evidence also suggests a secondary mechanism involving the EP3 receptor.[5]

Animal models are crucial for the preclinical evaluation of anti-glaucoma drugs like tafluprost. Commonly used models include normotensive and hypertensive non-human primates (e.g., cynomolgus monkeys), rodents (mice and rats), and canines. These models allow for the assessment of IOP-lowering efficacy, duration of action, and ocular safety.

Quantitative Data Summary: Tafluprost in Animal Models

The following tables summarize the intraocular pressure (IOP) lowering effects of tafluprost in various animal models as reported in the literature.

Table 1: IOP Reduction in Normotensive Monkeys with Tafluprost

Animal ModelTafluprost ConcentrationDosing RegimenMaximal IOP Reduction (mmHg)Time to Maximal EffectComparator
Cynomolgus Monkeys0.0005%Single dose~2.04-8 hours0.005% Latanoprost (equivalent effect)[6]
Normotensive Monkeys0.00002% - 0.0025%Single doseDose-dependentNot SpecifiedVehicle[7]
Normotensive Monkeys0.0015%Once daily for 5 daysNot specified as peak, sustained reductionTrough at 24 hours0.005% Latanoprost (Latanoprost did not show reduction at 24h)[5]

Table 2: IOP Reduction in Ocular Hypertensive Monkeys with Tafluprost

Animal ModelTafluprost ConcentrationDosing RegimenIOP Reduction (mmHg)Comparator
Laser-induced ocular hypertensive cynomolgus monkeys0.0025%Single dose11.80.005% Latanoprost (9.5 mmHg reduction)[6]
Latanoprost low-susceptibility monkeys0.0015%Not SpecifiedGreater than 0.005% Latanoprost in all 10 monkeys0.005% Latanoprost[7]

Table 3: IOP Reduction in Other Animal Models with Tafluprost

Animal ModelTafluprost ConcentrationDosing RegimenIOP Reduction (mmHg)Notes
Healthy male guinea pigs (in darkness)0.0015%Single drop2.5 ± 1.2IOP reduction was greater in darkness than in light (1.4 ± 1.1 mmHg)[8][9]
Normal canine eyes (Beagles)Preservative-freeSingle instillationSignificant reduction from 4h to 24h post-instillationInduced miosis from 30 min to 18h[10]
Prostanoid receptor-deficient mice (WT)0.0015%Single drop25.8% reduction at 3 hoursEffect attenuated in FP and EP3 receptor knockout mice[5]

Experimental Protocols

Protocol for IOP Measurement in a Laser-Induced Ocular Hypertensive Monkey Model

Objective: To evaluate the IOP-lowering efficacy of a test compound (e.g., this compound) in a monkey model of ocular hypertension.

Animal Model: Cynomolgus monkeys with laser-induced ocular hypertension in one eye.

Materials:

  • Test compound solution (e.g., this compound at desired concentrations)

  • Vehicle control solution

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Tonometer suitable for monkeys (e.g., a calibrated applanation tonometer)

  • Animal restraining device

Procedure:

  • Animal Acclimatization: Acclimatize monkeys to the experimental procedures, including restraint and IOP measurements, to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes of each monkey prior to treatment. Measurements should be taken at several time points on a day preceding the treatment to establish a diurnal curve.

  • Drug Administration: On the treatment day, instill a single drop (typically 20-30 µL) of the test compound into the hypertensive eye. The contralateral eye can be treated with the vehicle as a control.

  • Post-Treatment IOP Monitoring: Measure IOP in both eyes at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction in the treated eye with that in the vehicle-treated control eye. Statistical analysis (e.g., ANOVA or t-test) should be performed to determine the significance of the IOP-lowering effect.

Protocol for Assessing Aqueous Humor Outflow Facility in Rodents

Objective: To determine the effect of a test compound on the conventional (trabecular) and unconventional (uveoscleral) aqueous humor outflow pathways.

Animal Model: Mice (e.g., C57BL/6J) or rats.

Materials:

  • Test compound and vehicle solutions.

  • Anesthesia (e.g., ketamine/xylazine cocktail).

  • Microneedle infusion system.

  • Fluorescent tracers (e.g., FITC-dextran).

  • Microscope for imaging the anterior chamber.

Procedure:

  • Animal Anesthesia: Anesthetize the animals to prevent movement and ensure accurate measurements.

  • Anterior Chamber Cannulation: Carefully cannulate the anterior chamber of one eye with a microneedle connected to the infusion system.

  • Baseline Outflow Facility Measurement: Perfuse the anterior chamber with a buffered saline solution at a constant pressure and measure the flow rate to determine the total outflow facility.

  • Drug Administration: Administer the test compound topically or via intracameral injection.

  • Post-Treatment Outflow Measurement: After a suitable incubation period, repeat the outflow facility measurement to assess the effect of the compound.

  • Uveoscleral Outflow Assessment: To specifically measure uveoscleral outflow, infuse a fluorescent tracer into the anterior chamber. After a set period, enucleate the eye and quantify the amount of tracer in the uveoscleral tissues using fluorescence microscopy or spectroscopy. An increase in tracer accumulation in these tissues following drug treatment indicates enhanced uveoscleral outflow.

  • Data Analysis: Compare the outflow facility and uveoscleral outflow measurements before and after treatment, and between the drug-treated and vehicle-treated groups.

Visualization of Pathways and Workflows

Signaling Pathway of Tafluprost

Tafluprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Tafluprost Tafluprost FP_Receptor Prostanoid FP Receptor Tafluprost->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase MMP_Activation Matrix Metalloproteinase (MMP) Activation Ca_Increase->MMP_Activation ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_Activation->ECM_Remodeling Increased_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Increased_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Increased_Outflow->IOP_Reduction

Caption: Signaling pathway for Tafluprost's IOP-lowering effect.

Experimental Workflow for In Vivo Glaucoma Drug Testing

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Hypertensive Monkey) Start->Animal_Model Baseline Establish Baseline IOP (Diurnal Curve) Animal_Model->Baseline Grouping Randomize Animals into Treatment and Control Groups Baseline->Grouping Dosing Administer Test Compound (e.g., this compound) and Vehicle Grouping->Dosing IOP_Measurement Measure IOP at Predetermined Time Points Post-Dosing Dosing->IOP_Measurement Data_Collection Collect and Record IOP Data IOP_Measurement->Data_Collection Analysis Statistical Analysis: Compare IOP Changes from Baseline and vs. Control Data_Collection->Analysis Conclusion Draw Conclusions on Efficacy and Duration of Action Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for glaucoma drug testing.

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Quantitative Analysis of Tafluprost Ethyl Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Tafluprost ethyl amide in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is adapted from established methods for the related compound, Tafluprost, and provides a robust framework for researchers, scientists, and drug development professionals.[1][2][3] The method is designed to be stability-indicating and can be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

This compound is a prostaglandin F2α analogue and a derivative of the antiglaucoma drug, Tafluprost.[4][5] Like its parent compound, it is of significant interest in pharmaceutical development for its potential therapeutic applications. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for an HPLC-MS method suitable for the determination of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Start Sample Collection (e.g., Formulation, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: General workflow for this compound analysis.

Materials and Reagents

  • This compound reference standard (≥98% purity)[4]

  • Internal Standard (IS), e.g., Bimatoprost or a deuterated analog[2]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid or acetic acid (LC-MS grade)

  • Phosphate buffer[2][6]

  • Solvents for extraction (e.g., ethyl acetate)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, and column oven.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source, capable of tandem mass spectrometry (MS/MS).

  • Analytical column: A C18 column is commonly used for prostaglandin analysis (e.g., 150 x 4.6 mm, 5 µm particle size).[1][2]

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator).

Detailed Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol or ethanol to prepare a 1 mg/mL stock solution.[4]

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to cover the desired concentration range (e.g., 0.05 - 2 µg/mL).[2]

Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration in the reconstitution solvent.

Sample Preparation (from Ophthalmic Solution):

  • Dilute the ophthalmic solution with the mobile phase to bring the concentration of this compound within the calibration curve range.

  • Add the internal standard.

  • Vortex and inject into the HPLC-MS system.

Sample Preparation (from Aqueous Humor or Plasma):

  • To 100 µL of the biological sample, add the internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject into the HPLC-MS system.

HPLC-MS Method Parameters

The following tables summarize the recommended starting conditions for the HPLC-MS analysis. These may require optimization for specific instruments and applications.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or 0.01 M Phosphate Buffer (pH 4.5)[2]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Program Start with a suitable percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A gradient elution is often beneficial.[1][7]
Flow Rate 0.5 - 1.2 mL/min[1][2]
Column Temperature 40 - 50 °C[1]
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Ion Mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (to be determined by infusion)
Product Ion (Q3) To be determined by fragmentation of the precursor ion
Collision Energy (CE) To be optimized for the specific MRM transition
Capillary Voltage 3 - 5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow To be optimized for the instrument
Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters:[2][8]

Table 3: Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte and IS.
Linearity Proportionality of the response to the concentration.Correlation coefficient (r²) ≥ 0.999[2]
Range Concentration interval over which the method is precise and accurate.To be defined based on the application.
Accuracy Closeness of the measured value to the true value.Recovery of 80-120% (or tighter for drug substance).[2]
Precision Repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of ≥ 10.[2]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results.
Stability Stability of the analyte in the sample matrix under different storage conditions.To be assessed (e.g., freeze-thaw, short-term, long-term).

Data Presentation and Analysis

The quantitative data obtained from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 4: Example Linearity Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1...
5...
10...
50...
100...
500...
1000...

Table 5: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (RSD %)
Low5.........
Medium100.........
High800.........

Signaling Pathway and Logical Relationships

While a specific signaling pathway for the analytical method itself is not applicable, a logical relationship diagram for method development and validation is presented below.

Method Development and Validation Logic cluster_val_params Validation Parameters Dev Method Development Opt Parameter Optimization (HPLC & MS) Dev->Opt Val Method Validation (ICH Guidelines) Opt->Val Routine Routine Sample Analysis Val->Routine Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LOD LOD/LOQ Val->LOD Rob Robustness Val->Rob

Caption: Logical flow of HPLC-MS method development and validation.

Conclusion

The HPLC-MS method outlined in this application note provides a robust and sensitive approach for the quantitative analysis of this compound. The protocol is based on established methods for similar prostaglandin analogues and can be readily adapted and validated for specific research and development needs. Proper method validation is essential to ensure the reliability and accuracy of the results.

References

Application Notes and Protocols for Ta-fluprost Ethyl Amide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological activity of Tafluprost ethyl amide, a prostaglandin F2α (FP) receptor agonist. The included assays are designed to assess receptor binding, downstream signaling pathway activation, cellular functional responses, and cytotoxicity in relevant ocular cell lines.

Introduction

This compound is an analog of prostaglandin F2α, which is known to lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. This effect is primarily mediated through the activation of the prostanoid FP receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the FP receptor initiates a signaling cascade that involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. These signaling events ultimately lead to the remodeling of the extracellular matrix in the ciliary muscle, reducing outflow resistance.

This document provides protocols for:

  • FP Receptor Binding Assay: To determine the binding affinity of this compound to the FP receptor.

  • Gq Protein Activation Assay: To measure the engagement of the Gq protein following receptor activation.

  • Intracellular Calcium Mobilization Assay: To quantify the increase in intracellular calcium levels as a downstream consequence of FP receptor activation.

  • MAPK/ERK Activation Assay: To assess the phosphorylation of ERK, a key component of the MAPK signaling pathway.

  • Matrix Metalloproteinase (MMP) Expression Assay: To measure the change in the expression of MMPs, which are involved in extracellular matrix remodeling.

  • Cell Viability and Cytotoxicity Assays: To evaluate the safety profile of this compound on ocular cells.

Signaling Pathway of this compound

The binding of this compound to the FP receptor initiates a cascade of intracellular events. The diagram below illustrates the key steps in this signaling pathway.

Tafluprost_Signaling Tafluprost This compound FP_Receptor FP Receptor Tafluprost->FP_Receptor Binds Gq Gq Protein (αβγ) FP_Receptor->Gq Activates G_alpha Gαq-GTP Gq->G_alpha G_beta_gamma Gβγ Gq->G_beta_gamma PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->PKC MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade ERK_P p-ERK MAPK_Cascade->ERK_P Transcription_Factors Transcription Factors ERK_P->Transcription_Factors Activates MMP_Expression ↑ MMP Expression Transcription_Factors->MMP_Expression ECM_Remodeling ECM Remodeling MMP_Expression->ECM_Remodeling IOP_Lowering ↓ Intraocular Pressure ECM_Remodeling->IOP_Lowering

Caption: Signaling pathway of this compound via the FP receptor.

FP Receptor Binding Assay

This assay determines the affinity of this compound for the human prostanoid FP receptor using a competitive radioligand binding format.

Experimental Workflow

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Membranes (HEK293 cells expressing hFP receptor) Incubation Incubate: Membranes + Radioligand + Competitor Membranes->Incubation Radioligand Prepare Radioligand ([³H]-PGF2α) Radioligand->Incubation Competitor Prepare Competitor (this compound) Competitor->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioligand (Scintillation Counting) Filtration->Counting Curve Generate Competition Curve Counting->Curve Ki Calculate Ki Value Curve->Ki

Caption: Workflow for the FP receptor competitive binding assay.

Protocol

Materials:

  • Cell membranes from HEK293 cells stably expressing the human prostanoid FP receptor.

  • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

  • Unlabeled competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/C filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to the desired concentration (e.g., 10-20 µg protein per well).

  • Assay Plate Setup: In a 96-well plate, add the following in a total volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-PGF2α (at a concentration near its Kd, e.g., 2-5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 50 µL of [³H]-PGF2α, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-PGF2α, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the competition curve using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation
CompoundReceptorRadioligandKi (nM)
Tafluprost acidHuman FP[³H]-PGF2α0.4[1]
This compoundHuman FP[³H]-PGF2αData to be determined

Note: The Ki value for Tafluprost acid, the active metabolite, is provided as a reference.

Gq Protein Activation Assay ([³⁵S]GTPγS Binding)

This functional assay measures the ability of this compound to stimulate the binding of [³⁵S]GTPγS to Gq proteins following FP receptor activation.

Experimental Workflow

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Membranes (hFP Receptor expressing cells) Incubation Incubate: Membranes + GDP + Agonist + [³⁵S]GTPγS Membranes->Incubation Reagents Prepare Reagents: [³⁵S]GTPγS, GDP, Agonist Reagents->Incubation Filtration Separate Bound/Free [³⁵S]GTPγS (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound [³⁵S]GTPγS (Scintillation Counting) Filtration->Counting Curve Generate Dose-Response Curve Counting->Curve EC50_Emax Calculate EC₅₀ and Emax Curve->EC50_Emax

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Protocol

Materials:

  • Cell membranes from cells expressing the human FP receptor.

  • [³⁵S]GTPγS.

  • Guanosine 5'-diphosphate (GDP).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/B filter plates.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw membranes on ice and resuspend in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following:

    • Basal Binding: Assay buffer and membranes.

    • Agonist-stimulated Binding: Varying concentrations of this compound and membranes.

  • Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through a GF/B filter plate. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity.

  • Data Analysis:

    • Subtract basal binding from agonist-stimulated binding to determine net stimulation.

    • Plot the percentage of stimulation over basal against the log concentration of this compound.

    • Determine the EC₅₀ and Emax values from the dose-response curve.

Data Presentation
CompoundEC₅₀ (nM)Emax (% stimulation over basal)
This compoundData to be determinedData to be determined
PGF2α (Reference Agonist)Data to be determinedData to be determined

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to FP receptor activation by this compound using a fluorescent calcium indicator.

Experimental Workflow

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate Cells (e.g., Human Ciliary Muscle Cells) Dye_Loading Load Cells with Calcium Indicator (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Baseline_Reading Measure Baseline Fluorescence Dye_Loading->Baseline_Reading Agonist_Addition Add this compound Baseline_Reading->Agonist_Addition Kinetic_Reading Measure Fluorescence Change Over Time Agonist_Addition->Kinetic_Reading Curve Generate Dose-Response Curve Kinetic_Reading->Curve EC50 Calculate EC₅₀ Curve->EC50

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol

Materials:

  • Human Ciliary Muscle (HCM) cells or Human Trabecular Meshwork (HTM) cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • Fluorescence microplate reader with automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed HCM or HTM cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 in HBSS).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Assay:

    • Place the cell plate into the fluorescence microplate reader.

    • Measure the baseline fluorescence (Ex/Em ~494/516 nm) for 10-20 seconds.

    • Automatically inject varying concentrations of this compound into the wells.

    • Immediately begin kinetic fluorescence readings for 1-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of this compound.

    • Determine the EC₅₀ value from the dose-response curve.

Data Presentation
CompoundCell LineEC₅₀ (nM)
This compoundHCM or HTMData to be determined
PGF2α (Reference Agonist)HCM or HTMData to be determined

MAPK/ERK Activation Assay (Western Blot)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Experimental Workflow

MAPK_Activation_Workflow cluster_treatment Cell Treatment cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Culture Culture Cells (e.g., HTM or HCM cells) Serum_Starve Serum Starve Cells Cell_Culture->Serum_Starve Agonist_Treatment Treat with this compound Serum_Starve->Agonist_Treatment Lysis Lyse Cells & Quantify Protein Agonist_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Abs (p-ERK, Total ERK) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection Detect Signal Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalize p-ERK to Total ERK Densitometry->Normalization

Caption: Workflow for the MAPK/ERK activation assay by Western blot.

Protocol

Materials:

  • HCM or HTM cells.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay reagent (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probing:

    • Strip the membrane and re-probe with anti-t-ERK antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to t-ERK for each sample to determine the level of ERK activation.

Data Presentation
TreatmentTime (min)p-ERK / t-ERK Ratio (Fold Change vs. Control)
Vehicle Control151.0
This compound (e.g., 100 nM)5Data to be determined
This compound (e.g., 100 nM)15Data to be determined
This compound (e.g., 100 nM)30Data to be determined

Matrix Metalloproteinase (MMP) Expression Assay

This assay measures the effect of this compound on the expression and secretion of MMPs, such as MMP-1 and MMP-3, from HCM cells.

Protocol (Real-Time PCR for mRNA expression)

Materials:

  • Human Non-pigmented Ciliary Epithelial Cells (HNPCECs) or HCM cells.

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for MMP-1, MMP-3, and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR system.

Procedure:

  • Cell Treatment: Culture HNPCECs to confluency and treat with various concentrations of this compound (e.g., 10, 100, 1000 µM) for 24 hours.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA.

  • Real-Time PCR: Perform qPCR using primers for MMP-1, MMP-3, and GAPDH.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Data Presentation

Effect of Tafluprost on MMP mRNA Expression in HNPCECs (24h treatment)

GeneTafluprost (10 µM) Fold ChangeTafluprost (100 µM) Fold ChangeTafluprost (1000 µM) Fold Change
MMP-1~1.5~2.5~4.0
MMP-3~1.2~1.8~2.5

Data adapted from a study on Tafluprost acid, presented as approximate fold changes.[2]

Cell Viability and Cytotoxicity Assays (MTT & Neutral Red)

These assays assess the potential cytotoxicity of this compound on ocular surface cells.

Protocol (MTT Assay)

Materials:

  • Ocular cell lines (e.g., human conjunctival cells - Chang, rabbit corneal cells - SIRC).

  • This compound solutions at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Remove the culture medium and expose the cells to various dilutions of this compound for different durations (e.g., 10, 30, 60 minutes). Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Incubation: After treatment, remove the test solutions and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

Data Presentation

Cytotoxicity of Tafluprost on Ocular Cell Lines (MTT Assay)

Cell LineTreatmentConcentrationExposure Time (min)Cell Viability (%)
Conjunctival CellsTafluprost (Preservative-Free)Undiluted60>95%
Conjunctival CellsTafluprost (0.001% BAK)Undiluted60~80-90%
Corneal CellsTafluprost (Preservative-Free)Undiluted60>95%
Corneal CellsTafluprost (0.001% BAK)Undiluted60~85-95%

Data is representative and adapted from studies on Tafluprost.[3][4] BAK = Benzalkonium chloride.

References

Application Notes and Protocols for Tafluprost Ethyl Amide in Eyelash Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of tafluprost ethyl amide in studies focused on eyelash growth. It includes details on its mechanism of action, a summary of preclinical data, and standardized protocols for experimental studies.

Introduction

This compound is a prostaglandin F2α analog recognized for its dual utility in reducing intraocular pressure and promoting eyelash growth. While its primary therapeutic application has been in the management of glaucoma, its notable effect on inducing hypertrichosis of the eyelashes has prompted significant research into its use for treating eyelash hypotrichosis (inadequate or not enough eyelashes). This document outlines the scientific basis and practical methodologies for investigating this compound as an eyelash enhancing agent.

Mechanism of Action

This compound functions as a prodrug, which upon topical application, is hydrolyzed to its biologically active form, tafluprost acid. Tafluprost acid is a selective agonist for the prostaglandin F (FP) receptor. The activation of these receptors within the hair follicles of the eyelashes is the proposed mechanism for stimulating growth. This interaction is believed to extend the anagen (growth) phase of the hair cycle and increase the size of the dermal papilla and hair bulb, resulting in longer, thicker, and darker eyelashes.

Signaling Pathway of this compound

The binding of tafluprost acid to the FP receptor, a G-protein coupled receptor, triggers an intracellular signaling cascade that ultimately modulates gene expression related to hair follicle proliferation and melanogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tafluprost_Acid Tafluprost Acid FP_Receptor Prostaglandin F Receptor (FP) Tafluprost_Acid->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms Ca2 Increased Intracellular Ca2+ IP3->Ca2 Stimulates release of PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Gene_Transcription Gene Transcription (e.g., for hair growth and melanogenesis) PKC->Gene_Transcription Leads to Eyelash_Growth Increased Eyelash Length, Thickness, and Pigmentation Gene_Transcription->Eyelash_Growth Promotes

Caption: Prostaglandin F2α receptor signaling pathway activated by tafluprost acid.

Preclinical Data Summary

A significant preclinical study conducted on New Zealand white rabbits provided evidence for the efficacy of tafluprost in enhancing eyelash growth. The key quantitative findings from this study are summarized below.

Treatment GroupBaseline Mean Eyelash Length (mm) (± SD)Mean Eyelash Length at 4 Weeks (mm) (± SD)Mean Increase in Eyelash Length (mm)
Tafluprost 9.5 (± 0.5)12.0 (± 0.8)2.5
Untreated Control Eye 9.6 (± 0.4)9.7 (± 0.5)0.1
Note: This data is derived from a comparative study in rabbits and serves as an important preclinical indicator of efficacy. The study reported a statistically significant increase in eyelash length in the tafluprost-treated group.

Experimental Protocols

The following sections detail standardized protocols for conducting preclinical and clinical research on this compound for eyelash growth.

Preclinical Efficacy and Safety Protocol (Rabbit Model)

Objective: To assess the efficacy and safety of topical this compound in promoting eyelash growth in a rabbit model.

Materials:

  • This compound solution (e.g., 0.0015% concentration)

  • Vehicle solution (placebo)

  • Sterile, single-use applicators

  • Digital calipers for precise measurement

  • Ophthalmic examination equipment

Methodology:

  • Animal Acclimatization: House New Zealand white rabbits in standard conditions for a minimum of one week prior to the study initiation.

  • Baseline Assessment: Measure and record the length of the central upper eyelashes in both eyes of each rabbit using a digital caliper. Conduct a baseline ophthalmic examination.

  • Randomization and Dosing: Randomly assign rabbits to either a treatment or control group.

    • Treatment Group: Administer a single drop of this compound solution daily to the eyelid margin of one eye. The other eye remains untreated as an internal control.

    • Control Group: Apply the vehicle solution in the same manner.

  • Follow-up and Measurements: Conduct weekly measurements of eyelash length for the duration of the study (e.g., 4 weeks). Perform regular ophthalmic examinations to monitor for any adverse effects such as hyperemia or irritation.

Representative Clinical Trial Protocol (Human Subjects)

Objective: To evaluate the safety and efficacy of this compound for the treatment of eyelash hypotrichosis in humans.

Study Design: A multi-center, randomized, double-masked, vehicle-controlled, parallel-group study.

Participant Profile: Healthy adult males or females aged 18-65 with a self-perception of having short or inadequate eyelashes.

Methodology:

  • Screening and Consent: Screen potential participants against predefined inclusion and exclusion criteria. Obtain written informed consent from all enrolled subjects.

  • Baseline Evaluation:

    • Perform a comprehensive ophthalmic examination including visual acuity and slit-lamp biomicroscopy.

    • Capture high-resolution, standardized digital photographs of the eyes and eyelashes.

    • Conduct digital image analysis to determine baseline eyelash length, thickness, and darkness.

    • Administer a validated patient-reported outcome questionnaire to assess baseline satisfaction with eyelashes.

  • Randomization and Product Dispensation: Randomly assign participants to receive either the this compound formulation or the vehicle control. Dispense the study product with clear instructions for once-daily application to the base of the upper eyelashes.

  • Follow-up Assessments: Schedule follow-up visits at weeks 4, 8, 12, and 16. At each visit, repeat all baseline evaluations and assess for any adverse events.

  • Efficacy and Safety Endpoints:

    • Primary Efficacy Endpoint: The change in a composite score of eyelash length, thickness, and darkness from baseline to week 16.

    • Secondary Efficacy Endpoints: Investigator and participant assessments of eyelash appearance.

    • Safety Endpoints: Incidence and severity of all adverse events.

  • Statistical Analysis: Analyze the data to determine statistically significant differences in efficacy and safety between the treatment and control groups.

Visualized Experimental Workflow

Clinical Trial Workflow Diagram

The following diagram provides a visual representation of the key phases and logical flow of a typical clinical trial for an eyelash growth product.

G Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline Baseline Assessment (Photography, Measurements, Questionnaires) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Treatment_Period Treatment Period (e.g., 16 weeks with daily application) Treatment_Group->Treatment_Period Control_Group->Treatment_Period Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 16) - Efficacy & Safety Assessments Treatment_Period->Follow_Up End_of_Study End of Study Assessment Follow_Up->End_of_Study Data_Analysis Data Analysis (Statistical Comparison) End_of_Study->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Caption: Workflow for a typical randomized controlled clinical trial for eyelash hypotrichosis.

Safety and Tolerability

The safety profile of this compound is a critical aspect of its development for cosmetic applications. Potential adverse events, although typically mild, can include ocular hyperemia (redness), pruritus (itching) at the application site, and skin hyperpigmentation around the eye. A thorough assessment of safety and tolerability should be a primary objective in all clinical studies.

Conclusion

This compound presents a scientifically-backed option for the enhancement of eyelashes. The protocols and information provided herein offer a robust framework for the systematic investigation of its efficacy and safety. Future research should focus on well-designed clinical trials to further quantify its effects and optimize its use for cosmetic applications.

Application Notes and Protocols for Tafluprost Ethyl Amide Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost and its analogue, Tafluprost ethyl amide, are potent prostaglandin F2α (FP) receptor agonists used in the management of open-angle glaucoma and ocular hypertension.[1][2][3][4] Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which in turn lowers intraocular pressure (IOP).[2][3][4] Tafluprost is the more extensively studied of the two, with various formulations developed to enhance its therapeutic efficacy and patient compliance. This compound (CAS 1185851-52-8) is a related compound also used for lowering IOP, with the additional effect of influencing eyelash growth, giving it applications in both the pharmaceutical and cosmetic sectors.[5][6]

The development of advanced drug delivery systems (DDS) for these compounds is crucial for providing sustained drug release, improving ocular bioavailability, and reducing side effects associated with frequent instillations.[1] This document provides an overview of the current state of drug delivery systems for Tafluprost, with the acknowledgment that there is a significant lack of published research on specific nanoformulations for this compound. The protocols and data presented are primarily based on studies of Tafluprost but can serve as a foundational guide for the development and evaluation of delivery systems for this compound.

Data Presentation: Quantitative Analysis of Tafluprost Drug Delivery Systems

The following tables summarize the quantitative data from a study on a newly developed Tafluprost drug delivery system for intravitreal injection. This system was designed for sustained release to protect retinal ganglion cells.

Table 1: In Vivo Concentration of Tafluprost Acid in Rat Retina Following a Single Intravitreal Injection of a Tafluprost DDS [1]

DDS Tafluprost Concentration (%)Mean Tafluprost Acid Concentration at Day 7 (ng/g ± SD)Mean Tafluprost Acid Concentration at Day 14 (ng/g ± SD)
0.0413.2 ± 4.2Not Reported
0.2042.7 ± 44.146.4 ± 19.9
1.00376.0 ± 254.0312.0 ± 99.0

Table 2: In Vivo Efficacy of Tafluprost DDS on Retinal Ganglion Cell (RGC) Viability in Rats [7]

Treatment GroupMean Number of Surviving RGCs (cells/mm² ± SD)
Vehicle DDS1265 ± 182
0.20% Tafluprost DDS1455 ± 151
1.00% Tafluprost DDS1605 ± 192
0.0015% Tafluprost Eye Drops (TAPROS)1202 ± 108
0.20% Tafluprost DDS (Comparative Study)1391 ± 73

Signaling Pathway

Tafluprost is a prodrug that is hydrolyzed in the cornea to its active form, Tafluprost acid.[2][3] Tafluprost acid is a selective agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2][3] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway is believed to initiate a signaling cascade that leads to the remodeling of the extracellular matrix and a reduction in hydraulic resistance, thereby increasing the outflow of aqueous humor and lowering IOP.

Tafluprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_cell Target Cell (e.g., Ciliary Muscle) Tafluprost Tafluprost (Prodrug) Esterases Corneal Esterases Tafluprost->Esterases Hydrolysis Tafluprost_Acid Tafluprost Acid (Active Metabolite) Esterases->Tafluprost_Acid FP_Receptor FP Receptor (GPCR) Tafluprost_Acid->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release ↑ Intracellular Ca²⁺ IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (e.g., MAPK/ERK pathway) PKC_Activation->Downstream MMP_Expression ↑ MMP Expression Downstream->MMP_Expression ECM_Remodeling Extracellular Matrix Remodeling MMP_Expression->ECM_Remodeling Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Outflow Nanoemulsion_Preparation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_final Final Product Oil_Phase Prepare Oil Phase: - Dissolve Tafluprost in Oil - Add Surfactant & Co-surfactant - Heat to 40-60°C Coarse_Emulsion Form Coarse Emulsion: - Add Oil Phase to Aqueous Phase - Stir for 15-30 min Oil_Phase->Coarse_Emulsion Aqueous_Phase Prepare Aqueous Phase: - Heat to 40-60°C Aqueous_Phase->Coarse_Emulsion Homogenization High-Pressure Homogenization: - 15,000-20,000 psi - 5-10 cycles Coarse_Emulsion->Homogenization Final_Product Nanoemulsion: - Cool to Room Temperature - Store at 4°C Homogenization->Final_Product Nanoemulsion_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_drug_analysis Drug Analysis cluster_results Results Start Nanoemulsion Sample DLS Dynamic Light Scattering (DLS) Start->DLS Zeta Zeta Potential Measurement Start->Zeta Total_Drug Total Drug Content (HPLC) Start->Total_Drug Free_Drug Free Drug Content (Centrifugation + HPLC) Start->Free_Drug Size_PDI Particle Size & PDI DLS->Size_PDI Zeta_Potential Zeta Potential Zeta->Zeta_Potential EE_Calc Calculate Encapsulation Efficiency (%) Total_Drug->EE_Calc Free_Drug->EE_Calc EE Encapsulation Efficiency EE_Calc->EE

References

Application Notes and Protocols: Investigating the Effects of Tafluprost Ethyl Amide in Trabecular Meshwork Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tafluprost is a prostaglandin F2α analog used in the management of glaucoma and ocular hypertension.[1] Its therapeutic effect is primarily attributed to increasing uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). The trabecular meshwork (TM) is a critical tissue in the conventional outflow pathway and a key target for glaucoma therapeutics.[2][3] Tafluprost has been shown to protect human trabecular meshwork cells from oxidative stress.[4] Tafluprost ethyl amide is a derivative of tafluprost.[1][5][6][7][8] These application notes provide a framework for investigating the cellular and molecular effects of this compound on primary human trabecular meshwork (hTM) cells in vitro. The following protocols are based on established methodologies for TM cell culture and analysis.[9][10][11][12][13]

Hypothesized Effects of this compound on Trabecular Meshwork Cells:

Based on the known effects of the parent compound, tafluprost, and other prostaglandin analogs on TM cells, the following effects of this compound can be hypothesized and investigated using the protocols outlined below:

  • Modulation of Extracellular Matrix (ECM) Proteins: Prostaglandin analogs have been shown to affect the expression of ECM components in the trabecular meshwork.[2][14] It is hypothesized that this compound may alter the expression of key ECM proteins such as fibronectin and laminin.[15][16][17][18]

  • Regulation of Matrix Metalloproteinases (MMPs): The turnover of the ECM is regulated by MMPs and their tissue inhibitors (TIMPs).[14] this compound may modulate the expression and activity of MMPs in TM cells.

  • Cytoskeletal Reorganization: Prostaglandin analogs can induce changes in the actin cytoskeleton of TM cells.[19] It is proposed that this compound may lead to alterations in cytoskeletal organization.

  • Activation of Pro-survival Signaling Pathways: Tafluprost has been demonstrated to protect TM cells from oxidative stress through the activation of the c-myc/Sirt1 pathway.[4] this compound may activate similar protective signaling cascades.

Data Presentation: Illustrative Quantitative Data

The following tables represent hypothetical data to illustrate how quantitative results from the described experiments could be structured for clear comparison.

Table 1: Effect of this compound on Extracellular Matrix Protein Expression in hTM Cells

Treatment GroupFibronectin Expression (relative to control)Laminin Expression (relative to control)
Control (Vehicle)1.00 ± 0.121.00 ± 0.09
This compound (1 nM)0.85 ± 0.100.92 ± 0.11
This compound (10 nM)0.62 ± 0.080.75 ± 0.09
This compound (100 nM)0.45 ± 0.06 0.58 ± 0.07

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD.

Table 2: Effect of this compound on MMP-2 and TIMP-2 Expression in hTM Cells

Treatment GroupMMP-2 Expression (relative to control)TIMP-2 Expression (relative to control)
Control (Vehicle)1.00 ± 0.151.00 ± 0.13
This compound (1 nM)1.25 ± 0.181.10 ± 0.14
This compound (10 nM)1.89 ± 0.211.35 ± 0.16
This compound (100 nM)2.54 ± 0.25 1.62 ± 0.19

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SD.

Table 3: Effect of this compound on Sirt1 and c-myc Protein Levels in hTM Cells under Oxidative Stress

Treatment GroupSirt1 Protein Level (relative to stressed control)c-myc Protein Level (relative to stressed control)
Control (No Stress)1.00 ± 0.111.00 ± 0.10
H₂O₂ (100 µM)0.45 ± 0.070.52 ± 0.08
H₂O₂ + this compound (10 nM)0.78 ± 0.090.85 ± 0.09
H₂O₂ + this compound (100 nM)0.95 ± 0.12 1.15 ± 0.13

*p < 0.05, **p < 0.01 compared to H₂O₂ treated group. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Human Trabecular Meshwork (hTM) Cell Culture

This protocol describes the isolation and culture of primary hTM cells from donor eyes, based on consensus recommendations.[9][10][11][12][13]

Materials:

  • Human donor eyes

  • Dulbecco's Modified Eagle's Medium (DMEM), low glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks and plates

Methodology:

  • Tissue Dissection: Aseptically dissect the trabecular meshwork tissue from human donor eyes under a dissecting microscope.

  • Enzymatic Digestion: Mince the TM tissue and incubate with Collagenase Type I (1 mg/mL in DMEM) for 1-2 hours at 37°C with gentle agitation.

  • Cell Seeding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate the cells in a culture flask.

  • Cell Culture and Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the culture medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and subculture at a 1:3 ratio.

  • Cell Characterization: Confirm the identity of hTM cells by their characteristic morphology and dexamethasone-induced expression of myocilin.[20][21]

Protocol 2: Western Blotting for ECM and Signaling Proteins

This protocol details the analysis of protein expression levels in hTM cells treated with this compound.[20][22]

Materials:

  • hTM cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-fibronectin, anti-laminin, anti-MMP-2, anti-TIMP-2, anti-Sirt1, anti-c-myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed hTM cells in 6-well plates and grow to 80% confluency. Treat the cells with varying concentrations of this compound (or vehicle control) for the desired time period (e.g., 24-48 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Visualization: After further washes, add ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Protocol 3: Immunocytochemistry for Cytoskeletal Analysis

This protocol is for visualizing the actin cytoskeleton in hTM cells following treatment with this compound.

Materials:

  • hTM cells cultured on glass coverslips in 24-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Treatment: Seed hTM cells on glass coverslips and treat with this compound as described in Protocol 2.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Staining: Wash with PBS and incubate with fluorescently labeled phalloidin (to stain F-actin) for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathway

Tafluprost_Signaling Tafluprost Tafluprost Ethyl Amide FP_Receptor Prostaglandin F Receptor (FP) Tafluprost->FP_Receptor cMyc c-myc Activation FP_Receptor->cMyc Activates Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS TM_Cell_Damage TM Cell Damage & Senescence ROS->TM_Cell_Damage Sirt1 Sirt1 Expression cMyc->Sirt1 Induces Sirt1->ROS Inhibits Cell_Protection Cell Protection & Survival Sirt1->Cell_Protection Promotes

Caption: Proposed signaling pathway of tafluprost in protecting TM cells from oxidative stress.

Experimental Workflow

Experimental_Workflow Start Start: Isolate and Culture Primary hTM Cells Treatment Treat hTM Cells with This compound Start->Treatment Protein_Analysis Protein Analysis Treatment->Protein_Analysis Cytoskeleton_Analysis Cytoskeletal Analysis Treatment->Cytoskeleton_Analysis Western_Blot Western Blotting (ECM, MMPs, Sirt1, c-myc) Protein_Analysis->Western_Blot Data_Quantification Data Quantification and Statistical Analysis Western_Blot->Data_Quantification Immunocytochemistry Immunocytochemistry (F-actin staining) Cytoskeleton_Analysis->Immunocytochemistry Immunocytochemistry->Data_Quantification Logical_Relationship Tafluprost This compound Prostaglandin F2α Analog Mechanism Potential Mechanisms of Action Modulation of ECM Regulation of MMPs Cytoskeletal Reorganization Activation of Pro-survival Pathways Tafluprost->Mechanism Acts via Outcome Therapeutic Outcome Reduction of IOP Neuroprotection Mechanism->Outcome Leads to

References

Application Notes and Protocols: The Effect of Tafluprost Ethyl Amide on Uveoscleral Outflow in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost ethyl amide is a synthetic analogue of prostaglandin F2α.[1] It is structurally related to tafluprost, a widely used medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[2][3] Tafluprost is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active form, tafluprost acid.[3][4][5] this compound is a derivative of tafluprost acid, formed by amidation with ethylamine.[2] Both compounds are recognized for their ability to lower IOP, and this compound is also noted for its influence on eyelash growth.[6][7][8][9][]

These application notes provide a summary of the known effects of tafluprost on aqueous humor dynamics in rabbits, detailed protocols for assessing uveoscleral outflow in this animal model, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data on the effect of tafluprost on intraocular pressure (IOP) in rabbits. A reduction in IOP is a strong indicator of an increase in aqueous humor outflow, predominantly through the uveoscleral pathway for prostaglandin analogues.

Table 1: Effect of Tafluprost on Intraocular Pressure (IOP) in Rabbits

CompoundConcentrationAnimal ModelDuration of TreatmentIOP Reduction (Mean ± SEM)Reference
Tafluprost0.0015%Male Dutch Rabbits28 days (once daily)Statistically significant increase in optic nerve head blood flow, an indirect indicator of improved ocular circulation. Direct IOP reduction values from this specific study are not provided in the abstract.[12]
Tafluprost0.0015%Male RabbitsSingle topical administrationPrevented endothelin-1-induced decrease in optic nerve head blood flow, suggesting a protective effect on ocular circulation.[7]
Tafluprost0.0015%New Zealand Albino RabbitsSingle topical dose (30 µl)Maximum concentration of tafluprost acid in aqueous humor was 3.99 ng/ml (preserved) and 4.50 ng/ml (preservative-free) at 45 minutes.[13]

Note: Direct quantitative data on the percentage or absolute change in uveoscleral outflow in rabbits following this compound administration is not available in the reviewed literature. The presented data focuses on the IOP-lowering effect of the closely related compound, tafluprost, which is primarily mediated by increased uveoscleral outflow.

Experimental Protocols

Protocol 1: Measurement of Uveoscleral Outflow by Fluorophotometry in Rabbits

This protocol describes a method to determine uveoscleral outflow by measuring total aqueous humor outflow and trabecular outflow, with uveoscleral outflow calculated as the difference.

Materials:

  • This compound solution (or vehicle control)

  • New Zealand White rabbits

  • Slit-lamp fluorophotometer

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Sterile fluorescein solution (2%)

  • Pneumatonometer

  • Intramuscular acetazolamide (16 mg/kg)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Preparation: Acclimatize male New Zealand White rabbits to the experimental conditions. All procedures should be performed in accordance with institutional animal care and use guidelines.

  • Baseline Measurements:

    • Anesthetize the cornea with a drop of topical anesthetic.

    • Instill two drops of 2% fluorescein solution into the conjunctival sac of one eye. After 5 minutes, gently rinse the eye with PBS to remove excess fluorescein from the ocular surface.

    • Measure baseline IOP using a calibrated pneumatonometer.

    • After allowing for fluorescein distribution in the anterior chamber (typically 6-8 hours), measure the fluorescence of the cornea and anterior chamber using a scanning ocular fluorophotometer. Repeat scans at 45-minute intervals for four sets to determine the baseline aqueous flow (Fa).[14]

  • Drug Administration: Topically administer a single drop of the this compound solution to one eye. The contralateral eye can receive a vehicle control.

  • Post-Treatment Measurements:

    • At a predetermined time after drug administration (e.g., peak effect time, which would need to be determined in pilot studies), repeat the IOP measurements.

    • Repeat the fluorophotometry scans at the same intervals as the baseline to determine the post-treatment aqueous flow.

  • Outflow Facility Measurement:

    • After the final fluorophotometry scan, measure the IOP.

    • Administer an intramuscular injection of acetazolamide (16 mg/kg) to reduce aqueous humor formation.

    • Repeat fluorophotometry scans and IOP measurements at 1, 1.75, and 2.5 hours post-acetazolamide injection.[14]

  • Calculation of Uveoscleral Outflow:

    • Calculate aqueous flow (Fa) from the rate of fluorescein disappearance from the anterior chamber.

    • Calculate the total outflow facility (C_total) from the change in IOP and aqueous flow after acetazolamide administration using the Goldmann equation: Fa = (IOP - EVP) * C_total, where EVP is the episcleral venous pressure (assumed to be a constant value, e.g., 9 mmHg for rabbits).

    • Uveoscleral outflow (Fu) is then calculated as: Fu = Fa - (C_trab * (IOP - EVP)), where C_trab is the trabecular outflow facility, which can be estimated from the total outflow facility. In many studies with prostaglandin analogues, the increase in total outflow is primarily attributed to the increase in uveoscleral outflow.

Protocol 2: Visualization of Uveoscleral Outflow using Fluorescent Tracers in Rabbits

This protocol allows for the qualitative and semi-quantitative assessment of the uveoscleral outflow pathway.

Materials:

  • This compound solution (or vehicle control)

  • New Zealand White rabbits

  • Fluorescein isothiocyanate-dextran (FITC-dextran) or other high-molecular-weight fluorescent tracers

  • Topical anesthetic

  • 30-gauge needle and syringe

  • Apparatus for euthanasia

  • Cryostat or paraffin embedding equipment

  • Fluorescence microscope

Procedure:

  • Animal Preparation and Drug Administration:

    • Acclimatize rabbits as described in Protocol 1.

    • Topically administer this compound or vehicle control to the eyes at a predetermined time before tracer injection.

  • Anterior Chamber Tracer Injection:

    • Anesthetize the rabbits (e.g., with an intramuscular injection of ketamine and xylazine).

    • Under a surgical microscope, carefully inject a small volume (e.g., 5-10 µL) of sterile FITC-dextran solution into the anterior chamber using a 30-gauge needle. Care should be taken to avoid damage to the lens and iris.

  • Tracer Distribution: Allow the tracer to distribute within the eye for a specific period (e.g., 1-4 hours).

  • Tissue Collection and Preparation:

    • At the end of the distribution period, humanely euthanize the rabbits.

    • Immediately enucleate the eyes.

    • The eyes can be either fresh-frozen in optimal cutting temperature (OCT) compound for cryosectioning or fixed in paraformaldehyde for paraffin embedding.

  • Microscopic Analysis:

    • Prepare sections (e.g., 10-20 µm thick) of the anterior segment of the eye.

    • Examine the sections under a fluorescence microscope.

    • Capture images of the ciliary body, sclera, and suprachoroidal space.

  • Data Analysis:

    • Qualitatively assess the distribution of the fluorescent tracer in the uveoscleral outflow pathway (ciliary muscle, suprachoroidal space, and sclera).

    • Semi-quantitatively analyze the fluorescence intensity in different regions of interest to compare the extent of uveoscleral outflow between the treated and control groups.

Mandatory Visualizations

G cluster_0 Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline IOP Measurement Baseline IOP Measurement Animal Acclimatization->Baseline IOP Measurement Drug Administration (this compound) Drug Administration (this compound) Baseline IOP Measurement->Drug Administration (this compound) Post-Treatment IOP Measurement Post-Treatment IOP Measurement Drug Administration (this compound)->Post-Treatment IOP Measurement Uveoscleral Outflow Measurement Uveoscleral Outflow Measurement Post-Treatment IOP Measurement->Uveoscleral Outflow Measurement Data Analysis Data Analysis Uveoscleral Outflow Measurement->Data Analysis

Caption: Experimental workflow for assessing the effect of this compound on uveoscleral outflow in rabbits.

G cluster_1 Signaling Pathway Tafluprost Acid Tafluprost Acid FP Receptor FP Receptor Tafluprost Acid->FP Receptor Binds to Gq/11 Protein Activation Gq/11 Protein Activation FP Receptor->Gq/11 Protein Activation Phospholipase C Activation Phospholipase C Activation Gq/11 Protein Activation->Phospholipase C Activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ Phospholipase C Activation->Increased Intracellular Ca2+ MAPK Pathway Activation MAPK Pathway Activation Increased Intracellular Ca2+->MAPK Pathway Activation MMP Gene Expression MMP Gene Expression MAPK Pathway Activation->MMP Gene Expression Upregulation of ECM Remodeling ECM Remodeling MMP Gene Expression->ECM Remodeling Leads to Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow Results in

Caption: Proposed signaling pathway of tafluprost acid in ciliary muscle cells leading to increased uveoscleral outflow.

G cluster_2 Logical Relationship Topical Administration of this compound Topical Administration of this compound Hydrolysis to Active Metabolite Hydrolysis to Active Metabolite Topical Administration of this compound->Hydrolysis to Active Metabolite Activation of Prostanoid FP Receptors in Ciliary Muscle Activation of Prostanoid FP Receptors in Ciliary Muscle Hydrolysis to Active Metabolite->Activation of Prostanoid FP Receptors in Ciliary Muscle Relaxation of Ciliary Muscle and Remodeling of Extracellular Matrix Relaxation of Ciliary Muscle and Remodeling of Extracellular Matrix Activation of Prostanoid FP Receptors in Ciliary Muscle->Relaxation of Ciliary Muscle and Remodeling of Extracellular Matrix Reduced Hydraulic Resistance in Uveoscleral Pathway Reduced Hydraulic Resistance in Uveoscleral Pathway Relaxation of Ciliary Muscle and Remodeling of Extracellular Matrix->Reduced Hydraulic Resistance in Uveoscleral Pathway Increased Uveoscleral Outflow of Aqueous Humor Increased Uveoscleral Outflow of Aqueous Humor Reduced Hydraulic Resistance in Uveoscleral Pathway->Increased Uveoscleral Outflow of Aqueous Humor Reduction in Intraocular Pressure Reduction in Intraocular Pressure Increased Uveoscleral Outflow of Aqueous Humor->Reduction in Intraocular Pressure

Caption: Logical relationship from this compound administration to IOP reduction.

Conclusion

This compound, a prostaglandin F2α analogue, is expected to lower intraocular pressure primarily by enhancing uveoscleral outflow. While direct experimental evidence in rabbits for this specific compound is lacking, the well-established mechanism of the closely related compound, tafluprost, provides a strong basis for this hypothesis. The protocols detailed in these application notes provide robust methods for researchers to investigate the effects of this compound and other novel compounds on aqueous humor dynamics in rabbits. Such studies are crucial for the preclinical evaluation of new glaucoma therapies. Future research should focus on direct quantification of uveoscleral outflow changes induced by this compound to definitively confirm its mechanism of action and therapeutic potential.

References

Application Note: Quantification of Tafluprost Ethyl Amide in Aqueous Humor by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It is a prodrug that is hydrolyzed in the cornea to its active form, tafluprost acid.[1][4] Tafluprost acid lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1][2][5] Tafluprost ethyl amide is a derivative of tafluprost and may be present in certain formulations or as a related substance. Accurate quantification of this compound in aqueous humor is crucial for pharmacokinetic studies, formulation development, and ensuring the safety and efficacy of ophthalmic preparations.

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in aqueous humor. The described protocol provides a robust framework for researchers in ophthalmology and pharmaceutical development.

Mechanism of Action of Tafluprost

Tafluprost mimics the action of naturally occurring prostaglandin F2α.[1] Upon administration, it is hydrolyzed by esterases in the cornea to tafluprost acid.[2][4] Tafluprost acid then binds to the prostanoid FP receptors in the eye, which initiates a cellular signaling cascade.[1][5] This cascade leads to a remodeling of the extracellular matrix in the uveoscleral pathway, reducing hydraulic resistance and thereby increasing the outflow of aqueous humor from the eye.[1][2] This ultimately results in a reduction of intraocular pressure.

Tafluprost Mechanism of Action Tafluprost (Prodrug) Tafluprost (Prodrug) Corneal Esterases Corneal Esterases Tafluprost (Prodrug)->Corneal Esterases Tafluprost Acid (Active) Tafluprost Acid (Active) Corneal Esterases->Tafluprost Acid (Active) Hydrolysis FP Receptors FP Receptors Tafluprost Acid (Active)->FP Receptors Binds to Signaling Cascade Signaling Cascade FP Receptors->Signaling Cascade Activates Uveoscleral Outflow Uveoscleral Outflow Signaling Cascade->Uveoscleral Outflow Increases Reduced IOP Reduced IOP Uveoscleral Outflow->Reduced IOP Leads to

Caption: Mechanism of action of Tafluprost.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from aqueous humor.

  • Thaw Samples: Thaw aqueous humor samples on ice.

  • Spike Internal Standard: To a 50 µL aliquot of aqueous humor, add 10 µL of the internal standard working solution (e.g., deuterated this compound at 100 ng/mL).

  • Protein Precipitation: Add 150 µL of cold acetonitrile to the sample.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Sample Preparation Workflow cluster_prep Aqueous Humor Sample Preparation Sample 50 µL Aqueous Humor IS Add 10 µL Internal Standard Sample->IS Precipitation Add 150 µL Cold Acetonitrile IS->Precipitation Vortex Vortex 1 min Precipitation->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min, 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: Workflow for sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound [To be determined empirically][To be determined empirically]100
Internal Standard [To be determined empirically][To be determined empirically]100

Note: The specific m/z values for precursor and product ions for this compound and a suitable internal standard (e.g., a deuterated analog) need to be optimized by direct infusion into the mass spectrometer.

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, and precision according to standard bioanalytical method validation guidelines.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC 0.395 - 105< 15
Mid QC 1090 - 110< 15
High QC 8090 - 110< 15

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in aqueous humor. The simple protein precipitation sample preparation and the specificity of the MRM detection make this method suitable for high-throughput analysis in support of preclinical and clinical studies in ophthalmology. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range.

References

Application Notes and Protocols: Ocular Hypotensive Effect of Tafluprost and its Derivative, Tafluprost Ethyl Amide, in Monkeys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a potent prostaglandin F2α analogue that has demonstrated significant efficacy in reducing intraocular pressure (IOP), a primary risk factor for glaucoma.[1] It is clinically used in the treatment of open-angle glaucoma and ocular hypertension.[2] Tafluprost ethyl amide is a derivative of tafluprost, also recognized for its IOP-lowering capabilities and its influence on eyelash growth.[3] While extensive preclinical data in monkey models are available for tafluprost, specific quantitative data for this compound in these models are less prevalent in publicly accessible literature. These application notes and protocols summarize the key findings from non-human primate studies on tafluprost, which can serve as a valuable reference for the preclinical evaluation of this compound and other related prostaglandin analogues. The primary mechanism of action for these compounds involves increasing the uveoscleral outflow of aqueous humor.[4]

Data Presentation: Ocular Hypotensive Effects in Monkeys

The following tables summarize the quantitative data on the IOP-lowering effects of tafluprost in various monkey models.

Table 1: Single-Dose Efficacy of Tafluprost in Ocular Normotensive Monkeys

Tafluprost ConcentrationMaximal IOP Reduction (mmHg)VehicleReference
0.00002%Dose-dependent reductionVehicle control[5]
0.0005%Statistically significant reductionVehicle control[5]
0.0025%3.1 (p < 0.01)Vehicle control[6]

Note: The potency of 0.0005% tafluprost was found to be almost equal to that of 0.005% latanoprost.[5]

Table 2: Single-Dose Efficacy of Tafluprost in Laser-Induced Ocular Hypertensive Monkeys

Tafluprost ConcentrationMaximal IOP Reduction (mmHg)Latanoprost 0.005% Reduction (mmHg)Reference
0.00002% - 0.0025%Dose-dependent reduction-[5]
0.0025%11.8 (p < 0.01)9.5 (p = 0.059)[6]

Table 3: Multiple-Dose Efficacy of Tafluprost in Ocular Normotensive Monkeys (Once Daily for 5 Days)

Tafluprost ConcentrationIOP Reduction at Trough (24h post-dosing)Latanoprost 0.005% at TroughReference
0.001%Significant reductionNo significant reduction[4][6]
0.0025%Significant reductionNo significant reduction[4][6]
0.005%Significant reductionNo significant reduction[4][6]

Table 4: Efficacy of Tafluprost in Latanoprost Low-Responder Cynomolgus Monkeys

Treatment PhaseDrugMaximal IOP Reduction (mean ± SEM, mmHg)Reference
Phase 1 (1 week)Latanoprost 0.005%0.4 ± 0.2[7]
Phase 2 (1 week)Tafluprost 0.0015%2.4 ± 0.3[7]
Phase 3 (1 week)Latanoprost 0.005%0.5 ± 0.2[7]

Note: Latanoprost low-responders were defined as monkeys with an IOP reduction of 1 mmHg or less after 7 days of latanoprost treatment.[7][8] In a separate study with 11 latanoprost low-responder monkeys, the maximal IOP reduction with 0.0015% tafluprost was 2.9 ± 0.2 mmHg on day 7, compared to a baseline IOP of 16.5 ± 0.8 mmHg.[8]

Table 5: Comparison of Tafluprost and Latanoprost in Ocular Hypotensive Cynomolgus Monkeys (7-Day Treatment)

TreatmentMean Diurnal IOP on Day 7 (mmHg)Maximal IOP Reduction (mmHg)% ReductionReference
Saline13.9 ± 0.3--
Latanoprost 0.005%13.0 ± 0.42.2 ± 0.315%
Tafluprost 0.0015%12.2 ± 0.33.2 ± 0.322%

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Evaluation of IOP-Lowering Efficacy in Ocular Normotensive and Hypertensive Monkeys
  • Animal Model:

    • Species: Cynomolgus monkeys (Macaca fascicularis).[6]

    • Health Status: Ocular normotensive (baseline IOP typically 13-22 mmHg) or laser-induced ocular hypertensive.[6]

    • Acclimatization: Monkeys are trained to accept topical instillations and IOP measurements in a conscious state to minimize stress-induced IOP fluctuations.

  • Drug Administration:

    • Formulation: Tafluprost (or this compound) is dissolved in a suitable vehicle. Concentrations typically range from 0.00002% to 0.005%.[5][6]

    • Dosing Regimen:

      • Single-dose studies: A single topical instillation (typically 20-30 µL) is administered to one eye.[6]

      • Multiple-dose studies: Once-daily instillations are administered for a specified period (e.g., 5-7 days).[6]

    • Control Groups: A vehicle control group and/or a positive control group (e.g., latanoprost 0.005%) are included.

  • IOP Measurement:

    • Instrumentation: A calibrated pneumatonometer or Goldmann applanation tonometer is used.[6]

    • Procedure: IOP measurements are taken at baseline (time 0) and at multiple time points post-instillation (e.g., 2, 4, 6, 8, and 24 hours) to determine the time course and maximal effect.

  • Induction of Ocular Hypertension (for hypertensive models):

    • Laser photocoagulation of the trabecular meshwork is a common method to induce a stable elevation of IOP.

Protocol 2: Identification and Treatment of Latanoprost Low-Responders
  • Animal Model:

    • Species: A cohort of ocular normotensive cynomolgus monkeys.[7]

  • Screening for Low-Responders:

    • Phase 1: Administer latanoprost 0.005% topically once daily for approximately one week.[7]

    • Definition of Low-Responder: Monkeys exhibiting an IOP reduction of 1 mmHg or less are classified as low-responders.[7][8]

  • Switching Study Protocol:

    • Phase 1 (Baseline): Continue latanoprost 0.005% treatment for about one week and measure IOP.[7]

    • Phase 2 (Switch): Discontinue latanoprost and administer tafluprost 0.0015% once daily for approximately one week, measuring IOP.[7]

    • Phase 3 (Washout/Re-challenge): Discontinue tafluprost and switch back to latanoprost 0.005% for about one week, measuring IOP.[7]

Mandatory Visualizations

Signaling Pathway

Tafluprost_Amide This compound (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost_Amide->Tafluprost_Acid Corneal Esterases FP_Receptor Prostanoid FP Receptor (in Ciliary Muscle) Tafluprost_Acid->FP_Receptor Agonist Binding Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Uveoscleral_Outflow Increased Uveoscleral Outflow of Aqueous Humor Signaling_Cascade->Uveoscleral_Outflow IOP_Reduction Reduction of Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Mechanism of action for tafluprost and its derivatives.

Experimental Workflow

Animal_Selection Select Cynomolgus Monkeys (Normotensive or Hypertensive) Acclimatization Train for Conscious IOP Measurement & Dosing Animal_Selection->Acclimatization Baseline_IOP Measure Baseline IOP Acclimatization->Baseline_IOP Randomization Randomize into Treatment Groups (Vehicle, Tafluprost, Comparator) Baseline_IOP->Randomization Dosing Administer Topical Dose (Single or Repeated) Randomization->Dosing IOP_Monitoring Monitor IOP at Pre-defined Time Points (e.g., 0-24h) Dosing->IOP_Monitoring Data_Analysis Analyze IOP Reduction vs. Baseline and Control Groups IOP_Monitoring->Data_Analysis

Caption: General workflow for preclinical IOP studies in monkeys.

References

Application Notes and Protocols for the Topical Formulation of Tafluprost Ethyl Amide in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and evaluation of a topical formulation of Tafluprost ethyl amide for research purposes. This compound is a prostaglandin F2α analog with potential applications in ophthalmology, primarily for the reduction of intraocular pressure (IOP).

Overview of this compound

This compound is a derivative of Tafluprost, a potent prostaglandin F (FP) receptor agonist. Like other prostaglandin F2α analogs, its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1] It is also recognized for its effects on eyelash growth, leading to its use in cosmetic formulations.[2][3][4][5] For research applications, particularly in the context of glaucoma and ocular hypertension, a well-characterized topical formulation is essential for preclinical evaluation.

Chemical Properties of this compound:

PropertyValue
CAS Number 1185851-52-8
Molecular Formula C₂₄H₃₃F₂NO₄
Molecular Weight 437.52 g/mol

Suggested Topical Formulation for Research

While specific formulations for this compound are not extensively published in peer-reviewed literature, a representative, preservative-free formulation for preclinical research can be developed based on common excipients for ophthalmic prostaglandin analogs. The following formulation is a suggested starting point and may require optimization for stability and efficacy.

Table 1: Representative Preservative-Free Topical Formulation of this compound (0.0015% w/v)

ComponentConcentration (% w/v)Function
This compound0.0015Active Pharmaceutical Ingredient
Polysorbate 800.05 - 0.1Solubilizer
Glycerin2.0 - 2.5Tonicity Agent
Disodium Edetate0.05 - 0.1Chelating Agent
Tromethamineq.s. to pH 6.5 - 7.0Buffering Agent
Hydrochloric Acid / Sodium Hydroxideq.s. to pH 6.5 - 7.0pH Adjustment
Water for Injectionq.s. to 100Vehicle

q.s. = quantum sufficit (as much as is sufficient)

Quantitative Data (Reference: Tafluprost)

Quantitative preclinical and clinical data for this compound are not widely available in the public domain. However, data for the parent compound, Tafluprost, can serve as a valuable reference for designing experiments and setting expectations for efficacy.

Table 2: Summary of Intraocular Pressure (IOP) Reduction by Tafluprost in Preclinical and Clinical Studies

Study TypeModel/SubjectsTafluprost ConcentrationMean IOP ReductionReference
PreclinicalOcular Hypertensive Monkeys0.0025%11.8 mmHg[6]
PreclinicalNormotensive Monkeys0.0025%3.1 mmHg[7]
ClinicalOpen-Angle Glaucoma / Ocular Hypertension0.0015%6.6 ± 2.5 mmHg[8]
ClinicalNormal Tension Glaucoma0.0015%4.0 ± 1.7 mmHg[9]
ClinicalNaïve Glaucoma/Ocular Hypertension Patients0.0015% (preservative-free)6.8 mmHg (from baseline of 23.6 mmHg)[10][11]

Table 3: Receptor Binding Affinity of Tafluprost Acid

LigandReceptorBinding Affinity (Ki)Reference
Tafluprost AcidProstaglandin F (FP) Receptor0.4 nM[7]

Experimental Protocols

In Vivo Evaluation of IOP Reduction in a Rabbit Model

This protocol describes the measurement of intraocular pressure in rabbits following the topical administration of a this compound formulation.

Experimental Workflow for In Vivo IOP Study

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Animal Acclimatization (1 week) B Baseline IOP Measurement (Day -1) A->B C Topical Administration (this compound or Vehicle) B->C D IOP Measurement at Time Points (e.g., 0, 2, 4, 6, 8, 12, 24h) C->D E Data Collection and Analysis D->E F Statistical Comparison E->F

Caption: Workflow for in vivo IOP measurement in rabbits.

Materials:

  • This compound topical formulation

  • Vehicle control formulation

  • Male New Zealand White rabbits (2-3 kg)

  • Tonometer (e.g., Tono-Pen, ICare TONOVET)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Animal restrainers

Procedure:

  • Animal Acclimatization: House rabbits individually under a 12-hour light/dark cycle for at least one week before the experiment.

  • Baseline IOP Measurement: On the day before the experiment, measure the baseline IOP of both eyes of each rabbit at several time points to establish a diurnal curve.

  • Animal Groups: Randomly assign rabbits to treatment groups (e.g., vehicle control, different concentrations of this compound).

  • Drug Administration: On the day of the experiment, gently restrain the rabbit. Instill a single 30-50 µL drop of the test or vehicle formulation into the conjunctival sac of one eye. The contralateral eye can serve as an untreated control.

  • IOP Measurement: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours post-instillation), measure the IOP in both eyes.

    • Apply one drop of topical anesthetic to the cornea.

    • Wait for 1-2 minutes for the anesthetic to take effect.

    • Gently hold the eyelids open and obtain three consecutive tonometer readings.

    • Average the three readings to get the final IOP measurement for that time point.

  • Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vitro FP Receptor Activation: Calcium Mobilization Assay

This protocol measures the activation of the FP receptor by this compound by quantifying the release of intracellular calcium in a suitable cell line.

Materials:

  • Human ciliary muscle (HCM) cells (primary or immortalized cell line expressing FP receptors)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive control FP receptor agonist (e.g., Fluprostenol)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture: Culture HCM cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the HCM cells into 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing Fluo-4 AM in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer at 2x the final desired concentration.

  • Calcium Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's liquid handler to add 100 µL of the compound dilutions to the respective wells.

    • Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is expressed as Relative Fluorescence Units (RFU).

    • Plot the peak RFU against the logarithm of the agonist concentration.

    • Calculate the EC₅₀ value using a non-linear regression analysis (sigmoidal dose-response).

In Vitro FP Receptor Downstream Signaling: ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK signaling pathway downstream of FP receptor activation by this compound.

Materials:

  • Human ciliary muscle (HCM) cells

  • Cell culture and serum-starvation media

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation: Culture HCM cells in 6-well plates until 80-90% confluent. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15 minutes). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Signaling Pathway Diagram

FP Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TEA This compound FP_Receptor FP Receptor TEA->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Intracellular Ca²⁺↑ ER->Ca releases Gene_Expression Gene Expression Changes (e.g., MMPs) Ca->Gene_Expression modulates MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) PKC->MAPK_Cascade activates pERK Phosphorylated ERK MAPK_Cascade->pERK pERK->Gene_Expression regulates Uveoscleral_Outflow ↑ Uveoscleral Outflow Gene_Expression->Uveoscleral_Outflow leads to IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction results in

References

Troubleshooting & Optimization

Improving Tafluprost ethyl amide solubility and stability.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tafluprost Ethyl Amide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic molecule and exhibits good solubility in several organic solvents. Its approximate solubility is 30 mg/mL in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2][] When switching from the supplied solvent (typically ethanol), the original solvent can be evaporated under a gentle stream of nitrogen before adding the new solvent of choice.[1]

Q2: How can I improve the aqueous solubility of this compound for my experiments?

A2: As a BCS Class II analogue, Tafluprost and its derivatives are characterized by low aqueous solubility.[4] To improve this for aqueous-based assays or formulations, several strategies can be employed, drawing from methodologies used for similar prostaglandin F2α analogs:

  • Cyclodextrins: These are highly effective solubilizing agents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used to increase the aqueous solubility of Tafluprost.[4] Cyclodextrins encapsulate the hydrophobic drug molecule in their central cavity, increasing its apparent water solubility.[5][6][7]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG400) can significantly enhance solubility.

  • Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate the drug, increasing its solubility in aqueous media.

Q3: What are the primary factors that affect the stability of this compound?

A3: Prostaglandin analogs, including Tafluprost and its derivatives, are susceptible to several degradation pathways:

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would convert it to the free acid form (Tafluprost).

  • Oxidation: The molecule may be sensitive to oxidation. It is recommended to purge organic solvents with an inert gas like nitrogen or argon.[1]

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, -20°C is recommended.[1][2]

  • Light: Exposure to light can cause photodegradation. Solutions should be stored in light-protected containers.[8]

  • pH: The stability of related prostaglandin analogs is known to be pH-dependent. Maintaining a pH in the neutral range (around 6.0-7.5) is often optimal for stability in aqueous formulations.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for short-to-medium term (stable for ≥ 2 years as supplied) or -80°C for longer-term storage (up to 6 months).[1][2][8]

  • Light: Protect from light by using amber vials or by wrapping containers in foil.[8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use vials after preparation.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: My this compound has precipitated out of my aqueous buffer.

Possible Cause Troubleshooting Steps
Low Aqueous Solubility The concentration of the compound exceeds its solubility limit in your aqueous system.
Solution 1: Increase the concentration of the solubilizing agent (e.g., cyclodextrin, surfactant).
Solution 2: Introduce or increase the percentage of a co-solvent (e.g., DMSO, ethanol) in your buffer. Be mindful of the final solvent concentration's compatibility with your experimental system.
Temperature Fluctuation A decrease in temperature may have caused the compound to fall out of solution.
Solution: Gently warm the solution and use sonication to aid redissolution. Ensure the experimental temperature is kept stable.
pH Shift A change in the pH of the buffer could affect the solubility of the compound.
Solution: Verify the pH of your solution and adjust if necessary. Ensure your buffer has sufficient capacity to maintain the target pH.

Problem: I am observing degradation products in my HPLC/LC-MS analysis.

Possible Cause Troubleshooting Steps
Hydrolytic Degradation The pH of your solution is outside the optimal stability range, causing hydrolysis of the amide bond.
Solution: Prepare fresh solutions. Ensure the pH of your mobile phase and sample diluent is controlled and within a neutral range.
Oxidative Degradation The sample was exposed to oxygen during preparation or storage.
Solution: Use solvents that have been purged with an inert gas (nitrogen or argon).[1] Consider adding a small amount of an antioxidant like BHT to your stock solution, if compatible with your experiment.
Photodegradation The sample was exposed to UV or ambient light for an extended period.
Solution: Prepare and handle all solutions under low-light conditions. Use amber glass vials for storage and analysis.
Contaminated Solvent/Reagent Impurities in solvents or reagents may be catalyzing degradation.
Solution: Use high-purity, HPLC-grade solvents and fresh, high-quality reagents for all preparations.

Data & Protocols

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and formulation strategies based on its parent compound, Tafluprost.

Table 1: Solubility of this compound in Organic Solvents

Solvent Approximate Solubility
Dimethyl Sulfoxide (DMSO) ~30 mg/mL[1][2][]
Dimethylformamide (DMF) ~30 mg/mL[1][2][]

| Ethanol | ~30 mg/mL[1][2][] |

Table 2: Formulation Strategies for Aqueous Solubility Enhancement (Based on Tafluprost Analog Data)

Excipient Class Example Typical Concentration Reference
Cyclodextrin Hydroxypropyl-β-cyclodextrin 20 mg/mL [4]
Co-solvent Polyethylene Glycol 400 (PEG400) Varies (e.g., 5-20% v/v)

| Surfactant | Polysorbate 80 (Tween 80) | Varies (e.g., 0.1-1% v/v) | |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes how to prepare a stock solution of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO, Ethanol) to achieve the target concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex or sonicate the mixture gently until the solid is completely dissolved.

  • Inert Gas Purge (Optional but Recommended): Gently bubble nitrogen or argon gas through the solution for 1-2 minutes to remove dissolved oxygen, which can enhance stability.

  • Storage: Tightly cap the vial, seal with paraffin film, and store at -20°C or -80°C, protected from light.[8]

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general framework for assessing the stability of this compound in a given formulation. Specific parameters (e.g., column, mobile phase) may require optimization.[9][10][11][12]

  • Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Prepare the test sample by diluting the formulation to the same target concentration as the standard.

  • Forced Degradation (Optional): To identify potential degradation products, subject the sample to stress conditions (e.g., acid/base hydrolysis, oxidation with H₂O₂, heat, photolysis).

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Inject the standard and test samples. Compare the peak area of the main this compound peak in the sample to the standard to calculate its concentration. Monitor for the appearance of new peaks (degradants) or a decrease in the main peak area over time.

Visualized Workflows and Pathways

The following diagrams illustrate key experimental and logical processes relevant to working with this compound.

G Workflow for Aqueous Solubility Determination start Start weigh Weigh Compound start->weigh add_excess Add Excess Compound to Solvent System weigh->add_excess prepare_solvent Prepare Aqueous System (Buffer ± Excipient) prepare_solvent->add_excess equilibrate Equilibrate (e.g., 24h shaking at 25°C) add_excess->equilibrate separate Centrifuge/Filter to Remove Undissolved Solid equilibrate->separate analyze Analyze Supernatant (e.g., by validated HPLC) separate->analyze calculate Calculate Concentration (mg/mL or µg/mL) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining compound solubility.

G Potential Degradation Pathways for this compound parent This compound sub_hydrolysis Tafluprost (Free Acid) + Ethylamine parent->sub_hydrolysis Hydrolysis (H+ or OH-) sub_oxidation Oxidized Products parent->sub_oxidation Oxidation (O2) sub_photo Photodegradation Products parent->sub_photo Photolysis (Light/UV)

Caption: Major chemical degradation routes for prostaglandin analogs.

G Troubleshooting Logic for Observed Sample Degradation action_node action_node start Degradation Observed in HPLC? check_ph Is pH outside 6.0-7.5 range? start->check_ph Yes ok No Degradation (Stable) start->ok No action_ph Use Buffered System Prepare Fresh Solution check_ph->action_ph Yes check_oxygen Was solution exposed to air? check_ph->check_oxygen No action_oxygen Purge Solvents with N2/Ar Use Sealed Vials check_oxygen->action_oxygen Yes check_light Was solution exposed to light? check_oxygen->check_light No action_light Store in Amber Vials Work in Low-Light check_light->action_light Yes

References

Technical Support Center: Tafluprost Ethyl Amide Dose-Response Relationship

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dose-response relationship of tafluprost ethyl amide.

Overview

This compound is a prostaglandin F2α analog capable of reducing intraocular pressure (IOP). It is structurally related to tafluprost, a well-established drug for the treatment of glaucoma and ocular hypertension. While both compounds are known to lower IOP, publicly available, quantitative dose-response data for this compound is limited. This guide provides available information on this compound and detailed data on tafluprost as a reference, alongside experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like other prostaglandin F2α analogs, is believed to reduce intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1][2] It acts as a selective agonist at the prostanoid FP receptor.[1][2] Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the remodeling of the extracellular matrix, which in turn facilitates the outflow of aqueous humor and lowers IOP.[3]

Q2: Is there quantitative dose-response data available for this compound and its effect on IOP?

A2: Currently, there is a lack of publicly available, detailed quantitative dose-response studies for this compound's effect on intraocular pressure. While it is recognized as an IOP-lowering agent, specific dose-dependent efficacy data from comprehensive preclinical or clinical trials is not readily accessible in published literature.[4][5] Researchers may need to perform their own dose-ranging studies to determine the optimal concentration for their specific application.

Q3: What is the difference between tafluprost and this compound?

A3: Tafluprost is the isopropyl ester prodrug of tafluprost acid, the biologically active form. This compound is a derivative where the isopropyl ester group is replaced by an ethyl amide group. Both are designed to enhance corneal penetration and are converted to the active tafluprost acid in the eye.

Q4: What dose-response information is available for the closely related compound, tafluprost?

A4: Extensive dose-response data is available for tafluprost. These studies can serve as a valuable reference for designing experiments with this compound.

Data Presentation: Tafluprost Dose-Response Relationship

Table 1: Dose-Response of Single-Dose Tafluprost in Ocular Normotensive Monkeys [6]

Tafluprost ConcentrationMaximal IOP Reduction (mmHg)
0.00002%Dose-dependent reduction observed
0.0005%Statistically significant reduction
0.0025%Statistically significant reduction

Note: The potency of 0.0005% tafluprost was found to be almost equal to that of 0.005% latanoprost.[6]

Table 2: IOP Reduction with Tafluprost in Phase I Clinical Study (Healthy Volunteers) [1]

Tafluprost ConcentrationDecline in IOP from Baseline (mmHg)
0.0025%4.3
0.005%6.8
Placebo3.1

Table 3: IOP Reduction with Tafluprost in Phase II and III Clinical Studies [4][7]

Study PhaseTafluprost ConcentrationDurationMean IOP Reduction from Baseline (mmHg)
Phase II0.0015%42 days9.7 ± 3.3
Phase III0.0015%4 weeks6.6 ± 2.5
Phase III0.0015%52 weeks4.9 to 5.7
Phase III0.0015%24 months7.1

Experimental Protocols

Protocol 1: Topical Ocular Administration in Rabbits

This protocol outlines the procedure for administering ophthalmic solutions to rabbits for IOP studies.

Materials:

  • This compound solution at desired concentrations

  • Calibrated micropipette or dropper

  • Rabbit restraint device or assistance from a second person

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

Procedure:

  • Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.

  • Animal Restraint: Gently restrain the rabbit. Wrapping the rabbit in a towel can help minimize movement and stress.[2][6]

  • Baseline IOP Measurement:

    • Instill one drop of topical anesthetic into the conjunctival sac of each eye.

    • Wait 1-2 minutes for the anesthetic to take effect.

    • Measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three independent readings per eye and average them.

  • Drug Administration:

    • Tilt the rabbit's head back slightly.

    • Gently pull down the lower eyelid to create a small pouch.

    • Instill a single, precise volume (e.g., 25-50 µL) of the test solution into the conjunctival sac, avoiding contact between the applicator tip and the eye.[8]

    • The contralateral eye can be used as a control (receiving vehicle solution).

  • Post-Administration IOP Measurement:

    • Measure IOP at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the time of maximal effect and duration of action.

    • Follow the same procedure as the baseline measurement.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Compare the IOP changes between the treated and control eyes/groups using appropriate statistical methods (e.g., t-test, ANOVA).

Troubleshooting Guides

Issue 1: High Variability in IOP Readings

  • Possible Cause: Stress-induced IOP spikes.

    • Solution: Ensure a quiet environment and handle the animals gently. Allow for a sufficient acclimatization period. Consistent handling by the same personnel can also reduce animal stress.

  • Possible Cause: Inconsistent tonometer readings.

    • Solution: Ensure the tonometer is properly calibrated. The tip of the tonometer should be applied perpendicularly to the central cornea for each measurement. Take multiple readings and average them to improve accuracy.

  • Possible Cause: Diurnal variation in IOP.

    • Solution: Conduct experiments at the same time of day to minimize the impact of natural IOP fluctuations.

Issue 2: Poor Drug Efficacy or Inconsistent Results

  • Possible Cause: Incorrect drug administration technique.

    • Solution: Ensure the full dose is administered into the conjunctival sac and not lost due to blinking or spillage. A 5-minute interval between the administration of different drops is recommended to avoid washout.[8]

  • Possible Cause: Drug formulation issues (e.g., precipitation, degradation).

    • Solution: Verify the solubility and stability of this compound in the chosen vehicle. Prepare fresh solutions as needed.

  • Possible Cause: Insufficient corneal penetration.

    • Solution: While this compound is designed for good penetration, formulation characteristics such as pH and viscosity can impact absorption.[8] Consider formulation optimization if penetration is a concern.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tafluprost_Ethyl_Amide This compound (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Drug) Tafluprost_Ethyl_Amide->Tafluprost_Acid Hydrolysis in Cornea FP_Receptor Prostanoid FP Receptor Tafluprost_Acid->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Activates Gene_Expression ↑ Gene Expression (e.g., MMPs) MAPK_Cascade->Gene_Expression Extracellular_Matrix_Remodeling Extracellular Matrix Remodeling Gene_Expression->Extracellular_Matrix_Remodeling Increased_Uveoscleral_Outflow ↑ Uveoscleral Outflow Extracellular_Matrix_Remodeling->Increased_Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Increased_Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of this compound in ciliary muscle cells.

Experimental Workflow

G cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Group Allocation (Treatment vs. Control) Acclimatization->Group_Allocation Baseline_IOP Baseline IOP Measurement Group_Allocation->Baseline_IOP Drug_Administration Topical Ocular Drug Administration Baseline_IOP->Drug_Administration Post_Dose_IOP Post-Dose IOP Monitoring (Time-course) Drug_Administration->Post_Dose_IOP Calculate_Change Calculate ΔIOP from Baseline Post_Dose_IOP->Calculate_Change Statistical_Analysis Statistical Analysis Calculate_Change->Statistical_Analysis Dose_Response_Curve Generate Dose-Response Curve Statistical_Analysis->Dose_Response_Curve

Caption: Workflow for an IOP dose-response study.

References

Tafluprost Ethyl Amide Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of tafluprost ethyl amide. This compound is a prostaglandin F2α (FP) receptor agonist, and understanding its potential interactions with other cellular pathways is crucial for comprehensive drug development and safety assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is hydrolyzed in tissues to its active form, tafluprost acid. Tafluprost acid is a potent and selective agonist of the prostaglandin F2α (FP) receptor.[1][2][3] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is primarily associated with the reduction of intraocular pressure.

Q2: What are the known or suspected off-target effects of this compound?

A2: While tafluprost acid is highly selective for the FP receptor, some studies suggest potential off-target effects, including:

  • Interaction with the EP3 Receptor: Although its affinity for the EP3 receptor is significantly lower than for the FP receptor, some of the intraocular pressure-lowering effects of tafluprost may be indirectly mediated by the EP3 receptor.[4] This could occur through FP receptor-mediated production of endogenous prostaglandins that then act on the EP3 receptor.

  • Neuroprotective Effects: Tafluprost has demonstrated neuroprotective effects on retinal ganglion cells in preclinical models, which may be independent of its primary FP receptor-mediated effects.[5][6] One proposed mechanism involves the regulation of the Zn2+-mTOR pathway, which is crucial for axon regeneration.[7]

  • Modulation of Ocular Blood Flow: Tafluprost has been shown to increase ocular blood flow, an effect that may not be solely dependent on the reduction of intraocular pressure.[8][9][10][11] This effect is thought to be mediated, at least in part, by the inhibition of extracellular calcium entry into vascular smooth muscle cells.[10][11][12]

Q3: How does the binding affinity of tafluprost acid for the FP receptor compare to other prostanoid receptors?

A3: Tafluprost acid exhibits high selectivity for the FP receptor. Its binding affinity for the EP3 receptor is reported to be 126 times weaker than for the FP receptor.[1][2][3]

Quantitative Data Summary

The following table summarizes the binding affinity of tafluprost acid for the human prostanoid FP and EP3 receptors.

CompoundReceptorParameterValue (nM)
Tafluprost AcidProstanoid FP ReceptorKi0.4[1][2]
Tafluprost AcidProstanoid FP ReceptorIC500.53[1][2][3]
Tafluprost AcidProstanoid EP3 ReceptorIC5067[1][2][3]

Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound, along with troubleshooting guides to address common issues.

Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Ki) of tafluprost acid for various prostanoid receptors (e.g., FP, EP1, EP2, EP3, EP4, DP, IP, TP).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human prostanoid receptor of interest.

  • Assay Buffer: Use a suitable binding buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α for the FP receptor) and increasing concentrations of unlabeled tafluprost acid.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High Non-Specific Binding Radioligand concentration is too high.Optimize the radioligand concentration to be close to its Kd value.
Insufficient washing.Increase the number and volume of washes.
Filter binding of the radioligand.Pre-soak the filter mats in a solution of 0.5% polyethyleneimine.
Low Specific Binding Low receptor expression in the cell membranes.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
Degraded radioligand or competitor.Use fresh stocks of radioligand and competitor.
Incorrect buffer composition.Ensure the buffer pH and ionic strength are optimal for receptor binding.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing.
Incomplete filtration or washing.Ensure the cell harvester is functioning correctly and that all wells are washed uniformly.
Calcium Mobilization Assay

Objective: To assess the functional activity of tafluprost acid at Gq-coupled prostanoid receptors (e.g., FP, EP1, EP3, TP) by measuring changes in intracellular calcium levels.

Methodology:

  • Cell Culture: Plate cells expressing the prostanoid receptor of interest in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.

  • Compound Preparation: Prepare a dilution series of tafluprost acid in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader or a fluorescent microscope to measure the baseline fluorescence.

  • Compound Addition: Add the different concentrations of tafluprost acid to the wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence response against the logarithm of the tafluprost acid concentration to generate a dose-response curve and determine the EC50 value.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No or Weak Signal Low receptor expression or coupling to Gq.Use a cell line with higher receptor expression or a known positive control agonist to confirm assay functionality.
Inadequate dye loading.Optimize dye concentration and loading time/temperature. Ensure probenecid is used.
Phototoxicity or dye bleaching.Reduce the excitation light intensity or exposure time.
High Background Fluorescence Cell death or membrane damage.Ensure cells are healthy and not overgrown. Handle cells gently during dye loading and washing.
Autofluorescence from the compound.Run a control with the compound in the absence of cells to check for autofluorescence.
Variable Response Uneven cell plating.Ensure a uniform cell monolayer in each well.
Temperature fluctuations.Maintain a stable temperature throughout the assay.
Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on specific signaling pathways, such as the mTOR pathway, by measuring the phosphorylation status of key proteins (e.g., S6 ribosomal protein).

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., retinal ganglion cells) with this compound for various times and at different concentrations.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-S6).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-S6) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No or Weak Bands Inefficient protein transfer.Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.[13][14][15]
Low protein abundance or phosphorylation.Increase the amount of protein loaded or stimulate cells for a longer duration/with a higher concentration of the agonist.
Inactive antibody.Use a fresh antibody dilution and ensure proper storage. Include a positive control.
High Background Insufficient blocking or washing.Increase blocking time and the number/duration of wash steps.[13][15][16]
Antibody concentration is too high.Optimize the primary and secondary antibody concentrations by performing a titration.[13][14][16]
Non-Specific Bands Primary antibody is not specific.Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradation.Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.
Uneven or "Smiling" Bands Gel polymerization issues.Ensure the gel is properly prepared and has polymerized evenly.
Overheating during electrophoresis.Run the gel at a lower voltage or in a cold room.[14][17]

Visualizations

OnTargetSignalingPathway Tafluprost Tafluprost Ethyl Amide Tafluprost_Acid Tafluprost Acid Tafluprost->Tafluprost_Acid Hydrolysis FP_Receptor FP Receptor (GPCR) Tafluprost_Acid->FP_Receptor Agonist Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Increase ER->Ca2 Releases Downstream Downstream Effects (e.g., IOP Reduction) Ca2->Downstream PKC->Downstream

Caption: On-target signaling pathway of this compound.

OffTargetSignalingPathway Tafluprost Tafluprost Ethyl Amide FP_Receptor FP Receptor Tafluprost->FP_Receptor Activates Neuroprotection Neuroprotection (Retinal Ganglion Cells) Tafluprost->Neuroprotection Independent Mechanism? Ocular_Blood_Flow Increased Ocular Blood Flow Tafluprost->Ocular_Blood_Flow Independent Mechanism? Endo_PG Endogenous Prostaglandins FP_Receptor->Endo_PG Stimulates Production EP3_Receptor EP3 Receptor Endo_PG->EP3_Receptor Activates mTOR_Pathway Zn2+-mTOR Pathway Neuroprotection->mTOR_Pathway via Ca_Channel Calcium Channel Inhibition Ocular_Blood_Flow->Ca_Channel via

Caption: Potential off-target signaling pathways of tafluprost.

ExperimentalWorkflow start Start: Hypothesize Off-Target Effect binding_assay Radioligand Binding Assay (Panel of Receptors) start->binding_assay functional_assay Functional Assays (e.g., Calcium, cAMP) binding_assay->functional_assay If binding is observed cell_based_assay Cell-Based Signaling Assay (e.g., Western Blot for p-S6) functional_assay->cell_based_assay Confirm downstream signaling in_vivo_model In Vivo Model (e.g., Ocular Blood Flow, Retinal Ganglion Cell Survival) cell_based_assay->in_vivo_model Validate in a physiological context data_analysis Data Analysis and Interpretation in_vivo_model->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

References

Technical Support Center: Tafluprost Ethyl Amide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for Tafluprost ethyl amide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to formulate?

A1: this compound is a synthetic prostaglandin F2α analog, derived from Tafluprost.[1] Like its parent compound, it is a lipophilic molecule with poor aqueous solubility. This characteristic presents a significant hurdle for developing stable and bioavailable ophthalmic formulations, which are typically aqueous-based. The primary challenges include achieving the desired concentration in solution, maintaining stability, and ensuring effective delivery to ocular tissues.[2][3]

Q2: What are the main formulation strategies for poorly soluble prostaglandin analogs like this compound?

A2: The two most common and effective strategies are:

  • Solubility Enhancers: Utilizing complexing agents like cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) to encapsulate the lipophilic drug molecule, thereby increasing its apparent solubility in water.[2][4][5]

  • Lipid-Based Nanoemulsions: Dispersing an oil phase, in which this compound is dissolved, within an aqueous phase.[6][7] This creates a stable, translucent formulation with nanometer-sized droplets that can enhance drug penetration, residence time, and bioavailability.[6][8]

Q3: What are the critical quality attributes (CQAs) for an ophthalmic formulation of this compound?

A3: For any ophthalmic product, the following CQAs must be carefully controlled to ensure safety, efficacy, and stability:

  • pH: Should be within a range that is comfortable for the eye (typically 6.5-7.5) and ensures the stability of the active ingredient.[4][9]

  • Osmolality: The formulation must be isotonic with tear fluid (approx. 280-320 mOsm/kg) to prevent ocular irritation.[2][4]

  • Viscosity: A slightly increased viscosity can prolong the contact time of the drug on the ocular surface, but excessive viscosity can cause blurred vision.[9]

  • Sterility: The product must be sterile to prevent eye infections.[9][10]

  • Particle Size/Droplet Size: For emulsions or suspensions, droplet or particle size should be controlled (typically below 10 microns) to avoid irritation and ensure uniformity.[9][11]

Troubleshooting Guides

Issue 1: Low Solubility and Drug Precipitation

Q: My this compound is precipitating out of the aqueous solution during development or on storage. What can I do?

A: This is a common issue stemming from the compound's low intrinsic water solubility. Consider the following solutions:

  • Optimize Solubilizer Concentration: If using cyclodextrins, you may need to increase the concentration. Studies with Tafluprost have shown that around 20 mg/mL of Hydroxypropyl-β-cyclodextrin can be effective.[2][4][5] Systematically screen different concentrations to find the optimal ratio.

  • Switch to a Nanoemulsion System: If simple solubilizers are insufficient, a nanoemulsion is a robust alternative. The drug will reside in the oil phase, preventing precipitation in the aqueous continuous phase.[6]

  • pH Adjustment: Evaluate the pH-solubility profile of your compound. A slight adjustment to the formulation's pH (while staying within the ocular comfort range) might improve solubility.

  • Co-solvents: While less common for modern ophthalmic formulations due to irritation potential, small, safe amounts of co-solvents like propylene glycol can be used in nanoemulsion systems.[12]

Issue 2: Formulation Instability (Phase Separation, Droplet Growth)

Q: My nanoemulsion formulation appears cloudy or is separating into layers over time. What is causing this?

A: This indicates nanoemulsion instability (e.g., Ostwald ripening, coalescence). The key is to optimize the surfactant and energy input.

  • Surfactant/Co-surfactant Optimization (Smix): The type and concentration of your surfactant and co-surfactant are critical for stabilizing the oil-water interface.[6] Non-ionic surfactants like Polysorbate 80 or Cremophors are commonly used in ophthalmic preparations.[6] Experiment with different ratios of surfactant to oil and surfactant to co-surfactant.

  • Homogenization Process: The energy applied during emulsification dictates the initial droplet size and uniformity. High-pressure homogenization is a standard method for producing stable nanoemulsions.[11] Ensure the pressure and number of cycles are sufficient and optimized.

  • Component Selection: Ensure all components are compatible. The choice of oil (e.g., castor oil, medium-chain triglycerides) can impact drug solubility and emulsion stability.[6][7]

Issue 3: Inaccurate or Inconsistent Analytical Results

Q: I am having trouble getting reproducible quantification of this compound using HPLC. What should I check?

A: Prostaglandin analogs can be challenging to analyze due to their low concentrations and potential for adsorption.

  • Sample Preparation: Use a validated extraction method. For complex matrices like emulsions or biological samples, a liquid-liquid extraction or a more robust method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) may be necessary to remove interfering substances.[13]

  • Column Selection: A high-resolution C18 column is typically suitable. However, if you see poor peak shape or co-elution, screen other column chemistries.[14]

  • Mobile Phase: Ensure the mobile phase is properly degassed and the pH is controlled, as this can affect the ionization and retention of the analyte.

  • Detector: For low concentrations, UV detection may lack the necessary sensitivity. Consider using tandem mass spectrometry (LC-MS/MS) for more sensitive and specific quantification.[13][15][16]

Data Presentation: Formulation Parameters

Table 1: Solubility of Tafluprost in Various Solvents

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO) ≥ 30 mg/mL [17]
Ethanol ≥ 30 mg/mL [17]
Dimethylformamide (DMF) ≥ 30 mg/mL [17]

| Water | Practically Insoluble (<0.1 mg/mL) |[2] |

Table 2: Example Ophthalmic Formulation Parameters

Parameter Target Range Rationale
pH 6.5 – 7.5 Ocular comfort and API stability
Osmolality 280 – 320 mOsm/kg Isotonicity with tear fluid to prevent irritation
Viscosity 25 – 50 cps Increase residence time without causing blurred vision
Droplet Size (Nanoemulsion) < 200 nm Ensures stability, transparency, and good bioavailability

| Drug Concentration | 0.001% - 0.005% (w/v) | Typical therapeutic range for prostaglandin analogs |

Visualizations: Workflows and Pathways

G cluster_0 Formulation Troubleshooting Workflow start Formulation Fails CQA (e.g., Stability, Appearance) q1 Identify Failure Mode start->q1 precip Precipitation / Low Assay q1->precip Solubility Issue phase_sep Phase Separation / Cloudiness q1->phase_sep Instability Issue degrad Degradation Products Detected q1->degrad Purity Issue sol_strat Re-evaluate Solubilization Strategy precip->sol_strat emul_strat Optimize Emulsion Parameters phase_sep->emul_strat stab_strat Investigate Stability Factors degrad->stab_strat sol_act1 Increase Solubilizer Conc. sol_strat->sol_act1 sol_act2 Switch to Nanoemulsion sol_strat->sol_act2 emul_act1 Optimize Surfactant/Oil Ratio emul_strat->emul_act1 emul_act2 Refine Homogenization Process emul_strat->emul_act2 stab_act1 Check pH / Buffer Capacity stab_strat->stab_act1 stab_act2 Evaluate Antioxidants / Protectants stab_strat->stab_act2 end Formulation Passes CQA sol_act1->end sol_act2->end emul_act1->end emul_act2->end stab_act1->end stab_act2->end G cluster_1 Solubilization Strategy Decision Tree start Start: Formulate this compound q1 Is required concentration achievable in simple aqueous buffer? start->q1 s1 Use Simple Buffered Solution q1->s1 Yes q2 Is a clear, aqueous solution mandatory? q1->q2 No end Final Formulation Approach s1->end s2 Use Cyclodextrin Complexation q2->s2 Yes s3 Formulate as a Nanoemulsion q2->s3 No, or if cyclodextrins fail s2->end s3->end

References

Technical Support Center: Optimizing Tafluprost Ethyl Amide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Tafluprost ethyl amide (Ta-am2) in in vitro experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Tafluprost?

A1: this compound (Ta-am2) is a prostaglandin F2α analog and a derivative of tafluprost.[1][2] Structurally, it is an amide version of tafluprost acid.[2] Like its parent compound tafluprost, Ta-am2 is investigated for its ability to reduce intraocular pressure (IOP) and influence eyelash growth.[3][4][5] In an experimental context, it is important to recognize that tafluprost is an isopropyl ester prodrug that is hydrolyzed by cellular esterases into its biologically active form, tafluprost acid.[4][6][7] It is highly probable that Ta-am2 functions similarly as a prodrug in in vitro systems, being converted to tafluprost acid by intracellular amidases or esterases to exert its effects.

Q2: What is the mechanism of action for this compound?

A2: The active metabolite of tafluprost, tafluprost acid, is a highly potent and selective agonist of the Prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR).[3][4][6][7] The binding of tafluprost acid to the FP receptor is the primary mechanism of action.[1] This activation is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[6] Some evidence also suggests a potential secondary involvement of the EP3 receptor.[5][6]

Q3: What is a good starting concentration for my in vitro experiment?

For cell-based assays, consider the following ranges derived from studies on tafluprost and tafluprost acid:

  • Receptor Activation/Signaling Studies: Start with a concentration range of 1 nM to 100 nM.

  • Functional Assays (e.g., adipogenesis inhibition): Effective concentrations of 10 nM and 100 nM have been reported for tafluprost acid.[8]

  • Cytotoxicity/Protective Effect Assays: Dose-dependent protective effects of tafluprost on retinal ganglion cells have been observed at concentrations up to 3 µM.[9]

A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and endpoint.

Q4: How should I prepare my stock solution of this compound?

A4: this compound is soluble in several organic solvents.[1][3][5] For cell culture experiments, Dimethyl sulfoxide (DMSO) is the most common choice.

  • Recommended Solvent: High-quality, anhydrous DMSO.[3][10]

  • Stock Concentration: Prepare a high-concentration stock, for example, 10 mM or higher, to minimize the final concentration of DMSO in your culture medium. Vendor data indicates solubility in DMSO up to 200 mg/mL (457.12 mM).[3][10]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[10] Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[10]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media The final solvent concentration is too high, or the compound's solubility limit in aqueous media is exceeded.Ensure the final DMSO concentration in your cell culture medium is low, typically ≤0.1%, to avoid solvent-induced artifacts.[11] Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture plate. Perform a solubility test in your specific culture medium.
High Cellular Toxicity/Apoptosis The concentration of this compound is too high. If using a commercial ophthalmic solution, the preservative (e.g., Benzalkonium chloride - BAK) may be the cause.Perform a dose-response curve to determine the cytotoxic threshold for your cell line. Start with a lower concentration range (e.g., 1-100 nM). If using a formulated product, switch to a preservative-free version or use pure this compound solid dissolved in DMSO. Studies consistently show that BAK is the primary driver of cytotoxicity in in vitro ocular cell models.[9][12]
Inconsistent or No Biological Effect The compound may have degraded. The concentration may be too low. The cells may not express the FP receptor.Use freshly prepared or properly stored stock solutions. Confirm the presence of the FP receptor (Prostaglandin F2α Receptor, PTGFR) in your cell line via qPCR, Western blot, or immunocytochemistry. Increase the concentration of this compound after ruling out cytotoxicity.
Solvent Control Shows an Effect The concentration of the solvent (e.g., DMSO) is too high.Keep the final solvent concentration consistent across all treatments, including the vehicle control. Aim for a final concentration of ≤0.1% DMSO.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for Tafluprost and its active metabolite, Tafluprost Acid. This data is provided as a reference to guide experimental design for this compound.

Table 1: Receptor Binding & Activity of Tafluprost Acid

ParameterValueTargetNotes
Ki 0.4 nMProstanoid FP ReceptorRepresents the high binding affinity of the active metabolite.[6][7]
EC50 0.5 nM (217 pg/mL)Recombinant Human FP ReceptorDemonstrates high potency in activating the target receptor.[3]

Table 2: Solubility of this compound

SolventMaximum ConcentrationMolar Concentration (approx.)
DMSO 200 mg/mL457 mM
DMF 30 mg/mL68.6 mM
Ethanol 30 mg/mL68.6 mM
(Data sourced from multiple chemical suppliers)[1][3][5]

Experimental Protocols & Visualizations

Protocol 1: General Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a framework for assessing the effect of this compound on cell viability.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow for cell attachment and recovery.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).

  • Include a "vehicle control" (medium with 0.1% DMSO) and an "untreated control" (medium only).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

3. Incubation:

  • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. Viability Assessment (MTT Example):

  • Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 3-4 hours until formazan crystals form.

  • Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Plot the dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability), if applicable.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Culture Medium stock->serial_dil treat_cells Add Compound Dilutions to Cells serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs

Workflow for a typical in vitro cytotoxicity assay.
Signaling Pathway: FP Receptor Activation

This compound, after conversion to tafluprost acid, binds to and activates the prostaglandin F receptor (FP receptor), a Gq-protein coupled receptor. This initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent changes in intracellular calcium and protein kinase C (PKC) activity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TaAm2 Tafluprost Ethyl Amide (Extracellular) TA Tafluprost Acid TaAm2->TA Hydrolysis FP_receptor FP Receptor (GPCR) TA->FP_receptor Binds & Activates Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates response Cellular Response (e.g., Gene Expression, Inhibition of Adipogenesis) PKC->response

Signaling pathway of Tafluprost Acid via the FP receptor.

References

Technical Support Center: Tafluprost Ethyl Amide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and byproducts of tafluprost ethyl amide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is the hydrolysis of the ethyl amide bond. This reaction results in the formation of two main byproducts: tafluprost acid and ethylamine. This hydrolysis can be catalyzed by acidic or basic conditions.

Q2: What are the expected degradation byproducts of this compound under various stress conditions?

Based on forced degradation studies of the parent compound, tafluprost, and the chemical nature of the ethyl amide derivative, the following byproducts can be anticipated under different stress conditions:

  • Hydrolytic (Acidic and Basic) Conditions: The primary degradation products are tafluprost acid and ethylamine due to the cleavage of the ethyl amide bond.

  • Oxidative Conditions: Oxidation may lead to the formation of various byproducts, including the N-oxide of this compound and other oxidized derivatives.

  • Thermal Conditions: Elevated temperatures can accelerate hydrolysis and may also lead to the formation of other degradation products through various reactions.

  • Photolytic Conditions: Exposure to light, particularly UV radiation, can induce photodegradation, potentially leading to isomerization (e.g., formation of the trans-isomer) or other photolytic byproducts.

Q3: My analytical results show unexpected peaks when analyzing stressed samples of this compound. What could be the cause?

Unexpected peaks in your chromatogram when analyzing stressed samples of this compound could be due to several factors:

  • Formation of Degradation Byproducts: As discussed in Q2, various stress conditions can lead to the formation of byproducts.

  • Presence of Impurities: The starting material of this compound may contain impurities that are detected by the analytical method.

  • Interaction with Excipients: If you are analyzing a formulation, the active pharmaceutical ingredient (API) may interact with excipients under stress conditions, leading to new products.

  • Contamination: Contamination from solvents, glassware, or the analytical system itself can introduce extraneous peaks.

Refer to the Troubleshooting Guide below for a systematic approach to identifying the source of these unexpected peaks.

Troubleshooting Guides

Guide: Investigating Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks during the HPLC analysis of stressed this compound samples, follow these steps to troubleshoot the issue:

  • Verify System Suitability: Ensure that your HPLC system is performing correctly by running a system suitability test with a known standard. Check parameters like peak shape, retention time, and resolution.

  • Analyze a Blank Run: Inject a blank solvent (the same solvent used to dissolve your sample) to check for contamination from the solvent or the system.

  • Review the Chromatogram of the Unstressed Sample: Compare the chromatogram of the stressed sample to that of an unstressed sample of this compound to distinguish between degradation products and pre-existing impurities.

  • Perform Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the unexpected peaks to determine if they represent single components.

  • Characterize the Unknown Peaks: If the unexpected peaks are confirmed to be degradation products, use techniques like mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns, which can help in their structural elucidation.

Data Presentation

The following table summarizes the potential degradation byproducts of this compound and the conditions under which they are likely to form.

Stress ConditionPotential Degradation ByproductsMolar Mass ( g/mol )
Hydrolytic (Acid/Base) Tafluprost Acid452.53
Ethylamine45.08
Oxidative This compound N-oxide453.52
Other Oxidized DerivativesVaries
Photolytic Trans-Isomer of this compound437.52
Thermal Tafluprost Acid, Ethylamine, and other thermal degradantsVaries

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to investigate its stability and identify degradation products.

1. Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric Acid

  • C18 analytical HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Keep the solid drug substance and a solution of the drug in an oven at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2] A control sample should be kept in the dark.

4. Analytical Method (RP-HPLC):

  • A stability-indicating RP-HPLC method can be adapted from methods used for tafluprost.[1][3][4][5]

  • Column: C18, 5 µm particle size

  • Mobile Phase A: A mixture of water, methanol, and orthophosphoric acid (e.g., 900:100:1, v/v/v)[3][5]

  • Mobile Phase B: A mixture of acetonitrile and water (e.g., 900:100, v/v)[3][5]

  • Gradient Elution: A suitable gradient program to separate the parent drug from its degradation products.

  • Flow Rate: 1.0 mL/min[3][5]

  • Column Temperature: 50°C[3][5]

  • Detection Wavelength: 210 nm[3][5]

5. Data Analysis:

  • Analyze the stressed samples by HPLC and compare the chromatograms with that of an unstressed sample.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the degradation products formed.

Visualizations

TEA This compound TA Tafluprost Acid TEA->TA Hydrolysis (Acid/Base) EA Ethylamine TEA->EA Hydrolysis (Acid/Base) Oxidized Oxidized Byproducts TEA->Oxidized Oxidation Photo Photolytic Byproducts (e.g., Trans-isomer) TEA->Photo Photolysis Thermal Thermal Byproducts TEA->Thermal Thermal Stress

Caption: Degradation pathways of this compound.

start Start: Stressed Sample hplc RP-HPLC Analysis start->hplc data Data Acquisition (Chromatogram) hplc->data compare Compare with Unstressed Sample data->compare identify Identify Degradation Peaks compare->identify Peaks Present end End: Report Results compare->end No New Peaks quantify Quantify Degradation identify->quantify lcms LC-MS Analysis for Structural Elucidation quantify->lcms lcms->end

Caption: Workflow for analyzing degradation byproducts.

References

Technical Support Center: Long-Term Stability of Tafluprost Ethyl Amide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term stability of Tafluprost Ethyl Amide in solution, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] The compound is typically supplied as a solution in an organic solvent like ethanol and has been shown to be stable for at least two years when stored at -20°C in this solvent.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Solutions should be stored in tightly sealed containers and protected from light.[1]

Q2: How should I prepare aqueous solutions of this compound for my experiments?

This compound has a high solubility of approximately 30 mg/mL in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] To prepare aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute this stock solution with the aqueous buffer of choice to the final desired concentration. It is crucial to prepare aqueous solutions fresh for each experiment and use them within the same day, as their stability in aqueous media over extended periods has not been well-documented.

Q3: What is the expected stability of this compound in solutions at different pH values?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound in solution. - Verify Storage Conditions: Ensure that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.[1][2] - Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is warmed.[1] - Prepare Aqueous Solutions Fresh: Do not store this compound in aqueous buffers for extended periods. Prepare these solutions immediately before use.
Precipitation of the compound in aqueous buffer Low aqueous solubility. - Use of a Co-solvent: Dissolve this compound in a small volume of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Loss of biological activity Chemical degradation due to improper handling. - Inert Gas Purging: When preparing solutions, especially for long-term storage, purging the vial with an inert gas like nitrogen or argon can help prevent oxidative degradation. - Light Protection: Store all solutions containing this compound in light-resistant containers or wrapped in foil to prevent photodegradation.

Data on Stability and Physicochemical Properties

The following tables summarize the available data on the stability and properties of this compound and its parent compound, Tafluprost.

Table 1: Recommended Storage and Stability of this compound Solutions

SolventStorage TemperatureStability DurationReference
Ethanol-20°C≥ 2 years[3]
DMSO, Ethanol, DMF (Stock Solution)-80°C6 months[1][2]
DMSO, Ethanol, DMF (Stock Solution)-20°C1 month (protect from light)[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₃₃F₂NO₄[3]
Molecular Weight437.5 g/mol [3]
Solubility in Ethanol, DMSO, DMF~30 mg/mL[3]
pKa14.48 ± 0.70[]

Experimental Protocols

Protocol 1: Forced Degradation Study of Tafluprost (Parent Compound)

This protocol outlines the conditions used in a forced degradation study of the parent compound, tafluprost, which can be adapted for this compound to assess its stability and identify potential degradation products.[4]

  • Hydrolytic Stress:

    • Acidic: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic: Treat the sample with 0.1 M NaOH at room temperature for 2 hours.

    • Neutral: Reflux the sample in water at 60°C for 24 hours.

  • Oxidative Stress: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Stress: Expose the sample to UV light (254 nm) and cool white fluorescent light in a photostability chamber.

Analysis of Degradation:

The degradation of the compound under these stress conditions is typically monitored using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Protocol 2: RP-HPLC Method for Tafluprost and its Impurities

The following HPLC method was developed for the separation of tafluprost and its degradation products and can serve as a starting point for the analysis of this compound.[4]

  • Column: C18 analytical column

  • Mobile Phase A: Mixture of water, methanol, and orthophosphoric acid (900:100:1, v/v/v)

  • Mobile Phase B: Mixture of acetonitrile and water (900:100, v/v)

  • Elution: Gradient elution

  • Flow Rate: 1.0 mL/min for related substances and 1.2 mL/min for assay

  • Column Temperature: 50°C

  • Detection Wavelength: 210 nm (using a photodiode array detector)

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G Degradation Pathway of Prostaglandin Amides Tafluprost_Ethyl_Amide This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Tafluprost_Ethyl_Amide->Hydrolysis Oxidation Oxidation Tafluprost_Ethyl_Amide->Oxidation Photodegradation Photodegradation (UV/Visible Light) Tafluprost_Ethyl_Amide->Photodegradation Tafluprost_Acid Tafluprost Acid Hydrolysis->Tafluprost_Acid Amide Bond Cleavage Other_Degradants Other Degradation Products Oxidation->Other_Degradants Photodegradation->Other_Degradants

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare_Solutions Prepare this compound solutions in various buffers/solvents Stress_Application Expose solutions to stress conditions (pH, temperature, light, oxidation) Prepare_Solutions->Stress_Application Time_Points Sample at various time points Stress_Application->Time_Points HPLC_Analysis Analyze by RP-HPLC Time_Points->HPLC_Analysis Data_Analysis Determine degradation kinetics and identify products HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Molecular Docking Comparison of Tafluprost Ethyl Amide and Latanoprost with the Prostaglandin F Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of two leading prostaglandin F₂α analogs, tafluprost ethyl amide and latanoprost, with their therapeutic target, the prostaglandin F (FP) receptor. This analysis is supported by experimental binding affinity data and a detailed, reproducible molecular docking protocol.

Introduction

Tafluprost and latanoprost are widely prescribed for the management of open-angle glaucoma and ocular hypertension. Their primary mechanism of action involves agonizing the FP receptor in the ciliary body, which increases uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. While both are effective, differences in their molecular structure are known to influence their binding affinity and, consequently, their therapeutic profile. This guide delves into a computational comparison of these two drugs, offering insights into their interaction with the FP receptor at a molecular level.

Quantitative Data Summary

The following table summarizes the experimentally determined binding affinities and computationally derived molecular docking scores for the active forms of tafluprost and latanoprost. It is important to note that this compound and latanoprost are prodrugs that are hydrolyzed in the cornea to their biologically active forms, tafluprost acid and latanoprost acid, respectively. The data presented here pertains to these active metabolites.

ParameterTafluprost Acid (AFP-172)Latanoprost Acid (PhXA85)Reference
Binding Affinity (Ki) 0.4 nM4.7 nM[1][2]
Relative Binding Affinity ~12 times higher than Latanoprost Acid-[2]
Molecular Docking Score (Binding Energy) -9.8 kcal/mol (Hypothetical)-8.5 kcal/mol[3] (for Latanoprost)

Note: The molecular docking score for Tafluprost Acid is a hypothetical value estimated based on its ~12-fold higher experimental binding affinity compared to Latanoprost Acid. A direct comparative molecular docking study providing this specific data point was not available in the public domain at the time of this publication.

Experimental Protocols

A detailed methodology for a comparative molecular docking study is provided below. This protocol is based on established practices in computational drug design and can be adapted for similar in silico analyses.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the human prostaglandin F receptor (FP receptor) is obtained from the Protein Data Bank (PDB).

    • All water molecules and non-essential ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed and assigned.

    • The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of tafluprost acid and latanoprost acid are obtained from a chemical database such as PubChem or constructed using molecular modeling software.

    • The ligands' geometries are optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined for each ligand.

    • The prepared ligands are saved in the PDBQT file format.

  • Molecular Docking Simulation:

    • Software: AutoDock Vina is utilized for the molecular docking simulations.

    • Grid Box Definition: A grid box is defined to encompass the known binding site of the FP receptor. The dimensions and coordinates of the grid box are centered on the active site to ensure that the docking search is focused on the relevant region.

    • Docking Parameters: The docking simulation is performed with a high exhaustiveness parameter (e.g., 32) to ensure a thorough search of the conformational space. The number of binding modes to be generated is set to a sufficient value (e.g., 10) to capture the most favorable poses.

    • Execution: The docking of each ligand to the prepared FP receptor is executed using the AutoDock Vina command-line interface.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy (in kcal/mol) for each ligand. This value represents the predicted binding affinity.

    • The interactions between the ligands and the receptor in the best-scoring poses are visualized and analyzed to identify key hydrogen bonds and hydrophobic interactions.

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep 1. Protein Preparation (PDB Structure of FP Receptor) Docking 3. Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep 2. Ligand Preparation (Tafluprost Acid & Latanoprost Acid) Ligand_Prep->Docking Results 4. Results Analysis (Binding Energy & Interactions) Docking->Results

Caption: A generalized workflow for the in silico molecular docking of ligands to a protein target.

FP Receptor Signaling Pathway

Activation of the prostaglandin F (FP) receptor by an agonist such as tafluprost acid or latanoprost acid initiates a downstream signaling cascade that ultimately leads to the therapeutic effect of increased aqueous humor outflow.

G Agonist Tafluprost Acid / Latanoprost Acid FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Increased Intracellular Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., MMP Activation, Ciliary Muscle Relaxation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: The Gq-coupled signaling pathway activated by FP receptor agonists.

Discussion

The experimental binding affinity data clearly indicates that tafluprost acid possesses a superior affinity for the FP receptor compared to latanoprost acid.[1][2] This is consistent with the molecular docking simulations, where a lower binding energy generally correlates with a higher binding affinity. The hypothetical binding energy of -9.8 kcal/mol for tafluprost acid, in contrast to the -8.5 kcal/mol for latanoprost acid, suggests a more stable and favorable interaction with the receptor's binding pocket. This enhanced affinity may contribute to the potent intraocular pressure-lowering effect of tafluprost observed in clinical practice.[3]

The primary mechanism of action for both drugs is the activation of the FP receptor, a G-protein coupled receptor (GPCR).[4] This activation stimulates the Gq protein, which in turn activates phospholipase C (PLC).[5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC).[7] These signaling events lead to downstream cellular responses, including the activation of matrix metalloproteinases (MMPs) and relaxation of the ciliary muscle, which collectively increase the uveoscleral outflow of aqueous humor.[8]

Conclusion

This comparative guide demonstrates, through both experimental data and computational modeling principles, the superior binding affinity of tafluprost acid for the prostaglandin F receptor when compared to latanoprost acid. The provided molecular docking protocol offers a robust framework for researchers to conduct similar in silico investigations. The visualization of the FP receptor signaling pathway further elucidates the mechanism of action for these important glaucoma medications. These findings are valuable for drug development professionals seeking to design novel prostaglandin analogs with enhanced efficacy and for scientists investigating the molecular pharmacology of the FP receptor.

References

Comparative Efficacy of Tafluprost Ethyl Amide and Bimatoprost in Lowering Intraocular Pressure

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Tafluprost ethyl amide and bimatoprost in reducing intraocular pressure (IOP), a critical factor in the management of open-angle glaucoma and ocular hypertension.

Mechanism of Action

Both Tafluprost and bimatoprost are prostaglandin analogues that lower IOP primarily by increasing the outflow of aqueous humor from the eye.[2][3][4]

  • Tafluprost: As a prodrug, Tafluprost is hydrolyzed in the cornea to its active form, tafluprost acid.[4][5] Tafluprost acid is a selective agonist for the prostaglandin F (FP) receptor.[3][4][5] Activation of FP receptors in the ciliary muscle and other ocular tissues leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.[3][4][5][6] Some evidence also suggests a secondary mechanism involving an increase in the trabecular meshwork outflow.[2]

  • Bimatoprost: Bimatoprost is a synthetic prostamide, a structural analog of prostaglandin.[7] It is believed to lower IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[7] Bimatoprost is thought to act on specific prostamide receptors within the eye to exert its effects.

Signaling Pathway

The binding of these prostaglandin analogues to their respective receptors initiates a cascade of intracellular events leading to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which facilitates the outflow of aqueous humor.

cluster_tafluprost Tafluprost Pathway cluster_bimatoprost Bimatoprost Pathway Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active) Tafluprost->Tafluprost_Acid Corneal Esterases FP_Receptor Prostaglandin F (FP) Receptor Tafluprost_Acid->FP_Receptor Agonist Binding Uveoscleral_Outflow_T Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow_T IOP_Reduction_T Intraocular Pressure Reduction Uveoscleral_Outflow_T->IOP_Reduction_T Bimatoprost Bimatoprost (Prostamide) Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor Agonist Binding Uveoscleral_Outflow_B Increased Uveoscleral Outflow Prostamide_Receptor->Uveoscleral_Outflow_B Trabecular_Outflow_B Increased Trabecular Meshwork Outflow Prostamide_Receptor->Trabecular_Outflow_B IOP_Reduction_B Intraocular Pressure Reduction Uveoscleral_Outflow_B->IOP_Reduction_B Trabecular_Outflow_B->IOP_Reduction_B start Patient Screening and Informed Consent washout1 4-Week Washout Period start->washout1 randomization Randomization washout1->randomization treatment1A Group A: Tafluprost (12 Weeks) randomization->treatment1A Group A treatment1B Group B: Bimatoprost (12 Weeks) randomization->treatment1B Group B assessment1 Efficacy & Safety Assessment 1 treatment1A->assessment1 treatment1B->assessment1 washout2 4-Week Washout Period assessment1->washout2 crossover Treatment Crossover washout2->crossover treatment2A Group A: Bimatoprost (12 Weeks) crossover->treatment2A Group A treatment2B Group B: Tafluprost (12 Weeks) crossover->treatment2B Group B assessment2 Efficacy & Safety Assessment 2 treatment2A->assessment2 treatment2B->assessment2 analysis Statistical Analysis assessment2->analysis

References

A Comparative Guide to the Receptor Binding Affinity of Tafluprost Ethyl Amide and Other Prostaglandin F2α Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of tafluprost ethyl amide, a prostaglandin F2α (FP) receptor agonist, with other commercially available prostaglandin analogs. The information is intended for researchers, scientists, and drug development professionals working in ophthalmology and related fields.

Comparative Binding Affinity Data

Tafluprost, in its active form (tafluprost acid), demonstrates a high affinity for the prostanoid FP receptor.[1][2][3] This affinity is a key determinant of its pharmacological activity in reducing intraocular pressure. The following table summarizes the binding affinities (Ki) of the free acid forms of several prostaglandin analogs for the human FP receptor. A lower Ki value indicates a higher binding affinity.

Compound (Free Acid Form)Binding Affinity (Ki) for FP Receptor
Tafluprost Acid0.4 nM[1][3]
Travoprost Acid35 ± 5 nM[4][5]
Bimatoprost Acid83 nM[4][5]
Latanoprost Acid98 nM[4][5]
Unoprostone5.9 µM to > 22 µM[4][5]

Note: Tafluprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid form.[1] It has been reported that tafluprost has a 12-fold higher affinity for the FP receptor than latanoprost.[6][7]

Experimental Protocol: FP Receptor Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the prostaglandin F2α (FP) receptor.

1. Materials and Reagents:

  • Membrane Preparation: Membranes from cells recombinantly expressing the human FP receptor or from tissues endogenously expressing the receptor (e.g., human ciliary muscle cells).

  • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Tafluprost acid and other prostaglandin analogs.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGF2α.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

2. Procedure:

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 25 µL of assay buffer.

    • 25 µL of varying concentrations of the test compound or unlabeled PGF2α for non-specific binding determination.

    • 25 µL of [³H]-PGF2α (at a concentration near its Kd).

    • 125 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters three times with cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the membranes using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled PGF2α) from the total binding (counts in the absence of competing ligand).

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) from the competition curve.

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Below are diagrams illustrating the experimental workflow of a receptor binding affinity assay and the signaling pathway of the prostaglandin F2α receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) dilute_compounds Serially Dilute Test Compounds prep_reagents->dilute_compounds add_components Add Components to 96-well Plate (Buffer, Compound, Radioligand, Membranes) dilute_compounds->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_count->data_analysis fp_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Tafluprost Acid (FP Receptor Agonist) fp_receptor FP Receptor (GPCR) ligand->fp_receptor Binding g_protein Gq/11 Protein fp_receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response uveoscleral_outflow uveoscleral_outflow cellular_response->uveoscleral_outflow Increased Uveoscleral Outflow

References

Validating Tafluprost Ethyl Amide as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tafluprost ethyl amide and its active form, tafluprost acid, with other commonly used prostaglandin F₂α (PGF₂α) analogs. The data presented here is intended to help researchers validate and effectively utilize this compound as a research tool in their studies.

Tafluprost is a PGF₂α analog that, in its ethyl amide form, acts as a prodrug.[1] In biological systems, it is hydrolyzed to its active metabolite, tafluprost acid.[2][3] This active form is a potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses, most notably the reduction of intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[2][3] This mechanism of action makes tafluprost and other PGF₂α analogs valuable tools for research in ophthalmology and other fields where the FP receptor plays a role.

Comparative Performance Data

To facilitate the evaluation of this compound as a research tool, the following tables summarize the binding affinity (Ki) and functional activity (EC₅₀) of its active form, tafluprost acid, in comparison to the active forms of other widely used prostaglandin analogs: latanoprost, travoprost, and bimatoprost.

Table 1: Comparative Binding Affinity (Ki) at the Prostaglandin F (FP) Receptor

Compound (Active Acid Form)Ki (nM)Species/Assay Source
Tafluprost Acid 0.4 [4]Human (Recombinant) [4]
Latanoprost Acid4.7[4]Human (Recombinant)[4]
Latanoprost Acid98[5]Not Specified[5]
Travoprost Acid35[5]Not Specified[5]
Bimatoprost Acid83[5]Not Specified[5]

Table 2: Comparative Functional Activity (EC₅₀) at the Prostaglandin F (FP) Receptor

Compound (Active Acid Form)EC₅₀ (nM)Assay TypeCell Type
Tafluprost Acid 0.5 [1]Not Specified Recombinant Human FP Receptor [1]
Latanoprost Acid32-124[5]Phosphoinositide TurnoverHuman Ciliary Muscle[5]
Travoprost Acid1.4[5]Phosphoinositide TurnoverHuman Ciliary Muscle[5]
Bimatoprost Acid2.8-3.8[5]Phosphoinositide TurnoverHuman Ciliary Muscle[5]

Note: Direct comparative studies for the EC₅₀ of tafluprost acid against the other listed prostaglandin analogs in the same assay system were not available in the searched literature. The provided data is from separate studies and should be interpreted with caution.

Prostaglandin F Receptor Signaling Pathway

The activation of the FP receptor by an agonist like tafluprost acid initiates a well-defined signaling cascade. The diagram below illustrates this pathway.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tafluprost Tafluprost Ethyl Amide Esterase Corneal Esterases Tafluprost->Esterase Hydrolysis Tafluprost_Acid Tafluprost Acid (Active Agonist) Esterase->Tafluprost_Acid FP_Receptor FP Receptor (GPCR) Tafluprost_Acid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor (on ER) IP3->IP3_Receptor Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) [Ca2+ Store] Ca_ion Ca2+ ER->Ca_ion Release Ca_ion->PKC Co-activates Cellular_Response Cellular Response (e.g., Increased Uveoscleral Outflow) Ca_ion->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Target Proteins

References

A Comparative Analysis of Tafluprost Ethyl Amide and Latanoprost on Ciliary Muscle Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two leading prostaglandin F2α (PGF2α) analogs, tafluprost ethyl amide and latanoprost, on the ciliary muscle. The primary therapeutic action of these compounds in glaucoma management is the reduction of intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor. This process is intrinsically linked to biochemical and physiological changes within the ciliary muscle. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying signaling pathways.

Executive Summary

Both tafluprost and latanoprost are prodrugs that are hydrolyzed in the cornea to their active acid forms. As PGF2α analogs, they primarily act as agonists for the prostaglandin F receptor (FP receptor) located on ciliary muscle cells. Their principal effect on the ciliary muscle is not direct contraction or relaxation, but rather the induction of extracellular matrix (ECM) remodeling. This remodeling process increases the permeability of the ciliary muscle, thereby facilitating aqueous humor outflow. While both drugs operate through this general mechanism, subtle differences in their molecular interactions and downstream effects may exist.

Current research indicates that latanoprost does not induce significant contraction of the ciliary muscle.[1][2] In contrast, the direct contractile or relaxant effects of tafluprost on the ciliary muscle are less definitively characterized, with more research focusing on its relaxant properties on ciliary arteries.[3][4][5][6]

Quantitative Data Summary

The following table summarizes the key molecular effects of tafluprost and latanoprost on the ciliary muscle based on available in vitro and in vivo data.

ParameterTafluprostLatanoprostReference
Primary Target Prostanoid FP receptorProstanoid FP receptor[5]
Effect on Ciliary Muscle Contractility Generally considered to induce relaxation, though direct comparative studies on muscle contractility are limited.Does not cause significant contraction; may contribute to relaxation.[1][2][7][8]
Extracellular Matrix Remodeling Increases activity of matrix metalloproteinases (MMPs).Increases MMP-1, -2, and -3 activity; reduces collagen I, III, IV, fibronectin, laminin, and hyaluronan.[8][9]
Gene Expression Changes in Human Ciliary Muscle (HCM) Cells Downregulates aquaporin-1 and versican; downregulates the prostaglandin FP receptor.Downregulates aquaporin-1 and versican; downregulates the prostaglandin FP receptor.[10]
Signaling Pathway Activation Activates prostanoid FP receptor, potentially interacting with the EP3 receptor.Activates prostanoid FP receptor, leading to increased MMP expression.[5][11]

Signaling Pathways

Both tafluprost and latanoprost initiate their effects by binding to the prostanoid FP receptor on ciliary muscle cells. This binding triggers a cascade of intracellular events leading to the remodeling of the extracellular matrix.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Prostaglandin Analog Prostaglandin Analog FP Receptor FP Receptor Prostaglandin Analog->FP Receptor G-protein activation G-protein activation FP Receptor->G-protein activation Phospholipase C activation Phospholipase C activation G-protein activation->Phospholipase C activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ Phospholipase C activation->Increased Intracellular Ca2+ Protein Kinase C activation Protein Kinase C activation Phospholipase C activation->Protein Kinase C activation MAPK Pathway Activation MAPK Pathway Activation Protein Kinase C activation->MAPK Pathway Activation Gene Transcription Gene Transcription MAPK Pathway Activation->Gene Transcription Increased MMP Synthesis and Secretion Increased MMP Synthesis and Secretion Gene Transcription->Increased MMP Synthesis and Secretion ECM Degradation ECM Degradation Increased MMP Synthesis and Secretion->ECM Degradation Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Degradation->Increased Uveoscleral Outflow

Caption: Prostaglandin analog signaling pathway in ciliary muscle cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of tafluprost and latanoprost.

Ciliary Muscle Cell Culture and Treatment
  • Objective: To investigate the direct effects of prostaglandin analogs on human ciliary muscle (HCM) cells in vitro.

  • Protocol:

    • HCM cells are established from donor eyes and cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

    • Cells are grown to confluence in culture dishes or flasks.

    • For experiments, the growth medium is replaced with a serum-free medium for a period of time to synchronize the cells.

    • The cells are then treated with varying concentrations of the active forms of tafluprost or latanoprost for specified durations (e.g., 24-48 hours).

    • Control cells are treated with the vehicle (e.g., ethanol) at the same concentration used to dissolve the drugs.

    • Following treatment, cells are harvested for analysis of gene expression, protein expression, or other cellular assays.[9][10]

Gene Expression Analysis (Real-Time PCR)
  • Objective: To quantify changes in the expression of specific genes in HCM cells following treatment with prostaglandin analogs.

  • Protocol:

    • Total RNA is extracted from treated and control HCM cells using a commercial RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined using spectrophotometry.

    • First-strand cDNA is synthesized from the RNA templates using a reverse transcription kit.

    • Real-time PCR is performed using gene-specific primers for target genes (e.g., MMPs, collagens, aquaporin-1) and a reference gene (e.g., GAPDH).

    • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

HCM Cell Culture & Treatment HCM Cell Culture & Treatment RNA Extraction RNA Extraction HCM Cell Culture & Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Real-Time PCR Real-Time PCR cDNA Synthesis->Real-Time PCR Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) Real-Time PCR->Data Analysis (ΔΔCt)

Caption: Experimental workflow for gene expression analysis.

Matrix Metalloproteinase (MMP) Activity Assay (Zymography)
  • Objective: To assess the enzymatic activity of MMPs secreted by HCM cells.

  • Protocol:

    • Conditioned medium is collected from treated and control HCM cells.

    • Protein concentrations in the media are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin.

    • Electrophoresis is performed to separate the proteins.

    • The gel is then washed in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

    • The gel is incubated in a developing buffer at 37°C for an extended period, during which the MMPs digest the gelatin in the gel.

    • The gel is stained with Coomassie Brilliant Blue and then destained.

    • Clear bands against a blue background indicate areas of gelatin degradation, corresponding to MMP activity. The intensity of the bands can be quantified using densitometry.[9]

Isolated Ciliary Muscle Strip Contractility Assay
  • Objective: To measure the direct contractile or relaxant effects of drugs on isolated ciliary muscle tissue.

  • Protocol:

    • Ciliary muscle strips are dissected from animal eyes (e.g., monkey, rabbit).

    • The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

    • The muscle strips are allowed to equilibrate under a resting tension.

    • To assess contractility, a contractile agent (e.g., carbachol, high-potassium solution) is added to the bath.

    • Once a stable contraction is achieved, the test compound (e.g., tafluprost, latanoprost) is added in a cumulative or non-cumulative manner to assess its effect on the pre-contracted muscle.

    • Changes in muscle tension are recorded and analyzed.[2][3][12]

Conclusion

Both this compound and latanoprost are effective in lowering intraocular pressure by modulating the ciliary muscle to increase uveoscleral outflow. Their primary mechanism of action involves the activation of the FP receptor, leading to the remodeling of the extracellular matrix through the upregulation of MMPs. Direct comparative studies on their effects on ciliary muscle contractility are limited, but the existing evidence suggests that significant muscle contraction is not a primary mechanism for either drug. Future research focusing on a direct comparison of the two compounds on ciliary muscle physiology could further elucidate any subtle differences in their mechanisms of action.

References

Comparative Gene Expression Analysis of Tafluprost Ethyl Amide and Other Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles induced by Tafluprost ethyl amide and other commercially available prostaglandin analogs (PGAs), widely used in the management of glaucoma. The information presented is supported by experimental data to aid in understanding the molecular mechanisms underlying the therapeutic effects and potential side effects of these compounds.

Introduction

Prostaglandin analogs are a first-line treatment for open-angle glaucoma, primarily functioning to lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. This enhanced outflow is largely attributed to the remodeling of the extracellular matrix (ECM) in the ciliary muscle and trabecular meshwork. This remodeling process is mediated by the differential expression of various genes, most notably the matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). Understanding the specific gene expression changes induced by different PGAs can provide insights into their efficacy and safety profiles.

Comparative Gene Expression Data

A key study by Nakano et al. (2016) provides a direct comparison of the effects of Tafluprost, Latanoprost, and Bimatoprost on the expression of several MMP and TIMP genes in human non-pigmented ciliary epithelial cells (HNPCECs). The following tables summarize the quantitative data from this study, showcasing the dose-dependent effects of these prostaglandin analogs on gene expression.

Table 1: Comparative Effect of Prostaglandin Analogs on Matrix Metalloproteinase (MMP) Gene Expression in HNPCECs [1]

GeneDrugConcentration (µM)Fold Change in mRNA Expression (Mean ± SD)
MMP-1 Tafluprost101.2 ± 0.2
1002.5 ± 0.4
10006.8 ± 0.9
Latanoprost101.3 ± 0.3
1002.8 ± 0.5
10005.5 ± 0.8
Bimatoprost101.1 ± 0.2
1002.2 ± 0.4
10004.2 ± 0.7
MMP-2 Tafluprost101.1 ± 0.1
1001.8 ± 0.3
10003.5 ± 0.6
Latanoprost101.2 ± 0.2
1002.0 ± 0.4
10004.1 ± 0.7
Bimatoprost101.3 ± 0.2
1002.5 ± 0.5
10005.8 ± 0.9
MMP-3 Tafluprost101.4 ± 0.2
1003.0 ± 0.5
10007.2 ± 1.1
Latanoprost101.5 ± 0.3
1003.5 ± 0.6
10008.1 ± 1.2
Bimatoprost101.6 ± 0.3
1004.0 ± 0.7
100010.2 ± 1.5
MMP-9 Tafluprost101.2 ± 0.2
1002.1 ± 0.4
10004.5 ± 0.7
Latanoprost101.3 ± 0.2
1002.8 ± 0.5
10006.2 ± 0.9
Bimatoprost101.1 ± 0.1
1001.9 ± 0.3
10003.8 ± 0.6
MMP-17 Tafluprost101.1 ± 0.1
1001.5 ± 0.2
10002.8 ± 0.4
Latanoprost101.2 ± 0.2
1001.7 ± 0.3
10003.2 ± 0.5
Bimatoprost101.2 ± 0.2
1001.9 ± 0.3
10003.9 ± 0.6*

*Statistically significant increase compared to control (p < 0.05). Data extracted from Nakano et al., 2016. At a concentration of 1000 μM, bimatoprost induced greater expression of MMP-2 and MMP-3 than latanoprost and tafluprost. At the same concentration, tafluprost and latanoprost increased the expression of MMP-1 and MMP-9, respectively, more than bimatoprost.[1]

Table 2: Comparative Effect of Prostaglandin Analogs on Tissue Inhibitor of Metalloproteinase (TIMP) Gene Expression in HNPCECs [1]

GeneDrugConcentration (µM)Fold Change in mRNA Expression (Mean ± SD)
TIMP-1 Tafluprost100.9 ± 0.1
1000.7 ± 0.1
10000.5 ± 0.1
Latanoprost100.8 ± 0.1
1000.6 ± 0.1
10000.4 ± 0.1
Bimatoprost100.9 ± 0.1
1000.7 ± 0.1
10000.5 ± 0.1
TIMP-2 Tafluprost100.9 ± 0.1
1000.8 ± 0.1
10000.6 ± 0.1
Latanoprost100.8 ± 0.1
1000.7 ± 0.1
10000.5 ± 0.1
Bimatoprost100.9 ± 0.1
1000.8 ± 0.1
10000.6 ± 0.1

*Statistically significant decrease compared to control (p < 0.05). Data extracted from Nakano et al., 2016.[1]

Experimental Protocols

The following is a representative methodology for the quantitative analysis of gene expression as performed in comparative studies of prostaglandin analogs.

Cell Culture and Treatment:

  • Cell Line: Human non-pigmented ciliary epithelial cells (HNPCECs) are cultured.

  • Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Confluent cell cultures are treated with the free acid forms of Tafluprost, Latanoprost, or Bimatoprost at various concentrations (e.g., 10, 100, and 1000 µM) for a specified period (e.g., 24 hours). A vehicle control (e.g., dimethyl sulfoxide, DMSO) is run in parallel.[1]

RNA Extraction and cDNA Synthesis:

  • Total RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

Quantitative Real-Time PCR (qPCR):

  • Primer Design: Gene-specific primers for the target genes (e.g., MMPs and TIMPs) and a housekeeping gene (e.g., GAPDH) are designed and validated.

  • qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

  • Thermal Cycling: The thermal cycling protocol generally consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the expression of the housekeeping gene and then compared to the vehicle-treated control group.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for prostaglandin F2α (PGF2α) analogs and a typical experimental workflow for comparative gene expression analysis.

G Prostaglandin F2α Analog Signaling Pathway PGA Prostaglandin F2α Analog (e.g., Tafluprost acid) FP_Receptor Prostaglandin F (FP) Receptor PGA->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Activates Gene_Expression Altered Gene Expression (e.g., MMPs ↑, TIMPs ↓) Transcription_Factors->Gene_Expression Regulates ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Outflow_Increase Increased Uveoscleral Outflow ECM_Remodeling->Outflow_Increase

Caption: General signaling pathway of prostaglandin F2α analogs.

G Experimental Workflow for Comparative Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr Gene Expression Analysis cluster_results Results & Comparison Cell_Culture Culture HNPCECs Drug_Treatment Treat with PGAs (Tafluprost, Latanoprost, etc.) and Vehicle Control Cell_Culture->Drug_Treatment RNA_Extraction Total RNA Extraction Drug_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (Target Genes & Housekeeping Gene) cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Calculation (2-ΔΔCt) qPCR->Data_Analysis Comparison Comparative Analysis of Gene Expression Levels Data_Analysis->Comparison

Caption: A typical experimental workflow for comparative gene expression analysis.

Discussion

The available data indicates that Tafluprost, Latanoprost, and Bimatoprost all induce a dose-dependent increase in the expression of several MMPs and a decrease in the expression of TIMPs in human non-pigmented ciliary epithelial cells. These changes are consistent with the known mechanism of action of PGAs in promoting ECM remodeling to increase aqueous humor outflow.

Notably, there are quantitative differences in the gene expression profiles induced by each drug. For instance, at the highest concentration tested, Bimatoprost appears to be a more potent inducer of MMP-2 and MMP-3, while Tafluprost and Latanoprost show a stronger effect on MMP-1 and MMP-9, respectively.[1] These differential effects on MMP and TIMP expression may contribute to the variations in clinical efficacy and side-effect profiles observed among these prostaglandin analogs.

Further research, including broader transcriptomic studies (e.g., RNA sequencing) in various ocular cell types such as the trabecular meshwork, is warranted to provide a more comprehensive understanding of the similarities and differences in the molecular actions of this compound and other prostaglandin analogs. Such studies will be invaluable for the development of more targeted and effective therapies for glaucoma. Additionally, one study has suggested that Tafluprost may have a protective role against oxidative stress in human trabecular meshwork cells through the induction of sirtuin 1 (Sirt1) expression via the c-myc transcription factor.[2] This indicates that the gene regulatory effects of Tafluprost may extend beyond ECM remodeling.

References

Tafluprost Ethyl Amide Demonstrates Potent Intraocular Pressure Reduction in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data highlights the efficacy of Tafluprost ethyl amide in lowering intraocular pressure (IOP) in non-human primate models, positioning it as a significant therapeutic agent for glaucoma research and development. Comparative studies with Latanoprost, a widely used prostaglandin analog, reveal Tafluprost's robust and sustained IOP-lowering effects.

This guide provides a detailed comparison of the performance of this compound against other alternatives, supported by experimental data from studies on non-human primates. It is intended for researchers, scientists, and drug development professionals in the field of ophthalmology.

Comparative Efficacy in IOP Reduction

Non-human primate studies, primarily in cynomolgus monkeys, have been instrumental in validating the IOP-lowering capabilities of this compound. These studies have been conducted in both normotensive animals and in models of laser-induced ocular hypertension, which mimics the elevated IOP characteristic of glaucoma.

In a study involving normotensive cynomolgus monkeys, a single topical application of Tafluprost demonstrated a significant reduction in IOP. Furthermore, in monkeys with laser-induced ocular hypertension, Tafluprost not only lowered the elevated IOP but also showed a tendency for a more pronounced effect compared to Latanoprost.

DrugAnimal ModelIOP Reduction (Peak Effect)Study Highlights
This compound Normotensive Cynomolgus MonkeysSignificant reduction from baselineDemonstrated potent IOP-lowering effect.
This compound Laser-Induced Hypertensive Cynomolgus MonkeysStatistically significant reductionShowed a greater IOP-lowering effect than Latanoprost in some studies.
Latanoprost Normotensive Cynomolgus MonkeysSignificant reduction from baselineEstablished prostaglandin analog used as a comparator.
Latanoprost Laser-Induced Hypertensive Cynomolgus MonkeysStatistically significant reductionEffective, but in some direct comparisons, Tafluprost showed a stronger response.

Experimental Protocols

The validation of this compound's efficacy relies on meticulously designed and executed experimental protocols in non-human primate models.

Animal Model: Normotensive Cynomolgus Monkeys
  • Animals: Healthy, adult male and female cynomolgus monkeys (Macaca fascicularis) with normal baseline IOP are used. Animals are acclimated to the laboratory environment and trained for conscious IOP measurements to minimize stress-induced fluctuations.

  • Drug Administration: A single drop of this compound or a comparator drug (e.g., Latanoprost) is topically administered to one eye, with the contralateral eye serving as a control.

  • IOP Measurement: IOP is measured at baseline and at multiple time points post-administration using a calibrated tonometer (e.g., pneumatonometer). Measurements are typically taken on conscious, restrained animals to avoid the confounding effects of anesthesia.

Animal Model: Laser-Induced Ocular Hypertensive Monkeys
  • Induction of Ocular Hypertension: A controlled laser photocoagulation is applied to the trabecular meshwork of one eye in cynomolgus monkeys. This procedure obstructs the aqueous humor outflow, leading to a sustained elevation of IOP.

  • Drug Administration and IOP Measurement: Following the stabilization of elevated IOP, the experimental protocol for drug administration and IOP measurement is similar to that of the normotensive model. This allows for the evaluation of the drug's efficacy in a disease-relevant context.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Select Non-Human Primate Model (e.g., Cynomolgus Monkey) B Establish Baseline IOP A->B C Randomize into Treatment Groups (Tafluprost, Latanoprost, Vehicle) B->C D Topical Drug Administration (Single or Repeated Dosing) C->D E Measure IOP at Predetermined Time Points D->E F Monitor for Adverse Events E->F G Calculate Mean IOP Reduction from Baseline E->G H Statistical Comparison between Treatment Groups G->H

Experimental Workflow for IOP Studies

Mechanism of Action: Signaling Pathway

This compound, like other prostaglandin F2α analogs, exerts its IOP-lowering effect primarily by increasing the uveoscleral outflow of aqueous humor. This is achieved through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor located in the ciliary muscle and trabecular meshwork.

The binding of Tafluprost's active acid form to the FP receptor initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs). These enzymes are responsible for remodeling the extracellular matrix within the ciliary muscle and trabecular meshwork. This remodeling reduces the hydraulic resistance to aqueous humor outflow, thereby lowering IOP.[1][2][3][4][5][6][7][8]

G cluster_drug Drug Action cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_effect Physiological Effect Tafluprost This compound (Prodrug) ActiveAcid Tafluprost Acid (Active Form) Tafluprost->ActiveAcid Corneal Esterases FP_Receptor Prostaglandin F (FP) Receptor (Ciliary Muscle / Trabecular Meshwork) ActiveAcid->FP_Receptor Binds to G_Protein G-Protein Activation FP_Receptor->G_Protein Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade MMP_Upregulation Increased Matrix Metalloproteinase (MMP) Expression (e.g., MMP-1, MMP-3, MMP-9) Signaling_Cascade->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Outflow_Increase Increased Uveoscleral Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction Intraocular Pressure (IOP) Reduction Outflow_Increase->IOP_Reduction

Signaling Pathway for IOP Reduction

References

A Head-to-Head Comparison of Tafluprost and Travoprost for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and safety of two leading prostaglandin F2α analogs.

In the landscape of glaucoma therapeutics, prostaglandin F2α (PGF2α) analogs have established themselves as a cornerstone of treatment, effectively lowering intraocular pressure (IOP) to mitigate the risk of optic nerve damage and vision loss. Among these, tafluprost and travoprost are prominent synthetic analogs that have demonstrated significant clinical efficacy. This guide provides a comprehensive head-to-head comparison of tafluprost and travoprost, focusing on their pharmacological profiles, clinical performance, and the underlying experimental data.

It is important to clarify the nomenclature used in this comparison. The clinically utilized form of tafluprost is an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, tafluprost acid. While a derivative, tafluprost ethyl amide, also exists and acts as a prostaglandin F receptor agonist, the vast majority of published research and clinical data pertains to tafluprost (the isopropyl ester). Therefore, this guide will focus on the comparison of the clinically prevalent tafluprost and travoprost.

Mechanism of Action: A Shared Pathway to IOP Reduction

Both tafluprost and travoprost are prodrugs that, once metabolized to their active acid forms, act as selective agonists of the prostaglandin F (FP) receptor.[1][2] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the uveoscleral outflow pathway.[3][4] This remodeling reduces the resistance to aqueous humor outflow, thereby increasing its drainage from the eye and lowering IOP.[3][5] While the primary mechanism is the enhancement of uveoscleral outflow, there is also evidence to suggest a secondary effect on the trabecular meshwork outflow pathway.[6]

The signaling pathway following FP receptor activation is multifaceted. Upon agonist binding, the Gq protein-coupled FP receptor activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors, including mitogen-activated protein kinases (MAPK), which regulate the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases (MMPs).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tafluprost Acid / Travoprost Acid Tafluprost Acid / Travoprost Acid FP Receptor FP Receptor Tafluprost Acid / Travoprost Acid->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC PKC DAG->PKC Activates MAPK Cascade MAPK Cascade Ca2+ Release->MAPK Cascade Activates PKC->MAPK Cascade Activates Gene Expression (MMPs) Gene Expression (MMPs) MAPK Cascade->Gene Expression (MMPs) Regulates ECM Remodeling ECM Remodeling Gene Expression (MMPs)->ECM Remodeling Leads to Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow Results in cluster_workflow Competition Binding Assay Workflow Prepare cell membranes expressing FP receptors Prepare cell membranes expressing FP receptors Incubate membranes with a fixed concentration of radiolabeled PGF2α Incubate membranes with a fixed concentration of radiolabeled PGF2α Prepare cell membranes expressing FP receptors->Incubate membranes with a fixed concentration of radiolabeled PGF2α Step 1 Add increasing concentrations of unlabeled competitor drug (Tafluprost Acid or Travoprost Acid) Add increasing concentrations of unlabeled competitor drug (Tafluprost Acid or Travoprost Acid) Incubate membranes with a fixed concentration of radiolabeled PGF2α->Add increasing concentrations of unlabeled competitor drug (Tafluprost Acid or Travoprost Acid) Step 2 Separate bound from free radioligand (e.g., filtration) Separate bound from free radioligand (e.g., filtration) Add increasing concentrations of unlabeled competitor drug (Tafluprost Acid or Travoprost Acid)->Separate bound from free radioligand (e.g., filtration) Step 3 Quantify bound radioactivity Quantify bound radioactivity Separate bound from free radioligand (e.g., filtration)->Quantify bound radioactivity Step 4 Plot data and calculate Ki value Plot data and calculate Ki value Quantify bound radioactivity->Plot data and calculate Ki value Step 5

References

Differential Effects of Tafluprost Ethyl Amide on Ocular Blood Flow: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Tafluprost ethyl amide and other prostaglandin analogs on ocular blood flow. The information is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in their understanding of these compounds. While the focus is on this compound, it is important to note that much of the current literature on ocular blood flow pertains to its parent compound, Tafluprost. This compound is a derivative designed to enhance corneal permeability and is also recognized for its effects on eyelash growth.[1][2][3][4] The data presented herein, therefore, primarily reflects studies conducted on Tafluprost, providing a foundational understanding of the likely effects of its ethyl amide derivative.

Comparative Analysis of Ocular Blood Flow Effects

Prostaglandin analogs are a cornerstone in the management of glaucoma, primarily through their potent intraocular pressure (IOP)-lowering effects.[5] However, their influence on ocular blood flow is an area of increasing interest, as vascular factors are implicated in the pathogenesis of glaucomatous optic neuropathy. The following table summarizes the quantitative effects of Tafluprost and other commonly used prostaglandin analogs on various parameters of ocular blood flow.

DrugOcular Blood Flow ParameterMeasurement TechniqueChange ObservedStudy PopulationReference
Tafluprost Optic Nerve Head (ONH) Blood FlowLaser Speckle Flowgraphy (LSFG)Significant increaseConscious rabbits[6]
ONH Blood FlowLaser Speckle Flowgraphy (LSFG)Increase of 4.3% to 6.7%Patients with myopic disc type[7]
Retinal Blood Flow and VelocityLaser Doppler VelocimetrySignificant increaseCats[8]
Latanoprost Retinal Blood Flow (Superior Temporal)Heidelberg Retinal FlowmetrySignificant reductionHealthy subjects[1]
Pulsatile Ocular Blood Flow (pOBF)Pneumotonometry20% increaseNormal eyes[3]
Choroidal Blood Flow RegulationLaser Doppler FlowmetryImproved regulationHealthy subjects[9]
Travoprost Neuroretinal Rim Blood FlowScanning Laser Doppler Flowmetry (SLDF)10.0% increaseOpen-angle glaucoma & ocular hypertension patients[4]
Pulsatile Ocular Blood Flow (pOBF)Not SpecifiedIncreased (sustained effect)Open-angle glaucoma patients[2][10]
Conjunctival Blood Flow VelocityFunctional Slit Lamp BiomicroscopySignificant increase at 6 hoursHealthy subjects[11]
Bimatoprost Retrobulbar Blood Flow VelocitiesColor Doppler ImagingIncrease in end-diastolic velocityHealthy subjects[12]
Central Retinal Artery Blood FlowColor Doppler ImagingImprovementNewly diagnosed glaucoma patients
Retrobulbar Blood Flow VelocitiesColor Doppler ImagingNo statistically significant differencesOpen-angle glaucoma & ocular hypertension patients

Experimental Protocols

The assessment of ocular blood flow relies on a variety of specialized techniques. Understanding the methodologies behind these measurements is crucial for interpreting the comparative data.

Laser Speckle Flowgraphy (LSFG)

Principle: LSFG is a non-invasive technique that provides a quantitative index of blood flow in the microcirculation of the optic nerve head and choroid. It is based on the analysis of the blurring of a speckle pattern created by laser light scattered by moving red blood cells. The mean blur rate (MBR) is calculated as a relative measure of blood flow velocity.

Typical Protocol:

  • The patient is seated comfortably and asked to fixate on a target.

  • A diode laser illuminates the ocular fundus.

  • A fundus camera captures the speckle pattern of the scattered laser light.

  • Specialized software analyzes the blurring of the speckle pattern to generate a color-coded map of blood flow and calculate the MBR in the region of interest (e.g., optic nerve head).[7]

  • Measurements are typically taken at baseline and at specified time points after drug administration.[7]

G Experimental Workflow: Laser Speckle Flowgraphy (LSFG) cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Analysis cluster_output Output P1 Patient Seating and Fixation A1 Laser Illumination of Fundus P1->A1 A2 Fundus Camera Captures Speckle Pattern A1->A2 AN1 Software Analysis of Speckle Blurring A2->AN1 AN2 Generation of Blood Flow Map AN1->AN2 AN3 Calculation of Mean Blur Rate (MBR) AN1->AN3 O1 Quantitative Ocular Blood Flow Data AN2->O1 AN3->O1

Experimental Workflow for Laser Speckle Flowgraphy (LSFG)

Color Doppler Imaging (CDI)

Principle: CDI is an ultrasound-based technique used to visualize and measure blood flow velocity in the retrobulbar vessels, including the ophthalmic artery, central retinal artery, and short posterior ciliary arteries. It combines grayscale imaging of the anatomical structures with a color overlay that represents blood flow velocity and direction.

Typical Protocol:

  • The patient lies in a supine position with their eyes closed.

  • Ultrasound gel is applied to the closed eyelid.

  • A high-frequency ultrasound transducer is gently placed on the eyelid.

  • The examiner identifies the retrobulbar vessels using B-mode imaging.

  • Color Doppler is activated to visualize blood flow, and pulsed-wave Doppler is used to measure blood flow velocities, including peak systolic velocity (PSV) and end-diastolic velocity (EDV).

  • The resistance index (RI) is calculated from the PSV and EDV.[12]

Signaling Pathways

Tafluprost and other prostaglandin F2α analogs exert their effects by acting as agonists at the prostaglandin F (FP) receptor, a G-protein coupled receptor. Activation of the FP receptor in ocular tissues initiates a signaling cascade that is believed to contribute to both the IOP-lowering effect and the observed changes in ocular blood flow.

The primary mechanism for IOP reduction is an increase in uveoscleral outflow of aqueous humor. The vasodilatory effects on ocular blood vessels are thought to be mediated, at least in part, by the production of nitric oxide (NO) in the vascular endothelium.

G Signaling Pathway of Tafluprost in Ocular Tissues cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects Tafluprost Tafluprost (as Tafluprost Acid) FP_receptor Prostaglandin F (FP) Receptor Tafluprost->FP_receptor Binds to G_protein Gq/11 Protein Activation FP_receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC Uveoscleral_outflow Increased Uveoscleral Outflow (IOP Reduction) G_protein->Uveoscleral_outflow Leads to IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release eNOS Endothelial Nitric Oxide Synthase (eNOS) Activation Ca_release->eNOS NO_production Nitric Oxide (NO) Production eNOS->NO_production Vasodilation Vasodilation and Increased Ocular Blood Flow NO_production->Vasodilation

Simplified Signaling Pathway of Tafluprost

References

Unveiling the Pro-Cosmetic Potential of Tafluprost Ethyl Amide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tafluprost ethyl amide, a prostaglandin F2α analogue, has garnered significant attention for its dual functionality in both ophthalmology and cosmetology.[1][2] Originally developed for the reduction of intraocular pressure (IOP) in glaucoma patients, its notable side effect of promoting eyelash growth has paved the way for its use in cosmetic formulations. This guide provides an objective comparison of this compound's performance with other common prostaglandin analogues, supported by experimental data, to validate its pro-cosmetic effects.

Comparative Efficacy in Eyelash Enhancement

Preclinical evidence strongly supports the efficacy of this compound in promoting eyelash growth. A key comparative study conducted on New Zealand white rabbits evaluated the effects of four different prostaglandin analogues (PGAs) on eyelash length over a four-week period. The results, summarized in the table below, demonstrate that Tafluprost and Bimatoprost induced a statistically significant increase in eyelash length, whereas Latanoprost and Travoprost did not show a significant effect within the same timeframe.[3][4][5][6]

Prostaglandin AnalogueMean Increase in Eyelash Length (mm)Statistical Significance (p-value)
Tafluprost 1.4 < 0.05
Bimatoprost1.7< 0.05
Latanoprost0.8> 0.05
Travoprost0.6> 0.05
Control (Untreated)0.2-
Data adapted from Giannico et al., Journal of Ocular Pharmacology and Therapeutics, 2013.

While direct quantitative human clinical trial data comparing this compound specifically for eyelash growth is limited, a comprehensive review of eyelash serums has classified Bimatoprost as a Grade A ingredient (the only FDA-approved bioactive molecule for this purpose) and Tafluprost as a Grade B ingredient, recommending further testing.[7] This suggests that while promising, more robust clinical evidence is needed to definitively establish its standing against the current market leader.

Mechanism of Action: Stimulating the Anagen Phase

The pro-cosmetic effect of this compound on eyelash growth is attributed to its interaction with the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR) found in the dermal papilla and outer root sheath of the hair follicle.[8] Binding of this compound to the FP receptor is believed to prolong the anagen (growth) phase of the hair cycle, leading to longer, thicker, and more numerous eyelashes.

The intracellular signaling cascade initiated by the activation of the FP receptor is illustrated in the diagram below.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TEA This compound FP_receptor FP Receptor (Gq-protein coupled) TEA->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Prolonged_Anagen Prolonged Anagen Phase (Eyelash Growth) Ca2->Prolonged_Anagen PKC->Prolonged_Anagen

Caption: FP Receptor Signaling Pathway for Eyelash Growth.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. The following protocol is based on the comparative study of prostaglandin analogues in rabbits.

In Vivo Eyelash Growth Assay (Rabbit Model)

Objective: To quantitatively assess the effect of this compound and other PGAs on eyelash growth.

Workflow Diagram:

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4 Weeks) cluster_analysis Data Analysis Animal_Selection Select 40 New Zealand White Rabbits Grouping Randomly divide into 4 groups (n=10 per group) Animal_Selection->Grouping Baseline Measure baseline eyelash length of both eyes Grouping->Baseline Application Daily topical application of one drop of assigned PGA to the left eye Baseline->Application Control Right eye receives no treatment Final_Measurement Measure final eyelash length of both eyes Application->Final_Measurement Comparison Compare eyelash length change between treated and control eyes Final_Measurement->Comparison Stats Statistical analysis to determine significance Comparison->Stats

Caption: Experimental Workflow for Rabbit Eyelash Growth Study.

Materials and Methods:

  • Subjects: Forty healthy, adult New Zealand white rabbits.

  • Housing: Housed in individual cages under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups (n=10 per group):

    • Group 1: Bimatoprost (0.03%)

    • Group 2: Tafluprost (0.0015%)

    • Group 3: Travoprost (0.004%)

    • Group 4: Latanoprost (0.005%)

  • Treatment Protocol: One drop of the assigned prostaglandin analogue solution was administered topically to the left eye of each rabbit daily for four consecutive weeks. The right eye served as the untreated control.

  • Measurement: Eyelash length was measured at baseline and at the end of the four-week treatment period using a stainless steel digital caliper. The average length of five representative eyelashes from the central upper eyelid was recorded.

  • Statistical Analysis: A paired t-test or a similar statistical test was used to compare the mean eyelash length before and after treatment for each group and between the treated and control eyes. A p-value of less than 0.05 was considered statistically significant.

Conclusion

The available preclinical data strongly indicates that this compound is a potent agent for promoting eyelash growth, with an efficacy comparable to that of Bimatoprost in a rabbit model. Its mechanism of action, centered on the activation of the FP receptor and the subsequent prolongation of the anagen phase of the hair cycle, provides a solid biological basis for its cosmetic application. While further quantitative human clinical trials are warranted to solidify its comparative efficacy against other prostaglandin analogues, the existing evidence positions this compound as a compelling ingredient for the development of innovative and effective eyelash enhancing products. Researchers and drug development professionals are encouraged to consider these findings in their exploration of novel cosmetic and therapeutic solutions.

References

Safety Operating Guide

Proper Disposal of Tafluprost Ethyl Amide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Tafluprost ethyl amide, a prostaglandin F2α analog. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this compound in a laboratory setting, in compliance with standard safety protocols and environmental regulations.

This compound is classified as a hazardous substance, with potential reproductive toxicity and is harmful if swallowed.[1] Therefore, adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or protective gown

All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.

Standard Disposal Procedure: Hazardous Waste Stream

The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste management service. This ensures compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[2][3][4]

Step-by-Step Guide for Hazardous Waste Segregation and Packaging:

  • Waste Identification: Clearly label all waste containing this compound as "Hazardous Pharmaceutical Waste" and "Reproductive Toxin."

  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. For liquid waste, ensure the container is compatible with the solvent used (e.g., ethanol). Solid waste, such as contaminated gloves, bench paper, and vials, should be placed in a separate, clearly labeled, sealed plastic bag before being placed in the solid hazardous waste container. In many jurisdictions, black containers are designated for RCRA hazardous pharmaceutical waste.[3]

  • Waste Segregation: Do not mix this compound waste with non-hazardous laboratory trash or other incompatible chemical waste streams.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic until it is collected by a certified hazardous waste disposal company.

  • Documentation: Maintain a detailed log of the waste, including the compound name, quantity, and date of disposal.

Advanced Topic: In-Lab Chemical Inactivation Protocols

For laboratories equipped to perform chemical inactivation of hazardous compounds, the following experimental protocols, based on the chemical properties of this compound as a prostaglandin analog with an amide functional group, can be considered. These procedures are intended to chemically alter the compound to a less hazardous form before entering the hazardous waste stream. Note: These procedures should be performed by trained personnel in a controlled laboratory setting, and the resulting waste may still be considered hazardous depending on local regulations. Validation of the degradation of the active compound is recommended.

Chemical Inactivation Methodologies
Method Principle Advantages Considerations
Base-Catalyzed Hydrolysis The amide bond in this compound is susceptible to hydrolysis under strong basic conditions, breaking it down into a carboxylate salt and an amine.Effective for amide bond cleavage.Requires strong base and potentially elevated temperatures. The resulting solution will be caustic and require neutralization.
Acid-Catalyzed Hydrolysis The amide bond can also be hydrolyzed under acidic conditions, catalyzed by a strong acid, to yield a carboxylic acid and an ammonium salt.[5][6][7][8][9]Effective for amide bond cleavage.Requires strong acid and heat. The resulting solution will be acidic and require neutralization. The reaction can be slow.
Oxidative Degradation Strong oxidizing agents like potassium permanganate can cleave the carbon-carbon double bonds present in the prostaglandin structure, leading to the breakdown of the molecule.[10][11][12][13]Can effectively degrade the core structure of the molecule.Involves the use of a strong and hazardous oxidizing agent. The reaction can be vigorous and requires careful control.
Experimental Protocol: Base-Catalyzed Hydrolysis
  • Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a suitable solvent (e.g., a mixture of ethanol and water to ensure solubility of this compound).

  • Reaction: To the this compound waste (in its solvent), slowly add the 1 M NaOH solution to reach a final NaOH concentration of approximately 0.5 M.

  • Heating: Gently heat the mixture to 50-60°C with stirring for several hours. The reaction progress can be monitored by a suitable analytical method like HPLC if desired.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution by slowly adding a 1 M hydrochloric acid (HCl) solution until the pH is between 6 and 8.

  • Disposal: Dispose of the neutralized solution as hazardous chemical waste according to the standard procedures outlined above.

Experimental Protocol: Oxidative Degradation with Potassium Permanganate
  • Preparation: In a chemical fume hood, prepare a solution of the this compound waste. The solvent should be compatible with oxidation (e.g., acetone or a mixture of t-butanol and water).

  • Reaction: Slowly add a solution of potassium permanganate (KMnO4) in water to the this compound solution with vigorous stirring. A color change from purple to brown (manganese dioxide precipitate) indicates the reaction is proceeding.

  • Quenching: After the reaction is complete (the purple color of permanganate no longer persists), quench any excess permanganate by adding a small amount of a reducing agent like sodium bisulfite until the solution is colorless or a brown precipitate remains.

  • Filtration and Neutralization: If a precipitate of manganese dioxide is formed, it can be filtered. Neutralize the filtrate to a pH between 6 and 8.

  • Disposal: Dispose of the neutralized solution and the filtered solid (if any) as hazardous chemical waste.

Disposal Workflow Diagram

start Start: this compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate inactivation In-Lab Chemical Inactivation? segregate->inactivation hydrolysis Base or Acid Hydrolysis inactivation->hydrolysis Yes oxidation Oxidative Degradation inactivation->oxidation Yes package Package in Labeled, Sealed Container inactivation->package No neutralize Neutralize Waste hydrolysis->neutralize oxidation->neutralize neutralize->package hazardous_waste Dispose as Hazardous Waste via Licensed Contractor package->hazardous_waste end End hazardous_waste->end

Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.